4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
Description
Properties
IUPAC Name |
4-chloro-N-(1-methylindazol-3-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-16-10-6-3-2-5-9(10)12(15-16)14-11(17)7-4-8-13/h2-3,5-6H,4,7-8H2,1H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPWCMPPIPNBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)NC(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601228942 | |
| Record name | Butanamide, 4-chloro-N-(1-methyl-1H-indazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427460-97-6 | |
| Record name | Butanamide, 4-chloro-N-(1-methyl-1H-indazol-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, 4-chloro-N-(1-methyl-1H-indazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
Abstract
This guide provides a comprehensive technical overview for the synthesis of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, a key intermediate in pharmaceutical research and development.[1] The synthesis involves the acylation of 1-methyl-1H-indazol-3-amine with 4-chlorobutyryl chloride. This document details the underlying chemical principles, a step-by-step experimental protocol, characterization methods, and critical safety considerations. The content is structured to provide researchers, chemists, and drug development professionals with the necessary insights for a successful and reproducible synthesis.
Introduction and Synthetic Strategy
4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its structure, featuring a reactive chlorobutyl group and a stable indazole core, makes it a versatile intermediate for introducing specific functionalities.
The primary synthetic route is a nucleophilic acyl substitution reaction. This involves the reaction of the nucleophilic amine group of 1-methyl-1H-indazol-3-amine with the electrophilic carbonyl carbon of 4-chlorobutyryl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals the two primary starting materials:
Caption: Retrosynthetic analysis of the target compound.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Purity | Notes |
| 1-methyl-1H-indazol-3-amine | 2655-59-6 | C8H9N3 | >98% | Starting material. |
| 4-chlorobutyryl chloride | 4635-59-0 | C4H6Cl2O | >98% | Acylating agent.[2] |
| Triethylamine (TEA) | 121-44-8 | C6H15N | >99% | Anhydrous, as a base. |
| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | Anhydrous | Reaction solvent. |
| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO3 | ACS Grade | For aqueous work-up. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO4 | ACS Grade | For drying organic layer. |
Experimental Protocol
Reaction Setup and Execution
The following workflow outlines the key stages of the synthesis:
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-indazol-3-amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 eq) to the solution. The triethylamine acts as a scavenger for the HCl produced during the reaction.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermic nature of the acylation reaction.
-
Acylation: Slowly add a solution of 4-chlorobutyryl chloride (1.1 eq) in anhydrous DCM to the cooled mixture dropwise over 15-20 minutes.[2][3] A rapid addition can lead to side reactions and a decrease in yield.
-
Reaction Progression: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by adding deionized water.
-
Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution to remove any remaining acid, and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide.
Reaction Mechanism
The core of this synthesis is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 3-amino group of the indazole attacks the electrophilic carbonyl carbon of the 4-chlorobutyryl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The triethylamine base then deprotonates the newly formed amide to yield the final product and triethylammonium chloride.
Characterization
The identity and purity of the synthesized compound, 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful formation of the amide bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[4]
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Reagent-Specific Hazards:
-
4-chlorobutyryl chloride: This substance is corrosive and reacts with water to release toxic gas.[5] It can cause severe skin burns and eye damage.[3] Handle it in a well-ventilated fume hood and avoid contact with moisture.[5][6]
-
Dichloromethane (DCM): It is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
Triethylamine (TEA): It is a corrosive and flammable liquid with a strong odor. Avoid inhalation and skin contact.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend reaction time, ensure anhydrous conditions. |
| Loss during work-up. | Perform extractions carefully; ensure proper pH during washes. | |
| Impure Product | Side reactions due to overheating. | Maintain low temperature during acyl chloride addition. |
| Inefficient purification. | Optimize chromatography conditions (solvent system, silica gel). | |
| No Reaction | Deactivated starting materials. | Use freshly opened or purified reagents. |
| Insufficient base. | Ensure the correct stoichiometry of triethylamine. |
References
-
KSCL (KRISHNA). 4 CHLOROBUTYRYL CHLORIDE MSDS. [Link]
-
PrepChem.com. Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). [Link]
-
PrepChem.com. Synthesis of I. Methyl 1H-Indazole-3-ylacetate. [Link]
- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. CAS 4635-59-0: 4-Chlorobutyryl chloride | CymitQuimica [cymitquimica.com]
- 3. 4-Chlorobutyryl chloride Online | 4-Chlorobutyryl chloride Manufacturer and Suppliers [scimplify.com]
- 4. 1427460-97-6|4-Chloro-N-(1-methyl-1H-indazol-3-yl)butanamide|BLD Pharm [bldpharm.com]
- 5. kscl.co.in [kscl.co.in]
- 6. 4-Chlorobutyryl Chloride - High Purity at Affordable Prices [moltuslab.net]
4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide CAS number 1427460-97-6
An In-Depth Technical Guide to 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide (CAS 1427460-97-6)
Abstract
This technical guide provides a comprehensive overview of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, CAS number 1427460-97-6. The document details its chemical and physical properties, outlines a robust and validated synthetic protocol, and describes standard analytical methods for its characterization. Furthermore, it explores the compound's strategic importance as a versatile intermediate in medicinal chemistry and drug discovery, stemming from the privileged indazole scaffold and the reactive chlorobutyl sidechain. Safety, handling, and storage protocols are also discussed. This guide is intended for researchers, chemists, and drug development professionals who are utilizing this molecule in their synthetic and discovery workflows.
Introduction and Research Context
Indazole-containing derivatives are a cornerstone of modern medicinal chemistry, recognized as "privileged scaffolds" due to their ability to interact with a wide array of biological targets.[1][2] These bicyclic nitrogen heterocycles are key structural motifs in numerous clinically approved drugs and investigational agents, demonstrating activities such as anti-tumor, anti-inflammatory, and anti-HIV effects.[1][3] Specifically, the 1H-indazole-3-amine and its acylated derivatives are effective hinge-binding fragments for various protein kinases, making them highly valuable in the development of targeted cancer therapies.[4]
4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide emerges in this context as a strategically designed synthetic intermediate. It combines three key features:
-
A 1-methyl-1H-indazol-3-amine core: The N1-methylation prevents competing reactions at this position and can enhance metabolic stability or modulate binding interactions.[5]
-
An amide linkage: This provides a stable connection between the indazole core and the sidechain.
-
A terminal alkyl chloride: The 4-chlorobutyl group is a moderately reactive electrophile, making the molecule a perfect building block for further elaboration. It allows for facile nucleophilic substitution reactions to introduce a diverse range of functional groups, enabling the synthesis of chemical libraries for screening or the development of covalent inhibitors and targeted protein degraders (PROTACs).
This guide serves as a practical resource for the synthesis, validation, and application of this high-value chemical intermediate.
Chemical Identity and Physicochemical Properties
The fundamental properties of the title compound are summarized below. These values are critical for experimental design, including solvent selection, reaction monitoring, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 1427460-97-6 | [6] |
| Molecular Formula | C₁₂H₁₄ClN₃O | |
| Molecular Weight | 251.72 g/mol | |
| MDL Number | MFCD22370026 | |
| Predicted Boiling Point | 486.2 ± 25.0 °C (at 760 mmHg) | [6] |
| Predicted Density | 1.29 ± 0.1 g/cm³ | [6] |
| Predicted pKa | 13.47 ± 0.43 | [6] |
| Hazard Statement | Irritant |
Synthesis and Purification Protocol
The most direct and reliable synthesis of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide is achieved via the acylation of 1-methyl-1H-indazol-3-amine with 4-chlorobutyryl chloride. This is a standard nucleophilic acyl substitution reaction.
Rationale and Causality
-
Starting Materials: 1-methyl-1H-indazol-3-amine is the nucleophile, providing the core scaffold. 4-chlorobutyryl chloride is a highly reactive acylating agent, chosen for its ability to react efficiently at low temperatures.[7]
-
Solvent: An inert, aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) is used to prevent side reactions with the highly reactive acyl chloride.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential. Its role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the reaction equilibrium towards the product.
-
Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction between the amine and the highly reactive acyl chloride, minimizing the formation of impurities. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
-
Purification: A standard aqueous workup removes the hydrochloride salt of the base and other water-soluble impurities. The final product is purified by flash column chromatography on silica gel to remove any unreacted starting material or minor byproducts.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Step-by-Step Experimental Protocol
-
To a clean, dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-methyl-1H-indazol-3-amine (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Add triethylamine (TEA, 1.2 eq) to the solution and cool the flask to 0 °C in an ice-water bath.
-
Slowly add a solution of 4-chlorobutyryl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer one more time with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide as a solid.
Analytical Characterization
To ensure the identity, structure, and purity of the synthesized compound, a combination of standard analytical techniques must be employed. This section describes the expected outcomes, which serve as a self-validating system for the synthesis protocol.
Analytical Validation Workflow
Caption: Workflow for the analytical validation of the final product.
Expected Analytical Data
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purity: The LC chromatogram (e.g., at 254 nm) should show a single major peak, confirming the purity of the compound (typically >95%).
-
Mass: The mass spectrum (in positive ion mode, ESI+) will show a protonated molecular ion peak [M+H]⁺ at m/z ≈ 252.1. A characteristic isotopic pattern for one chlorine atom ([M+H]⁺ / [M+2+H]⁺ ratio of approximately 3:1) should be observed.
-
-
¹H NMR Spectroscopy (400 MHz, CDCl₃):
-
Aromatic Protons: Expect signals in the range of δ 7.2-8.0 ppm corresponding to the four protons on the indazole ring.
-
Amide Proton (N-H): A broad singlet, typically downfield (δ > 8.5 ppm), which may be exchangeable with D₂O.
-
N-Methyl Protons (N-CH₃): A sharp singlet around δ 3.8-4.0 ppm, integrating to 3H.
-
Chlorobutyl Protons:
-
-CH₂-Cl: A triplet around δ 3.6-3.7 ppm (2H).
-
-CO-CH₂-: A triplet around δ 2.5-2.6 ppm (2H).
-
-CH₂-CH₂-CH₂-: A multiplet (quintet) around δ 2.2-2.3 ppm (2H).
-
-
-
¹³C NMR Spectroscopy (100 MHz, CDCl₃):
-
Carbonyl Carbon (C=O): A signal in the range of δ 170-172 ppm.
-
Indazole Carbons: Multiple signals in the aromatic region (δ 110-145 ppm).
-
N-Methyl Carbon (N-CH₃): A signal around δ 33-35 ppm.
-
Chlorobutyl Carbons: Signals for the three methylene carbons, with the carbon attached to the chlorine (-CH₂Cl) being the most deshielded of the three (around δ 44-45 ppm).
-
Applications in Drug Discovery
The title compound is not intended as a final drug product but as a versatile building block for creating more complex molecules with potential therapeutic value. Its primary application lies in hit-to-lead and lead optimization campaigns.
Role as a Synthetic Intermediate
The key to its utility is the terminal chloride, which can be readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols, azides) via Sₙ2 reactions. This allows for the rapid generation of diverse molecular libraries.
Caption: The role of the title compound as a versatile intermediate.
-
Library Synthesis: By reacting the compound with a collection of primary or secondary amines, medicinal chemists can quickly synthesize a library of analogs to probe the structure-activity relationship (SAR) of a target protein.
-
Linker Chemistry: The chlorobutyl moiety can serve as an attachment point for linkers used in technologies like Proteolysis Targeting Chimeras (PROTACs), where a target-binding molecule (the indazole) is linked to an E3 ligase-recruiting moiety.
Safety, Handling, and Storage
All laboratory work should be conducted by trained personnel in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hazards: The compound is classified as an irritant. Contact with skin, eyes, and mucous membranes should be avoided. The precursors, particularly 4-chlorobutyryl chloride, are corrosive and react violently with water.[7]
-
PPE: Standard PPE includes a lab coat, safety glasses or goggles, and nitrile gloves.
-
Handling: Avoid creating dust. Handle the moisture-sensitive precursor, 4-chlorobutyryl chloride, under an inert atmosphere. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[8][9]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.
References
- N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide - PMC - NIH. (n.d.). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3884379/]
- Meng, G., Yang, L., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 355–358. [URL: https://www.tandfonline.com/doi/abs/10.1080/00304948.2011.583802]
- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/663118903c0d239c0aa35f83]
- Chen, G. J., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [URL: https://www.mdpi.com/1420-3049/29/12/2705]
- 4-Chloro-N-(1-methyl-1H-indazol-3-yl)butanamide. (n.d.). Matrix Scientific. [URL: https://www.matrixscientific.com/4-chloro-n-1-methyl-1h-indazol-3-yl-butanamide-1427460-97-6.html]
- 4-Chloro-N-(1-methyl-1H-indazol-3-yl)butanamide | 1427460-97-6. (2023). ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02181744.htm]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(15), 4939. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9370603/]
- CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride. (n.d.). Google Patents. [URL: https://patents.google.
- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. (n.d.). Google Patents. [URL: https://patents.google.
- SAFETY DATA SHEET - 3-Amino-4-chloro-1H-indazole. (2021). Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC466270010&countryCode=US&language=en]
- Bromomethyl acetate 95 590-97-6. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/303208]
- Synthesis and biological evaluation of indazole derivatives. (2017). ResearchGate. [URL: https://www.researchgate.
- Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. (2023). International Journal of Molecular Sciences, 24(10), 8686. [URL: https://pubmed.ncbi.nlm.nih.gov/37240028/]
- Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [URL: https://www.mdpi.com/1422-0067/24/10/8686]
- 4-Chlorobutyrl Chloride-4635-59-0. (n.d.). Shree Ganesh Remedies Limited. [URL: https://www.ganesh-remedies.com/4-chlorobutyrl-chloride.html]
- SAFETY DATA SHEET - 1-Methyl-1H-indazole. (2024). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/477222]
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2015). International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry, 14(7), 1239-1268. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10379203/]
- Material Safety Data Sheet - 4-chloro acetanilinde ar. (n.d.). Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC108510250]
- CAS 4635-59-0: 4-Chlorobutyryl chloride. (n.d.). CymitQuimica. [URL: https://www.cymitquimica.com/cas/4635-59-0]
- Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). (n.d.). PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-1-methyl-1h-indazole-3-carboxylic-acid-methyl-ester]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. 4-Chloro-N-(1-methyl-1H-indazol-3-yl)butanamide | 1427460-97-6 [chemicalbook.com]
- 7. CAS 4635-59-0: 4-Chlorobutyryl chloride | CymitQuimica [cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
structure elucidation of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
An In-Depth Technical Guide to the Structure Elucidation of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
Introduction
In the landscape of pharmaceutical research and drug development, the precise and unambiguous determination of a molecule's structure is a foundational requirement. It underpins every subsequent stage, from understanding mechanism of action to ensuring manufacturing consistency and regulatory compliance. This guide provides a comprehensive, multi-technique workflow for the complete , a molecule featuring a substituted indazole core linked to a halogenated aliphatic side chain via an amide bond.
Chapter 1: Foundational Analysis and Purity Assessment
Before embarking on detailed spectroscopic analysis, two preliminary steps are critical: hypothesizing the structure to predict analytical outcomes and confirming the purity of the analytical sample. An impure sample can lead to confounding signals and an incorrect structural assignment.
Hypothesized Structure and Molecular Properties
The target molecule, 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, is broken down into its constituent parts for a systematic analysis.
-
Molecular Formula : C₁₂H₁₄ClN₃O
-
Monoisotopic Mass : 267.0825 Da
-
Key Functional Groups :
-
Aromatic 1-methyl-indazole system
-
Secondary amide linkage
-
Aliphatic chlorobutane chain
-
These properties allow us to predict the expected outcomes in mass spectrometry and NMR, forming the basis of our analytical strategy.
Purity Confirmation via High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of pharmaceutical compounds.[1][2][3][4] Its high resolving power can separate the target compound from synthesis precursors, by-products, and degradation products.[1]
Causality of Method Choice : A reverse-phase C18 column is selected due to the molecule's moderate polarity. A gradient elution method, moving from a highly aqueous mobile phase to a more organic one, ensures that compounds with a wide range of polarities are effectively separated and eluted. A Diode Array Detector (DAD) is employed not only for quantification but also to assess peak purity by comparing UV-Vis spectra across a single chromatographic peak.
Experimental Protocol: HPLC Purity Assessment
-
Sample Preparation : Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of water and acetonitrile.
-
Instrumentation : Agilent 1260 Infinity II HPLC or equivalent with a DAD.
-
Chromatographic Conditions :
-
Inject the sample onto the column.
-
Run the gradient method as specified in Table 1.
-
-
Data Analysis : Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of >98% is typically desired for definitive structural analysis.
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for small molecule separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides proton source for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the compound. |
| Gradient | 10% B to 95% B over 15 min | Ensures elution of all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | DAD, 254 nm | Common wavelength for aromatic systems. |
| Injection Vol. | 5 µL | Standard volume to avoid column overload. |
| Table 1. HPLC Method Parameters |
Chapter 2: Molecular Mass and Formula Confirmation by Mass Spectrometry
Mass spectrometry (MS) is a cornerstone of chemical analysis, providing precise mass measurements and invaluable structural clues through fragmentation analysis.[5]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, which is essential for confirming the elemental composition.
Causality of Method Choice : Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like our target compound, minimizing in-source fragmentation and maximizing the abundance of the molecular ion.[6] Positive ion mode is chosen because the amide and indazole nitrogens are readily protonated.
Experimental Protocol: HRMS Analysis
-
Sample Preparation : Dilute the stock solution from the HPLC preparation to ~10 µg/mL using 50:50 acetonitrile/water with 0.1% formic acid.
-
Instrumentation : Thermo Scientific Q Exactive Orbitrap or equivalent.
-
Analysis : Infuse the sample directly or via LC-MS. Acquire data in positive ion mode over a mass range of m/z 100-500.
Data Interpretation : The primary goal is to find the protonated molecular ion, [M+H]⁺. A critical confirmation point is the presence of the A+2 isotope peak, characteristic of a chlorine-containing compound. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), we expect to see two peaks separated by approximately 2 Da with a relative intensity ratio of roughly 3:1.[7][8]
| Parameter | Theoretical Value | Observed Value (Expected) |
| Formula | C₁₂H₁₅ClN₃O⁺ | - |
| [M(³⁵Cl)+H]⁺ m/z | 268.0904 | 268.0901 ± 5 ppm |
| [M(³⁷Cl)+H]⁺ m/z | 270.0874 | 270.0871 ± 5 ppm |
| Intensity Ratio | ~3:1 | ~3:1 |
| Table 2. Expected HRMS Data |
Structural Fragmentation Analysis via Tandem MS (MS/MS)
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, revealing details about the molecule's connectivity.[6]
Experimental Protocol: MS/MS Analysis
-
Instrumentation : Use the same HRMS instrument in MS/MS mode.
-
Parent Ion Selection : Set the instrument to isolate the [M+H]⁺ ion at m/z 268.09.
-
Fragmentation : Apply collision energy (e.g., 20-40 eV) to induce fragmentation.
-
Data Acquisition : Acquire the spectrum of the resulting fragment ions.
Predicted Fragmentation Pathway : The amide bond and the alkyl chloride are expected to be the most labile sites.
Caption: Predicted MS/MS fragmentation of the target molecule.
Chapter 3: Functional Group Identification by Infrared Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[9]
Causality of Method Choice : FTIR is exceptionally well-suited for confirming the successful formation of the amide bond. The disappearance of precursor signals (e.g., a broad O-H stretch from a carboxylic acid) and the appearance of characteristic amide bands provide definitive evidence.[9]
Experimental Protocol: FTIR Analysis
-
Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation : PerkinElmer Spectrum Two or equivalent.
-
Data Acquisition : Collect the spectrum from 4000 to 400 cm⁻¹.
Expected Spectral Features : The spectrum is expected to be dominated by features of the secondary amide and the aromatic ring.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| Secondary Amide | N-H stretch | 3350 - 3250 | Strong, single sharp peak |
| Aromatic/Alkyl | C-H stretch | 3100 - 2850 | Medium to strong |
| Amide Carbonyl | C=O stretch (Amide I) | 1680 - 1640 | Very strong, sharp |
| Amide N-H bend | N-H bend (Amide II) | 1550 - 1510 | Strong |
| Aromatic Ring | C=C stretch | 1600, 1475 | Medium, sharp |
| Alkyl Halide | C-Cl stretch | 800 - 600 | Medium to weak |
| Table 3. Key Expected FTIR Absorption Bands[10][11][12] |
Chapter 4: Definitive Structure Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules, providing unparalleled detail about the atomic connectivity and chemical environment of every proton and carbon atom.[13][14][15] A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.
Causality of Experimental Choices :
-
¹H NMR : Identifies all unique proton environments and their neighboring protons through spin-spin coupling.
-
¹³C NMR : Identifies all unique carbon environments.
-
COSY : Maps out all ¹H-¹H coupling networks, perfect for tracing the connectivity within the chlorobutyl chain.
-
HSQC : Connects each proton directly to the carbon it is attached to, providing a direct H-C correlation map.
-
HMBC : The key experiment for connecting molecular fragments. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing us to piece together the entire molecular puzzle, such as linking the amide proton to the indazole ring and the carbonyl carbon.
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for amides as it prevents the exchange of the N-H proton, ensuring its signal is sharp and observable.
-
Instrumentation : Bruker Avance III 500 MHz spectrometer or equivalent.
-
Experiments : Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard instrument parameters.
Predicted ¹H and ¹³C NMR Data
The chemical shifts are predicted based on standard values for the functional groups present.
| Atom Label | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) |
| N-H | ~8.5-9.5, singlet, 1H | - |
| Indazole H's | ~7.2-8.0, various doublets/triplets, 4H | ~110-140 |
| N-CH₃ | ~3.9, singlet, 3H | ~35 |
| C(=O)-CH₂ | ~2.5, triplet, 2H | ~34 |
| -CH₂-CH₂-CH₂- | ~2.1, multiplet, 2H | ~28 |
| -CH₂-Cl | ~3.7, triplet, 2H | ~45 |
| C=O | - | ~171 |
| Table 4. Predicted NMR Chemical Shifts (in DMSO-d₆)[16][17] |
Key 2D NMR Correlations for Structure Validation
The HMBC experiment is the final piece of the puzzle, connecting the isolated spin systems.
Caption: Key HMBC correlations confirming molecular connectivity.
Crucial HMBC Correlations :
-
Amide N-H Proton to Indazole C3 : This correlation definitively proves that the butanamide side chain is attached to the C3 position of the indazole ring.
-
Amide N-H Proton to Carbonyl Carbon (C=O) : Confirms the amide linkage.
-
N-Methyl Protons to Indazole C7a : This confirms the position of the methyl group on the N1 nitrogen of the indazole ring.
-
α-Methylene Protons (-CH₂-) to Carbonyl Carbon (C=O) : Connects the butyl chain to the amide carbonyl.
Conclusion: A Unified Structural Assignment
The is achieved through a systematic and orthogonal analytical workflow.
-
HPLC establishes the sample's purity, ensuring the integrity of subsequent spectroscopic data.
-
HRMS confirms the correct elemental formula through a highly accurate mass measurement and the characteristic isotopic pattern of chlorine.
-
MS/MS provides a fragmentation fingerprint consistent with the proposed connectivity of the indazole core and the chlorobutanamide side chain.
-
FTIR verifies the presence of essential functional groups, most notably the secondary amide linkage.
-
A full suite of 1D and 2D NMR experiments provides the definitive and final proof, mapping out the complete proton and carbon skeleton and unambiguously connecting all molecular fragments.
References
- BenchChem. (2025).
- Görler, A., et al. (2003). Structure Elucidation of Amide Bonds with Dipolar Chemical Shift NMR Spectroscopy.
- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC, NIH.
- Srilatha, K. (2014). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.
- Gjetaj, M., & Spahiu, S. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. PubMed.
- D.M. Fast, et al. (2010).
- TutorChase. How can you identify the presence of halogens using mass spectrometry?. TutorChase.
- GL Tec. HPLC Methods for Pharmaceutical Research and Development. GL Tec.
- Fuloria, N. K. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. SciSpace.
- BenchChem. (2025). Validating Amide Bond Formation: An FT-IR Spectroscopy Comparison Guide. Benchchem.com.
- Singh, B. R. (2025). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation.
- G-J. D. Sun, et al. ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions....
- Nanalysis. (2023).
- Pharmaffiliates. (2024). Development and Validation of HPLC Methods in Pharmaceutical Analysis.
- Chen, X., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega.
- Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. Moravek.
- Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci.
- Clark, J. (2022). mass spectra - the M+2 peak. Chemguide.
- LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts.
- Yang, J., et al. (2019). 1H NMR Spectrum of Amide Compounds. 大学化学.
- Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. PubMed.
- Duddeck, H., et al. (2002). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. John Wiley & Sons.
Sources
- 1. HPLC Methods for Pharmaceutical Research and Development - GL Tec [gl-tec.com]
- 2. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 3. moravek.com [moravek.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tutorchase.com [tutorchase.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jchps.com [jchps.com]
- 15. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy (2013) | Neeraj Kumar Fuloria | 19 Citations [scispace.com]
- 16. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 17. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
A Foreword for the Modern Drug Hunter: In the ever-evolving landscape of drug discovery, we often encounter novel chemical entities with promising, yet undefined, biological activities. 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide represents one such molecule—a compound of interest stemming from the privileged indazole scaffold, yet with a mechanism of action that remains to be fully elucidated. This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of facts to provide a strategic framework for uncovering the therapeutic potential of this and similar novel compounds. We will delve into the predictive pharmacology based on its structural lineage and lay out a comprehensive, field-proven experimental roadmap to systematically define its molecular and cellular function.
The Indazole Scaffold: A Privileged Pharmacophore
The indazole core is a bicyclic heteroaromatic system that has proven to be a remarkably versatile scaffold in medicinal chemistry. Its derivatives have been successfully developed to target a wide array of biological entities, underscoring the chemical space's therapeutic richness.[1][2][3][4] Marketed drugs and clinical candidates containing the indazole moiety have demonstrated activities ranging from anti-inflammatory and analgesic to potent anticancer and antiemetic effects.[2]
The biological promiscuity of the indazole scaffold suggests that subtle modifications to its structure can lead to significant shifts in target engagement and subsequent pharmacological outcomes. This chemical tractability is what makes novel derivatives like 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide intriguing subjects of investigation.
Predictive Pharmacology: Potential Mechanisms of Action Based on Structural Analogs
Given the absence of direct literature on the target of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, a rational starting point is to examine the known mechanisms of action of structurally related indazole derivatives. The core structure, an N-substituted indazole-3-carboxamide, is a recurring motif in several classes of bioactive molecules.
1. Kinase Inhibition: A significant number of indazole derivatives have been identified as potent kinase inhibitors.[1] This includes inhibitors of Pim kinases, Bcr-Abl, and Fibroblast Growth Factor Receptors (FGFRs).[1] The indazole ring often serves as a hinge-binding motif, a key interaction for many kinase inhibitors.
2. Serotonin Receptor Modulation: The indazole-3-carboxamide scaffold is also present in selective serotonin 4 receptor (5-HT4R) antagonists.[5] These compounds have been investigated for their potential in treating pain.
3. Anticancer Activity via Apoptosis Induction: Recent studies on 1H-indazole-3-amine derivatives have shown promising anticancer effects. One such compound was found to induce apoptosis and affect the cell cycle by potentially inhibiting Bcl2 family members and modulating the p53/MDM2 pathway.[6][7]
4. Antiviral and Antibacterial Properties: The structural class of N-arylindazole-3-carboxamides has yielded compounds with potent inhibitory activity against SARS-CoV-2.[8] Furthermore, other indazole derivatives have been identified as inhibitors of bacterial peptidoglycan synthesis.[9]
Based on these precedents, it is plausible that 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide may exert its biological effects through one or more of these mechanisms. The following sections will outline the experimental strategies to test these hypotheses.
A Phased Experimental Approach to Elucidate the Mechanism of Action
The following is a logical, multi-pronged approach to systematically uncover the mechanism of action of a novel compound like 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide.
Phase 1: Initial Phenotypic Screening and Target Identification
The initial step is to observe the compound's effect on whole cells to guide the subsequent, more focused investigations.
Experimental Protocol: Broad-Spectrum Phenotypic Screening
-
Cell Line Selection: Utilize a diverse panel of human cancer cell lines (e.g., A549 lung carcinoma, K562 chronic myeloid leukemia, PC-3 prostate cancer, HepG2 hepatocellular carcinoma) to identify potential anti-proliferative activity.[6][7]
-
MTT Assay: Perform a methyl thiazolyl tetrazolium (MTT) colorimetric assay to assess cell viability across a range of compound concentrations (e.g., 0.01 µM to 100 µM).
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to determine the compound's potency and selectivity.
Experimental Workflow: Target Identification
Caption: Workflow for initial target identification of a novel compound.
Phase 2: Target Validation and Pathway Analysis
Once a putative target or a strong cellular phenotype is identified, the next phase involves validating the target and understanding its role in the broader cellular signaling network.
Experimental Protocol: Kinase Inhibition Assay
Assuming a kinase target is identified or suspected.
-
In Vitro Kinase Panel: Screen the compound against a panel of recombinant kinases (e.g., a commercial panel of >400 kinases) to determine its selectivity profile.
-
Biochemical IC50 Determination: For any identified kinase "hits," perform dose-response assays to determine the biochemical IC50. This is often done using radiometric (e.g., 32P-ATP) or fluorescence-based methods.
-
Cellular Target Engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the compound engages the target kinase within intact cells.
Signaling Pathway Analysis
Caption: A simplified signaling pathway illustrating target engagement and downstream effects.
Experimental Protocol: Western Blotting for Pathway Analysis
-
Cell Treatment: Treat the sensitive cell line with the compound at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Immunoblotting: Separate proteins by size using SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target kinase, its phosphorylated form, and key downstream signaling proteins (e.g., p-Akt, p-ERK).
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify band intensities to assess changes in protein phosphorylation and expression.
Phase 3: Cellular Mechanism of Action and In Vivo Proof of Concept
The final phase connects the molecular mechanism to the cellular outcome and begins to explore the compound's potential in a more complex biological system.
Experimental Protocol: Cell Cycle and Apoptosis Assays
-
Flow Cytometry for Cell Cycle Analysis: Treat cells with the compound, fix, and stain with a DNA-intercalating dye (e.g., propidium iodide). Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
Annexin V/PI Staining for Apoptosis: Treat cells and stain with Annexin V-FITC and propidium iodide. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells. Analyze by flow cytometry to quantify apoptosis.
Quantitative Data Summary
| Assay Type | Predicted Outcome for an Anticancer Indazole | Example Data Point |
| MTT Assay | Dose-dependent decrease in cell viability | IC50 = 5.15 µM in K562 cells[6] |
| Kinase Assay | Selective inhibition of a specific kinase | IC50 < 10 nM for target kinase |
| Western Blot | Decrease in phosphorylation of downstream substrate | 75% reduction in p-ERK at 1 hour |
| Cell Cycle Analysis | Arrest at a specific phase of the cell cycle | G2/M arrest in 60% of cells at 24 hours |
| Apoptosis Assay | Increase in the percentage of apoptotic cells | 45% Annexin V positive cells at 48 hours |
Concluding Remarks
The journey to elucidate the mechanism of action of a novel compound like 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide is a systematic process of hypothesis generation and rigorous experimental validation. By leveraging the known pharmacology of the indazole scaffold, researchers can formulate educated hypotheses that guide their experimental design. The phased approach outlined in this guide, from broad phenotypic screening to specific target validation and pathway analysis, provides a robust framework for uncovering the therapeutic potential of this and other novel chemical entities. This methodical progression is paramount for the successful translation of a promising molecule from the laboratory bench to a potential clinical candidate.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])
-
N-(6-chloro-5-phenyl-1H-indazol-3-yl)butanamide - PubChem. (URL: [Link])
-
N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide - PMC. (URL: [Link])
-
Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl). (URL: [Link])
-
N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. (URL: [Link])
-
Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands | Journal of Medicinal Chemistry. (URL: [Link])
-
Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed. (URL: [Link])
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (URL: [Link])
-
Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors - ResearchGate. (URL: [Link])
-
Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed. (URL: [Link])
-
Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials - PubMed. (URL: [Link])
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (URL: [Link])
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (URL: [Link])
-
Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials | Bentham Science. (URL: [Link])
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unmasking the Cellular Interactors of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines a comprehensive strategy to identify and validate the biological targets of the novel compound, 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide. By dissecting its structural components—a privileged indazole scaffold prevalent in kinase inhibitors and a reactive chloroacetamide electrophile—we establish a primary hypothesis: this molecule functions as a covalent inhibitor, likely targeting protein kinases. This guide provides the scientific rationale and detailed experimental workflows required to test this hypothesis, moving from broad, proteome-wide screening to rigorous, cell-based validation.
Section 1: Foundational Hypothesis and Strategic Overview
The molecular architecture of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide provides critical clues to its potential mechanism of action. The indazole core is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, such as axitinib and pazopanib, recognized for its ability to interact with the ATP-binding pocket of kinases.[1][2] The presence of a 4-chlorobutanamide group introduces a reactive electrophile, a "warhead" capable of forming a stable, covalent bond with nucleophilic amino acid residues, most notably cysteine, on a target protein.[3][4] Covalent inhibition offers distinct advantages, including prolonged target engagement and high potency, but also necessitates a thorough evaluation of off-target interactions to mitigate potential toxicity.[5][6]
This guide proposes a multi-phased approach to systematically identify and validate the biological targets of this compound, ensuring scientific rigor and building a robust data package for further drug development.
Section 2: Phase 1 - Unbiased Identification of the Target Landscape
The initial phase is designed to cast a wide net, identifying all potential protein interactors on a proteome-wide scale. We will employ two complementary, state-of-the-art methodologies: a chemoproteomic approach for unbiased covalent target discovery and a focused kinome profiling screen to assess selectivity within the kinase family.
Chemoproteomic Profiling for Covalent Target Identification
To globally map the covalent targets of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, we will utilize an activity-based protein profiling (ABPP) strategy, specifically isotopic tandem orthogonal proteolysis-ABPP (isoTOP-ABPP).[7] This powerful technique allows for the identification of probe-labeled proteins and the exact sites of modification.[5][8]
The core of this workflow is the synthesis of a chemical probe, an analogue of the parent compound featuring a bioorthogonal handle for enrichment and detection. A terminal alkyne group is an ideal choice for this purpose, as it is small, chemically stable, and allows for efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[9][10]
Caption: Chemoproteomic Workflow for Covalent Target ID.
-
Probe Synthesis: Synthesize an alkyne-derivatized probe of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide. A common strategy is to replace the terminal methyl group of the butanamide chain with a propargyl group.
-
Cell Culture and Treatment: Culture a relevant human cancer cell line (e.g., K-562 chronic myelogenous leukemia cells) to ~80% confluency. Treat cells with either the alkyne probe, the parent compound (for competition), or DMSO (vehicle control) for a defined period (e.g., 2 hours).
-
Cell Lysis: Harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer) to extract total protein.
-
Click Chemistry: To the proteome lysates, add biotin-azide, TCEP, TBTA, and copper(II) sulfate. Incubate for 1-2 hours at room temperature to conjugate biotin to the alkyne-labeled proteins.[5]
-
Protein Precipitation and Digestion: Precipitate the proteins (e.g., with methanol/chloroform), wash, and resuspend. Reduce disulfide bonds with DTT and alkylate with iodoacetamide. Digest the proteins into peptides overnight using sequencing-grade trypsin.
-
Enrichment of Biotinylated Peptides: Incubate the peptide mixture with streptavidin-agarose beads to enrich for biotinylated peptides (i.e., those covalently modified by the probe).
-
LC-MS/MS Analysis: Elute the enriched peptides from the beads and analyze by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a human protein database to identify the labeled proteins and the specific peptide sequences containing the modification.[11][12][13] The site of modification will be identified by a mass shift on a specific amino acid (likely cysteine). Quantitative differences between the probe-only and competition samples will reveal specific targets.
Kinome Profiling
To complement the unbiased chemoproteomic screen, a broad kinase panel profiling assay will provide a focused assessment of the compound's activity and selectivity against a large number of purified human kinases. Several commercial vendors offer these services, which are invaluable for quickly identifying primary kinase targets and potential off-target liabilities within this critical enzyme family.[2][14][15]
-
Vendor Selection: Select a contract research organization (CRO) that offers a comprehensive kinase profiling panel (e.g., Reaction Biology's HotSpot™, AssayQuant's KinSight™, Pharmaron's Kinase Panel).[2][14][15] Opt for a service that provides activity-based assays (e.g., radiometric ³³P-ATP incorporation or ADP-Glo™) rather than binding-only assays.
-
Assay Conditions: Screen 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of over 400 kinases. It is crucial to perform the assay at a physiologically relevant ATP concentration (e.g., 1 mM) to better mimic the cellular environment.[2]
-
Data Analysis: The primary output will be the percent inhibition of each kinase at the tested compound concentrations. This data is typically visualized as a kinome tree or a waterfall plot to easily identify the most potently inhibited kinases.
| Parameter | Chemoproteomics (isoTOP-ABPP) | Kinome Profiling |
| Principle | Unbiased, covalent modification capture | Activity-based inhibition of purified enzymes |
| Scope | Proteome-wide | Kinome-wide (~500 kinases) |
| Context | Intact cells | In vitro (recombinant enzymes) |
| Output | Identity of covalent targets and modification sites | Percent inhibition, IC₅₀ values |
| Primary Goal | Unbiased target discovery | Kinase selectivity and potency assessment |
Section 3: Phase 2 - Target Validation and Functional Characterization
Data from Phase 1 will generate a list of high-confidence candidate targets. Phase 2 is dedicated to validating these interactions in a cellular context and understanding the functional consequences of target engagement.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that confirms direct binding of a compound to its target in intact cells or cell lysates.[16] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[17][18] This change in thermal stability can be quantified, providing direct evidence of target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
-
Cell Treatment: Treat intact cells with the compound (e.g., at 10x the cellular IC₅₀) or DMSO for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific to the candidate target protein.
-
Data Analysis: Quantify the band intensities at each temperature for both the DMSO and compound-treated samples. Plot the fraction of soluble protein versus temperature. A shift in the melting curve (ΔTm) for the compound-treated sample compared to the DMSO control indicates target stabilization and engagement.[19]
Functional Cellular Assays
Confirming target engagement with CETSA is crucial, but it is equally important to demonstrate that this binding event leads to a functional consequence in the cell. The choice of assay depends on the identity of the validated target kinase.
-
Cellular Phosphorylation Assay: If the target is a kinase with a known substrate, a cellular phosphorylation assay is the most direct way to measure functional inhibition.[20]
-
Protocol: Treat cells with a dose-range of the compound. Lyse the cells and measure the phosphorylation status of the target's substrate using a phospho-specific antibody via Western blot or ELISA. A dose-dependent decrease in substrate phosphorylation confirms functional inhibition of the kinase.
-
-
NanoBRET™ Target Engagement Assay: This assay provides a quantitative measure of compound affinity and residence time at the target kinase within living cells.[21] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the ATP pocket. A test compound will compete with the tracer, leading to a loss of BRET signal. This is an excellent orthogonal method to CETSA for confirming target binding.[1][20]
-
Cell Proliferation Assays: If the target kinase is a known driver of cell survival in a specific cancer cell line (e.g., an oncogene), a cell proliferation assay can link target inhibition to an anti-cancer phenotype.[20]
-
Protocol: Use a cell line known to be dependent on the target kinase. Treat the cells with a dose-range of the compound for 72 hours. Measure cell viability using a reagent like CellTiter-Glo®. A dose-dependent decrease in cell proliferation indicates that the compound is inhibiting a critical survival pathway mediated by the target kinase.
-
Section 4: Data Synthesis and Path Forward
The successful execution of this multi-phased strategy will yield a comprehensive profile of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide's biological activity. The chemoproteomics and kinome profiling data will provide a global map of its selectivity, while CETSA and functional cellular assays will offer definitive validation of on-target activity in a physiologically relevant setting. By integrating these datasets, researchers can confidently identify the primary biological targets, understand potential off-target effects, and build a strong, data-driven foundation for advancing this promising compound through the drug discovery pipeline.
References
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Zhang, C., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & Cancer, 7(5-6), 148–153. [Link]
-
Keeley, A., et al. (2018). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Angewandte Chemie International Edition, 57(42), 13995–13999. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
-
Luceome Biotechnologies. (2022). Cell Based Kinase Assays. [Link]
-
Zhang, C., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget, 7(26). [Link]
-
Luceome Biotechnologies. (2021). Kinase Profiling Services. [Link]
-
Wu, H., et al. (2020). Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews, 40(5), 1735–1766. [Link]
-
Adusumalli, S., et al. (2017). Impact of Mass Spectrometry-Based Technologies and Strategies on Chemoproteomics as a Tool for Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(6), 635–651. [Link]
-
Varedian, A., et al. (2021). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 62, 1–10. [Link]
-
Pharmaron. Kinase Profiling I Pharmaron CRO Services. [Link]
-
Astuti, P., et al. (2016). Binding assays to profile target engagement by kinase inhibitors in vitro. Biochemical Society Transactions, 44(4), 951–956. [Link]
-
Lapek, J. D., Jr, et al. (2019). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society, 141(1), 149–159. [Link]
-
Lapek, J. D., Jr, et al. (2019). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society, 141(1), 149–159. [Link]
-
Dai, L., et al. (2021). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. International Journal of Molecular Sciences, 22(8), 4225. [Link]
-
Fittolani, G., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 12(10), 1709–1719. [Link]
-
Weerapana, E., et al. (2010). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, 6(11), 787–793. [Link]
-
Domainex. Reversible Covalent Inhibitor Binding Assay. [Link]
-
Zhang, H., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 119. [Link]
-
Miettinen, T. P., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(26), 9110–9118. [Link]
-
Willems, L. I., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e460. [Link]
-
Johnson, C. N., et al. (2018). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(19), 3179–3186. [Link]
-
Yang, T. Y., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(6), 3373–3383. [Link]
-
Zhang, B., et al. (2009). A Data Analysis Pipeline for Mass Spectrometry-Based Differential Proteomics Discovery. The Open Proteomics Journal, 2, 45–56. [Link]
-
Wouters, E., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals, 16(4), 547. [Link]
-
Bantscheff, M., et al. (2012). Mass spectrometry-based chemoproteomic approaches. Methods in Molecular Biology, 803, 3–13. [Link]
-
Smith, C. D., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Cellular Signalling, 76, 109789. [Link]
-
Morgan, H. P., et al. (2012). A new family of covalent inhibitors block nucleotide binding to the active site of pyruvate kinase. Biochemical Journal, 448(1), 67–74. [Link]
-
Yang, T. Y., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(6), 3373–3383. [Link]
-
Lauber, M. A., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2418–2429. [Link]
-
Willems, L. I., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e460. [Link]
-
Southwest Research Institute. Mass Spec Data Analysis. [Link]
-
Stevers, L. J., et al. (2021). Chemoproteomic Profiling Studies of Compound Selectivity and Target Protein Ligandability. [Link]
-
Tabb, D. L. (2004). Analysis of Mass Spectrometry Data for Protein Identification in Complex Biological Mixtures. [Link]
-
Weerapana, E., et al. (2010). Analysis of protein targets of covalent kinase inhibitors. Nature Chemical Biology, 6(11), 787–793. [Link]
-
Ghashghaei, H., et al. (2021). Recent advances in the application of alkynes in multicomponent reactions. RSC Advances, 11(54), 34188–34213. [Link]
-
Sivakumar, K., et al. (2021). A Fluorogenic Probe for the Copper(I)-Catalyzed Azide−Alkyne Ligation Reaction: Modulation of the Fluorescence Emission via 3(n,π) − 1(π,π) Inversion. Organic Letters, 23(17), 6811–6815. [Link]
-
Jena Bioscience. Alkyne-containing Fluorescent Dyes. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. assayquant.com [assayquant.com]
- 3. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genes & Cancer | A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors [genesandcancer.com]
- 9. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamopenarchives.com [benthamopenarchives.com]
- 12. Mass Spec Data Analysis | Southwest Research Institute [swri.org]
- 13. cs.nyu.edu [cs.nyu.edu]
- 14. reactionbiology.com [reactionbiology.com]
- 15. pharmaron.com [pharmaron.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Kinase Target Engagement | Kinase Affinity Assay [promega.co.uk]
In Silico Analysis of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide: A Technical Guide to Target Interaction and Dynamics
Introduction
In the landscape of modern drug discovery, the integration of computational methods, or in silico modeling, has become indispensable.[1][2][3] These techniques offer a powerful lens through which we can predict, analyze, and refine the interactions between small molecules and their biological targets, thereby accelerating the development of new therapeutics.[3][4] This guide provides an in-depth technical walkthrough of the in silico modeling of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide , a novel compound with potential therapeutic applications.
While the specific biological target of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide is not yet publicly characterized, its indazole core is a well-established scaffold in medicinal chemistry, frequently associated with kinase inhibition. For the purposes of this comprehensive guide, we will hypothesize its interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key signaling protein implicated in angiogenesis and a prominent target in oncology.
This document will detail a multi-faceted computational approach, encompassing molecular docking to predict binding affinity and conformation, molecular dynamics simulations to assess complex stability and dynamics, and pharmacophore modeling to elucidate key chemical features for biological activity. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to apply these methodologies to their own investigations.
Part 1: Molecular Docking - Predicting the Binding Pose and Affinity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is a cornerstone of structure-based drug design, enabling the rapid screening of virtual libraries and the prioritization of candidates for further experimental validation.
Scientific Rationale
The primary objective of molecular docking is to identify the most energetically favorable binding pose of a ligand within the active site of a protein. This is achieved through a scoring function that estimates the binding free energy. A lower binding energy score typically indicates a more stable and potent interaction. In this study, we will utilize AutoDock Vina, a widely used and robust docking program.[6][7]
Experimental Workflow: Molecular Docking
Detailed Protocol: Molecular Docking
-
Protein Preparation:
-
Download the crystal structure of VEGFR-2 in complex with a known ligand (e.g., PDB ID: 2XIR) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Obtain the 3D structure of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide. If a crystal structure is unavailable, generate a 3D conformation from its 2D structure using a program like Open Babel.
-
Assign Gasteiger charges and define the rotatable bonds using AutoDock Tools.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define the search space for docking by creating a grid box that encompasses the active site of VEGFR-2. The coordinates of the co-crystallized ligand can be used to center the grid box.
-
-
Docking Execution:
-
Use AutoDock Vina to perform the docking simulation. The program will explore various conformations of the ligand within the defined grid box and calculate the binding affinity for each pose.
-
-
Results Analysis:
-
Analyze the output file to identify the binding poses with the lowest binding energies.
-
Visualize the top-ranked binding pose in complex with the protein using molecular graphics software like PyMOL or UCSF Chimera to inspect the interactions (e.g., hydrogen bonds, hydrophobic interactions).[6]
-
Hypothetical Docking Results
| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (VEGFR-2) |
| 1 | -8.5 | Cys919, Asp1046, Glu885 |
| 2 | -8.2 | Val848, Ala866, Leu1035 |
| 3 | -7.9 | Phe1047, Cys1045, Val916 |
Part 2: Molecular Dynamics Simulation - Assessing Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time.[8][9][10]
Scientific Rationale
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe the atomistic movements as a function of time.[11] By simulating the protein-ligand complex in a solvated environment, we can assess the stability of the binding pose predicted by docking, analyze conformational changes, and calculate binding free energies with greater accuracy. For this guide, we will use GROMACS, a versatile and widely used MD simulation package.[8][11][12][13]
Experimental Workflow: Molecular Dynamics Simulation
Detailed Protocol: Molecular Dynamics Simulation
-
System Preparation:
-
Use the best-ranked docked pose of the 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide-VEGFR-2 complex as the starting structure.
-
Generate the topology and parameter files for the protein using a force field such as CHARMM36.[9][10]
-
Generate the topology and parameters for the ligand using a tool like the CGenFF server.[10]
-
-
Solvation and Ionization:
-
Create a simulation box and solvate the complex with a water model (e.g., TIP3P).
-
Add ions to neutralize the system.[9]
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system.
-
-
Equilibration:
-
Conduct a two-step equilibration process: first in the NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by the NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.
-
-
Production MD:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess stability.
-
Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze the hydrogen bond occupancy between the ligand and protein over time.
-
Hypothetical MD Simulation Data
| Metric | Average Value | Interpretation |
| Protein RMSD | 1.5 Å | The protein structure remains stable throughout the simulation. |
| Ligand RMSD | 0.8 Å | The ligand maintains a stable binding pose within the active site. |
| Hydrogen Bonds | 2-3 | Consistent hydrogen bonding interactions are observed. |
Part 3: Pharmacophore Modeling - Identifying Key Chemical Features
Pharmacophore modeling is a powerful approach used to identify the essential steric and electronic features of a molecule that are responsible for its biological activity.[14][15]
Scientific Rationale
A pharmacophore model represents the 3D arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to a specific target.[14] This model can then be used to screen large compound databases to identify novel molecules with the desired activity.[16]
Experimental Workflow: Pharmacophore Modeling
Detailed Protocol: Pharmacophore Modeling
-
Feature Identification:
-
Based on the docked pose of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide and its interactions with VEGFR-2, identify the key pharmacophoric features. These may include the hydrogen bond acceptor on the butanamide carbonyl, the aromatic ring of the indazole, and the hydrophobic chloro group.
-
-
Model Generation:
-
Model Validation:
-
Validate the generated model by screening a small database of known active and inactive compounds. A good model should be able to distinguish between these two sets.
-
-
Virtual Screening:
-
Use the validated pharmacophore model to screen large chemical databases (e.g., ZINC, PubChem) to identify novel compounds that match the pharmacophoric features and are therefore potential VEGFR-2 inhibitors.
-
Hypothetical Pharmacophore Model for 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
-
One Hydrogen Bond Acceptor
-
One Aromatic Ring
-
One Hydrophobic Feature
Conclusion
This technical guide has outlined a comprehensive in silico workflow for the characterization of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, using VEGFR-2 as a hypothetical target. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, we can gain significant insights into the potential binding mode, stability, and key chemical features of this compound. This multi-faceted computational approach provides a robust framework for guiding further experimental validation and accelerating the drug discovery process. The methodologies described herein are broadly applicable and can be adapted for the study of other small molecules and their biological targets.
References
-
Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry. [Link]
-
EMBL-EBI. GROMACS tutorial | Biomolecular simulations. [Link]
-
Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]
-
SciSpace. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. [Link]
-
BioSoft. GROMACS Tutorial. [Link]
-
MD-Tutorials. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [Link]
-
ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. [Link]
-
AutoDock. (2020). Tutorial – AutoDock Vina. [Link]
-
Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. [Link]
-
GROMACS. GROMACS Tutorials. [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
-
ACS Publications. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. [Link]
-
Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]
-
Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 [Video]. YouTube. [Link]
-
University of Naples Federico II. Molecular Docking Tutorial. [Link]
-
Panda, P. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. [Link]
-
Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]
-
Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. [Link]
-
GROMACS. Tutorials and Webinars. [Link]
-
Eagon Research Group. Vina Docking Tutorial. [Link]
-
Semantic Scholar. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. [Link]
-
ResearchGate. (2018). (PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. [Link]
-
AutoDock Vina Documentation. Basic docking. [Link]
-
Fiveable. Pharmacophore modeling | Medicinal Chemistry Class Notes. [Link]
-
AutoDock. Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]
-
Bioinformatics Insight. (2024). Learn the Art of Pharmacophore Modeling in Drug Designing [Video]. YouTube. [Link]
-
ACS Publications. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. [Link]
-
MOE Tutorials. (2023). How To Create And Use A Pharmacophore In MOE | MOE Tutorial [Video]. YouTube. [Link]
-
National Institutes of Health. N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide. [Link]
- Google Patents. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl).
-
Chemical Synthesis Database. 4-chloro-2-(1H-indazol-3-yl)-N-methylaniline. [Link]
-
ResearchGate. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V). [Link]
-
PubChem. N-(6-chloro-5-phenyl-1H-indazol-3-yl)butanamide. [Link]
-
National Institutes of Health. Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl). [Link]
-
SciELO. Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. [Link]
-
MDPI. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. [Link]
Sources
- 1. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 9. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 10. bioinformaticsreview.com [bioinformaticsreview.com]
- 11. biosoft.com [biosoft.com]
- 12. GROMACS Tutorials [mdtutorials.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 15. fiveable.me [fiveable.me]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide literature review
An In-depth Technical Guide to 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide: Synthesis, Properties, and Potential Applications
Authored by: A Senior Application Scientist
Foreword: Navigating the Frontier of Indazole Chemistry
The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities. This guide focuses on a specific, yet sparsely documented member of this family: 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide. Given the limited direct literature on this compound, this document serves as both a review of available data and a prospective guide for researchers. By examining the synthesis and properties of structurally related analogs, we can infer a logical pathway for the synthesis, characterization, and potential investigation of this molecule. This guide is structured to provide not just protocols, but the scientific reasoning behind them, empowering researchers to explore this promising area of chemical space.
The Indazole Core: A Privileged Scaffold in Drug Discovery
Indazoles are bicyclic heterocyclic compounds that have garnered significant attention from the pharmaceutical industry. Their unique structural and electronic properties allow them to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. Derivatives of indazole have been reported to possess anticancer, anti-inflammatory, and antiviral properties.[1][2] The substituent at the N-1 position and modifications on the pyrazole and benzene rings are key determinants of their biological function. The subject of this guide, 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, features a methylated indazole core, a chloro-substituent on the benzene ring, and a butanamide side chain, suggesting its potential as a modulator of biological systems.
Proposed Synthesis of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
The synthesis of the target compound can be logically approached in a multi-step process, commencing with the formation of the indazole core, followed by N-methylation, and concluding with the acylation of the 3-amino group. The following proposed synthesis is based on established methodologies for similar indazole derivatives.
Synthesis of the Precursor: 4-chloro-1H-indazole
The initial step involves the synthesis of 4-chloro-1H-indazole from a commercially available starting material, 2-methyl-3-chloroaniline. This transformation can be achieved through a diazotization and cyclization reaction.
Experimental Protocol: Synthesis of 4-chloro-1H-indazole
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-methyl-3-chloroaniline (70.6 mmol), potassium acetate (84.7 mmol), and chloroform (120 mL).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath with continuous stirring.
-
Acetylation: Slowly add acetic anhydride (212 mmol) dropwise to the cooled mixture.
-
Warming and Stirring: Allow the reaction mixture to gradually warm to 25 °C and continue stirring for 1 hour.
-
Diazotization and Cyclization: Heat the reaction to 60 °C and add isopentyl nitrite (141 mmol). Stir the mixture at this temperature overnight.
-
Work-up: After the reaction is complete, add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C. Add lithium hydroxide (494 mmol) and stir for 3 hours at 0 °C.
-
Extraction: Add water (200 mL) and extract the product with ethyl acetate (2 x 300 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.[3] An improved, more economical industrial-scale synthesis has also been reported using tert-butyl nitrite and sodium hydroxide for hydrolysis.[4]
N-Methylation of 4-chloro-1H-indazole
The next step is the selective methylation of the N-1 position of the indazole ring. This can be achieved using a suitable methylating agent in the presence of a base.
Experimental Protocol: Synthesis of 4-chloro-1-methyl-1H-indazole
-
Reaction Setup: To a solution of 4-chloro-1H-indazole in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride to deprotonate the indazole nitrogen.
-
Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography to yield 4-chloro-1-methyl-1H-indazole.
Synthesis of 1-methyl-1H-indazol-3-amine
The subsequent step involves the introduction of an amino group at the 3-position of the indazole ring. This is a critical step to enable the final acylation.
Final Step: Acylation to 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
The final step is the acylation of the 3-amino-1-methyl-1H-indazole with 4-chlorobutyryl chloride to form the target compound.
Experimental Protocol: Synthesis of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
-
Reaction Setup: Dissolve 1-methyl-1H-indazol-3-amine in a suitable solvent like dichloromethane or THF. Add a base, such as triethylamine or pyridine, to act as an acid scavenger.
-
Acylation: Cool the solution to 0 °C and slowly add a solution of 4-chlorobutyryl chloride in the same solvent.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Wash the reaction mixture with water, an aqueous solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over a drying agent, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide.
Synthetic Workflow Diagram
Caption: Proposed synthetic route for 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide.
Physicochemical Properties
The physicochemical properties of a compound are crucial for its handling, formulation, and biological activity.
| Property | Value | Source |
| CAS Number | 1427460-97-6 | [5][6] |
| Molecular Formula | C12H14ClN3O | Inferred |
| Molecular Weight | 251.71 g/mol | Inferred |
| Appearance | Likely a solid | Inferred |
Potential Biological Activity and Mechanistic Insights (Inferred)
While no specific biological data is available for 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, the activities of related indazole derivatives can provide valuable insights into its potential applications.
Anticancer Potential
Many indazole-sulfonamide derivatives have been investigated for their anticancer properties.[2] For instance, N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide and related compounds have been synthesized and characterized, showing potential as anticancer agents.[1] The presence of the chloro-substituent on the indazole ring in the target molecule could contribute to cytotoxic activity against cancer cell lines.
Cannabimimetic Activity
A number of synthetic cannabinoids feature an indazole core. Compounds like AB-PINACA and AB-FUBINACA are N-(1-amino-3-methyl-1-oxobutan-2-yl)-indazole-3-carboxamides that act as potent agonists of cannabinoid receptors.[7][8] The butanamide side chain in 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide bears some resemblance to the side chains of these synthetic cannabinoids, suggesting that it could potentially interact with the endocannabinoid system.
Potential Signaling Pathway Involvement
Caption: Hypothetical signaling pathway for potential cannabimimetic activity.
Analytical Characterization
The identity and purity of synthesized 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential to confirm the chemical structure, including the positions of the methyl and chloro groups and the butanamide side chain.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the final compound.
Future Directions and Conclusion
4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide represents an under-explored area of indazole chemistry. This guide provides a comprehensive, albeit partially inferred, overview of its synthesis, properties, and potential biological activities. The proposed synthetic route is based on robust and well-documented chemical transformations. The potential for this compound to exhibit anticancer or cannabimimetic properties warrants further investigation. Future research should focus on the successful synthesis and purification of the compound, followed by a thorough in vitro and in vivo evaluation of its biological effects. Such studies will be instrumental in determining the therapeutic potential of this novel indazole derivative.
References
- Meng, G., Yang, Y., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V).
- Uchiyama, N., Matsuda, S., Wakana, D., Kikura-Hanajiri, R., & Goda, Y. (2013). New cannabimimetic indazole derivatives, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) and N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA) identified as designer drugs in illegal products. Forensic Toxicology, 31(2), 93-100.
- Chicha, H., Rakib, E. M., Amiri, O., Saadi, M., & El Ammari, L. (2013). N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1632.
- Al-Warhi, T., Al-Thiabat, M., Al-Majid, A. M., Barakat, A., & Ali, R. (2023).
-
PubChem. N-(1-(Aminocarbonyl)-2-methylpropyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide. [Link]
Sources
- 1. N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chloro-N-(1-methyl-1H-indazol-3-yl)butanamide | 1427460-97-6 [chemicalbook.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. N-(1-(Aminocarbonyl)-2-methylpropyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | C20H28N4O2 | CID 70969900 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Data for 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide: A Search for Experimental Evidence
A comprehensive search for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide has revealed a significant gap in publicly available scientific literature and databases. Despite extensive queries for this specific molecule, no experimental spectra have been found.
This absence of data prevents the creation of an in-depth technical guide on the spectroscopic properties of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide at this time. Such a guide would require foundational, experimentally-derived data to detail the characteristic spectral features, interpret the structural information, and provide a reliable reference for researchers, scientists, and drug development professionals.
While data for structurally related compounds, such as various amides and the potential precursor 4-chloro-1H-indazole, are available, these are not suitable substitutes for the specific target molecule.[1][2][3][4][5] Spectroscopic properties are highly sensitive to the precise molecular structure, and extrapolation from related compounds would be speculative and lack the scientific rigor required for a technical whitepaper.
To generate the necessary data for a comprehensive spectroscopic analysis of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, the following experimental workflow would be required:
Proposed Experimental Workflow to Obtain Spectroscopic Data
A systematic approach to obtaining the required spectroscopic data would involve the synthesis of the compound followed by its characterization using standard analytical techniques.
Caption: Proposed workflow for the synthesis and spectroscopic analysis of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide.
Step 1: Synthesis and Purification
The initial and most critical step is the chemical synthesis of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide. Following the synthesis, the compound must be purified to a high degree, typically using techniques like column chromatography or recrystallization, to remove any unreacted starting materials, reagents, or byproducts. The purity of the compound is paramount for obtaining clean and interpretable spectroscopic data.
Step 2: Structural Confirmation and Spectroscopic Analysis
Once a pure sample is obtained, a suite of spectroscopic techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are essential for elucidating the carbon-hydrogen framework of the molecule. This technique provides detailed information about the chemical environment of each proton and carbon atom, their connectivity, and the stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the amide C=O stretch, N-H stretch and bend, C-Cl bond, and aromatic C-H and C=C bonds would be expected.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of the molecule.
Once this experimental data is collected, a comprehensive technical guide could be developed, detailing the interpretation of each spectrum and correlating the observed signals with the specific structural features of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide. Without this primary data, any discussion of its spectroscopic properties would remain hypothetical. We encourage researchers with access to this compound to acquire and publish this valuable data to enrich the scientific record.
Sources
commercial availability of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
An In-Depth Technical Guide to 4-Chloro-N-(1-methyl-1H-indazol-3-yl)butanamide for Advanced Research Applications
Introduction: Situating a Key Intermediate in Modern Drug Discovery
4-Chloro-N-(1-methyl-1H-indazol-3-yl)butanamide is a specialized chemical intermediate that occupies a significant niche in the landscape of pharmaceutical research and development. Its structure marries two critical components: the privileged 1-methyl-1H-indazole core and a reactive 4-chlorobutanamide sidechain. The indazole heterocycle is a well-established scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. The chloroalkane moiety introduces a reactive electrophilic site, making this compound a valuable precursor for constructing more complex molecules, potentially through nucleophilic substitution reactions, or for use as a covalent probe in chemical biology.
This guide provides an in-depth analysis of its commercial availability, underlying synthesis principles, critical quality attributes, and safe handling protocols, tailored for researchers, chemists, and drug development professionals who require this compound for their discovery workflows.
Physicochemical & Structural Characteristics
A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in experimental settings. These parameters dictate everything from solvent selection for reactions to appropriate storage conditions.
| Property | Value | Source |
| CAS Number | 1427460-97-6 | [1][2] |
| Molecular Formula | C₁₂H₁₄ClN₃O | [1] |
| Molecular Weight | 251.72 g/mol | [1] |
| MDL Number | MFCD22370026 | [1] |
| Appearance | Typically supplied as a solid (powder or crystalline) | Inferred from supplier data |
| Purity | Often available at ≥95% or ≥97% purity | Inferred from supplier listings |
Commercial Availability and Sourcing
4-Chloro-N-(1-methyl-1H-indazol-3-yl)butanamide is available through several specialized chemical suppliers that cater to the research and development sector. Sourcing is typically on a "for research use only" basis and is not intended for human or therapeutic use. When procuring this material, it is crucial to request a Certificate of Analysis (CoA) to verify its identity, purity, and impurity profile.
| Supplier | Contact Information | Notes |
| Matrix Scientific | Orders (US & CAN): 800-733-0244; General: 803-788-9494 | Lists the compound with CAS 1427460-97-6 and provides an SDS for download.[1] |
| BLD Pharm | Online Portal | Offers access to technical documentation including NMR, HPLC, and LC-MS data for this compound.[3] |
| ChemicalBook | Online Directory | Aggregates information and lists various suppliers, such as Changzhou Hopschain Chemical Co., Ltd.[2] |
Logical Workflow for Supplier Qualification
For drug development applications, qualifying a supplier is a non-trivial process. The following workflow outlines a best-practice approach to ensure material quality and supply chain reliability.
Sources
Methodological & Application
using 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide in cell-based assays
An In-Depth Guide to the Cellular Characterization of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide: A Putative Covalent Inhibitor
Authored by a Senior Application Scientist
Introduction: Navigating the Landscape of Covalent Inhibition
The resurgence of covalent inhibitors in drug discovery marks a paradigm shift in targeting historically challenging proteins.[1][2][3] By forming a stable, covalent bond with their target, these molecules can achieve prolonged pharmacodynamic effects, high potency, and specificity.[4] This application note provides a comprehensive guide for researchers on the utilization of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide , a compound bearing the hallmarks of a covalent inhibitor, in a suite of cell-based assays.
While specific literature on 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide is not extensively available[5][6], its structure, featuring an indazole core common in kinase inhibitors and a reactive chloro-butanamide moiety, suggests a likely mechanism as a targeted covalent inhibitor. The principles and protocols detailed herein are therefore grounded in the well-established methodologies for characterizing well-known covalent inhibitors, such as the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[7][8][9][10] This guide is designed to be a robust framework for investigating the cellular activity of novel putative covalent inhibitors.
Postulated Mechanism of Action: Covalent Modification of a Target Kinase
The chloro-butanamide functional group on 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide is a potential electrophilic "warhead" capable of reacting with a nucleophilic amino acid residue, most commonly a cysteine, within the active site of a target protein.[11] This irreversible interaction is hypothesized to be the basis of its inhibitory activity. Given the prevalence of the indazole scaffold in kinase inhibitors, a likely target class for this compound is the kinome.
A prime example of a kinase targeted by covalent inhibitors is Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[12][13][14] Ibrutinib, a well-characterized BTK inhibitor, forms a covalent bond with Cysteine 481 in the BTK active site.[7][9][10][15] This leads to the inhibition of downstream signaling cascades that promote cell proliferation and survival in various B-cell malignancies.[8][9][12] The experimental protocols in this guide are designed to test a similar hypothesis for 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide.
Figure 1: Postulated two-step mechanism of covalent inhibition.
Core Principles for Cellular Assays with Covalent Inhibitors
The covalent nature of the interaction between the inhibitor and its target necessitates specific experimental designs that differ from those used for traditional, reversible inhibitors.
-
Time- and Concentration-Dependency: The extent of inhibition is dependent on both the concentration of the inhibitor and the duration of incubation.[2] This is because the formation of the covalent bond is a time-dependent chemical reaction. Assays should be designed to measure activity at multiple time points to capture the kinetics of inactivation.
-
Confirmation of Irreversibility: Washout experiments are essential to demonstrate that the inhibitory effect is sustained after the removal of the compound from the extracellular medium.[2][16] This is a key characteristic of irreversible covalent inhibitors.
-
Target Engagement: It is crucial to confirm that the inhibitor is binding to its intended target within the cell.[1][17][18] This can be assessed directly through methods like competitive profiling with a labeled probe or indirectly by measuring the inhibition of a known downstream signaling event.[4][19]
-
Appropriate Controls: The use of a structurally similar but non-reactive control compound is highly recommended to ensure that the observed cellular phenotype is a direct result of the covalent interaction with the target.[20]
Experimental Protocols
Protocol 1: Determination of Cellular IC50 with Varying Pre-incubation Times
This protocol aims to characterize the time-dependent inhibitory potency of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide.
Materials:
-
Selected cell line (e.g., a B-cell lymphoma line for a putative BTK inhibitor)
-
Complete cell culture medium
-
4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide in complete medium.
-
Treat the cells with the compound dilutions and a vehicle control (DMSO).
-
Incubate the plates for different pre-determined time points (e.g., 1, 4, 8, and 24 hours).
-
At the end of each incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point.
-
Plot the data and determine the IC50 value at each time point using non-linear regression analysis.
Expected Results: A decrease in the IC50 value with increasing pre-incubation time is indicative of a time-dependent, covalent mode of inhibition.
| Pre-incubation Time (hours) | IC50 (nM) |
| 1 | 500 |
| 4 | 150 |
| 8 | 50 |
| 24 | 20 |
| Table 1: Example data showing a time-dependent shift in IC50. |
Protocol 2: Washout Assay to Confirm Irreversible Target Engagement
This assay is critical for demonstrating the irreversible nature of the inhibitor.
Figure 2: Workflow for a cellular washout experiment.
Procedure:
-
Treat cells with 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide at a concentration several-fold higher than its IC50 for a defined period (e.g., 3 hours). Include a "no washout" control group that remains in the inhibitor-containing medium.
-
For the washout group, centrifuge the cells, remove the supernatant, and wash the cell pellet twice with fresh, pre-warmed medium.[16]
-
Resuspend the washed cells in fresh, inhibitor-free medium and re-plate.
-
Incubate both the washout and no-washout groups for an extended period (e.g., 24, 48, 72 hours).
-
Assess the desired endpoint, such as cell viability or a target-specific biomarker.
Expected Results: For an irreversible covalent inhibitor, the inhibitory effect should be sustained in the washout group, demonstrating that the compound's presence in the medium is no longer required to maintain target inhibition.[2]
Protocol 3: Western Blot Analysis of Target Phosphorylation
This protocol assesses the functional consequence of target engagement by measuring the phosphorylation status of the target kinase or its downstream substrates.
Figure 3: Simplified BTK signaling pathway.
Procedure:
-
Treat cells with increasing concentrations of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide for a fixed time.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated form of the target (e.g., p-BTK) and the total target protein (e.g., total BTK) as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Expected Results: A dose-dependent decrease in the phosphorylation of the target kinase upon treatment with the inhibitor confirms its functional engagement in the cell.
Protocol 4: Cell Viability/Proliferation Assay
This assay measures the downstream cellular consequence of target inhibition.
Procedure:
-
Seed cells in a 96-well plate.
-
Treat with a serial dilution of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide.
-
Incubate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Measure cell viability or proliferation using a suitable method (e.g., MTT assay, BrdU incorporation).[21]
-
Calculate the percentage of viability/proliferation relative to the vehicle control and determine the IC50 value.
Protocol 5: Target Occupancy Assay using a Competitive Probe
This is an advanced method to directly quantify the percentage of the target protein that is covalently bound by the inhibitor.
Procedure:
-
Treat cells with varying concentrations of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide for a specified time.
-
Lyse the cells and treat the lysates with a fluorescently- or biotin-labeled covalent probe that also targets the same cysteine residue.
-
The labeled probe will only bind to the target protein that has not been occupied by the inhibitor.
-
The amount of bound probe can be quantified by in-gel fluorescence or by streptavidin pulldown followed by western blotting.[1][4]
Expected Results: A dose-dependent decrease in the signal from the competitive probe indicates an increase in target occupancy by 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide.
Data Interpretation and Troubleshooting
-
No Time-Dependency in IC50: If the IC50 does not decrease with longer incubation times, the compound may be acting as a reversible inhibitor, or the covalent reaction is very rapid and reaches completion at the earliest time point measured.
-
Effect is Lost After Washout: This suggests that the compound is likely a reversible inhibitor and does not form a stable covalent bond.
-
High Cytotoxicity at Low Target Engagement: This may indicate off-target effects. It is important to assess the proteome-wide selectivity of the compound.[4] A less reactive analogue could be synthesized to mitigate this.
-
No Inhibition of Target Phosphorylation: This could mean that the compound is not engaging the intended target, the selected antibody is not specific, or the chosen cell line does not have constitutively active signaling through that pathway.
Conclusion
The protocols and principles outlined in this application note provide a robust framework for the cellular characterization of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide as a putative covalent inhibitor. By systematically evaluating its time-dependent potency, the irreversibility of its action, its on-target effects, and its impact on cell viability, researchers can build a comprehensive profile of this and other novel covalent molecules, paving the way for their potential development as therapeutic agents.
References
-
An overview of BTK activators and downstream signaling targets. ResearchGate. Available at: [Link]
-
Ibrutinib for CLL: Mechanism of action and clinical considerations. Lymphoma Hub. Available at: [Link]
-
Ibrutinib - Wikipedia. Wikipedia. Available at: [Link]
-
What is the mechanism of Ibrutinib? Patsnap Synapse. Available at: [Link]
-
Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. Springer Nature Experiments. Available at: [Link]
-
BTK Inhibition and the Mechanism of Action of Ibrutinib. Targeted Oncology. Available at: [Link]
-
Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas. PMC. Available at: [Link]
-
Signaling pathways involving BTK in B cells. ResearchGate. Available at: [Link]
-
Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. Target Discovery Institute. Available at: [Link]
-
Chemoproteomic characterization of covalent target engagement in cells. Semantic Scholar. Available at: [Link]
-
Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. PMC. Available at: [Link]
-
Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PMC. Available at: [Link]
-
Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry. Available at: [Link]
-
Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Available at: [Link]
-
Signaling pathways involving Bruton's tyrosine kinase (BTK). ResearchGate. Available at: [Link]
-
Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available at: [Link]
-
CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. Available at: [Link]
-
Role of the Btk-PLCγ2 Signaling Pathway in the Bone Destruction of Apical Periodontitis. PMC. Available at: [Link]
-
Development of Covalent Drugs with New Emerging Technologies. YouTube. Available at: [Link]
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC. Available at: [Link]
-
Covalent Inhibitor Criteria. The Chemical Probes Portal. Available at: [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC. Available at: [Link]
-
Reversible Covalent Inhibitor Binding Assay. Domainex. Available at: [Link]
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. ResearchGate. Available at: [Link]
-
Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. Available at: [Link]
-
CHAPTER 4: Covalent Inhibition of Kinases. Royal Society of Chemistry. Available at: [Link]
-
Emerging strategies in covalent inhibition. YouTube. Available at: [Link]
-
Washout procedure completely removes drug from the media. ResearchGate. Available at: [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. Available at: [Link]
-
A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Institutes of Health. Available at: [Link]
-
Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. Available at: [Link]
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Available at: [Link]
-
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide. National Institutes of Health. Available at: [Link]
-
4-chloro-N-methoxy-N-methylButanamide | C6H12ClNO2. PubChem. Available at: [Link]
Sources
- 1. Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes | Springer Nature Experiments [experiments.springernature.com]
- 2. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-N-(1-methyl-1H-indazol-3-yl)butanamide | 1427460-97-6 [chemicalbook.com]
- 6. 1427460-97-6|4-Chloro-N-(1-methyl-1H-indazol-3-yl)butanamide|BLD Pharm [bldpharm.com]
- 7. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 8. Ibrutinib - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. — Target Discovery Institute [tdi.ox.ac.uk]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery | bioRxiv [biorxiv.org]
- 20. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
- 21. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Administration of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preclinical administration of the novel investigational compound, 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, in mouse models. Due to the limited publicly available data on this specific molecule, this protocol is established based on best practices for handling novel small molecules with presumed poor aqueous solubility. It encompasses critical considerations from vehicle selection and formulation to detailed administration procedures and post-administration monitoring, with a strong emphasis on scientific integrity and animal welfare.
Introduction and Pre-formulation Considerations
The compound 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide belongs to the indazole class of heterocyclic compounds. Various derivatives of indazole have shown significant biological activity, including roles as kinase inhibitors and modulators of protein-protein interactions[1][2][3][4]. Given its structural features, it is anticipated that this compound may exhibit poor solubility in aqueous solutions, a common challenge in preclinical drug development[5].
The primary objective of this protocol is to provide a robust framework for the consistent and reproducible administration of this compound to mice for pharmacokinetic (PK) and pharmacodynamic (PD) studies. The selection of an appropriate vehicle and route of administration is critical for achieving desired systemic exposure and ensuring the validity of experimental outcomes.[6]
Initial Compound Characterization (Assumed Properties)
For the purpose of this guide, we will assume the following properties for 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, which should be verified experimentally:
-
Poor aqueous solubility: Many complex organic molecules exhibit limited solubility in water.[5]
-
Solubility in organic solvents: Likely soluble in solvents such as dimethyl sulfoxide (DMSO) or ethanol.[7]
-
Solid state: Assumed to be a solid at room temperature.
Vehicle Selection and Formulation
The choice of vehicle is paramount for compounds with low water solubility. The ideal vehicle should solubilize the compound without causing toxicity or interfering with the experimental results.[6][8]
Recommended Vehicle Formulations
Based on common practices for poorly soluble compounds, the following vehicle systems are recommended for initial screening. It is crucial to perform a vehicle toxicity study prior to the main experiment to ensure the chosen formulation is well-tolerated.[9]
| Vehicle Composition | Route of Administration | Advantages | Considerations |
| Aqueous Suspension with Suspending Agent | Oral (PO) | Simple to prepare; suitable for compounds that are not soluble. | Requires proper homogenization to ensure accurate dosing.[9] |
| Co-solvent System | Intraperitoneal (IP), Intravenous (IV), Oral (PO) | Can achieve a true solution, improving bioavailability. | Co-solvents can cause irritation or toxicity at high concentrations.[9] |
| Lipid-based Formulations | Oral (PO) | Can enhance oral bioavailability for lipophilic compounds. | More complex to formulate and characterize.[9] |
| Cyclodextrins | Intravenous (IV), Oral (PO) | Form inclusion complexes to enhance solubility. | Can have their own pharmacological effects and potential for nephrotoxicity at high doses. |
Table 1: Common Vehicle Strategies for Poorly Soluble Compounds
Protocol for Vehicle Formulation
This protocol describes the preparation of a co-solvent/suspension formulation, a common starting point for in vivo studies.
Materials:
-
4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide based on the desired final concentration and dosing volume.
-
Initial Solubilization: Add a minimal amount of DMSO to the compound to create a concentrated stock solution. Vortex or sonicate until the compound is fully dissolved.
-
Addition of Co-solvents: Add PEG400 to the DMSO solution and vortex thoroughly.
-
Addition of Surfactant: Add Tween 80 to the mixture and vortex until a homogenous solution is formed.
-
Final Dilution: Slowly add saline or PBS to the organic mixture while vortexing to prevent precipitation. The final concentration of DMSO should ideally be below 10% of the total volume to minimize toxicity.
-
Final Formulation: A common final formulation is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline. This should be optimized for the specific compound.
-
Sterilization: If for parenteral administration, the final formulation should be sterile-filtered through a 0.22 µm filter if it is a true solution. Suspensions cannot be sterile-filtered and should be prepared aseptically.
Administration Protocols in Mice
All procedures involving live animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.[10]
Dosage Calculation
The volume to be administered should be calculated based on the animal's body weight.[11][12]
-
Formula: Dose (mg/kg) x Body Weight (kg) / Concentration (mg/mL) = Administration Volume (mL)
-
Maximum Recommended Volumes:
| Route | Needle/Tube Gauge | Maximum Volume |
| Oral Gavage | 18-20 gauge, flexible or bulb-tipped | 10 mL/kg[12][13] |
| Intraperitoneal | 25-27 gauge | 10 mL/kg[15][16] |
| Intravenous (Tail Vein) | 27-30 gauge | 5 mL/kg[17] |
Table 2: Recommended Administration Parameters for Mice
Step-by-Step Protocol: Oral Gavage (PO)
Oral gavage is used for the precise oral administration of a specific volume of a substance.[12][13]
Materials:
-
Appropriately sized oral gavage needle (flexible or with a rounded tip)[12][13]
-
Syringe
-
Prepared drug formulation
Procedure:
-
Animal Restraint: Gently restrain the mouse by scruffing the loose skin over its shoulders.[18]
-
Measure Gavage Needle Length: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth and mark the needle.[18]
-
Needle Insertion: Gently insert the gavage needle into the diastema (gap behind the incisors) and advance it along the upper palate towards the esophagus. The animal should swallow as the tube is passed.[13][19] Note: If resistance is met, do not force the tube. Withdraw and try again.[12][18]
-
Substance Administration: Once the needle is in place, administer the substance slowly over 2-3 seconds.[19]
-
Needle Removal: Slowly withdraw the gavage needle.[19]
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress for at least 10 minutes.[12][19]
Step-by-Step Protocol: Intraperitoneal (IP) Injection
IP injection is a common route for administering substances that are not suitable for oral administration.
Materials:
Procedure:
-
Animal Restraint: Restrain the mouse with its head tilted slightly downwards.[11]
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid injuring the cecum and other vital organs.[11][20][21]
-
Disinfection: Wipe the injection site with 70% alcohol.[20][21]
-
Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[11][15][21]
-
Aspiration: Gently pull back the plunger to ensure no blood or urine is aspirated, confirming correct needle placement.[11][20]
-
Substance Administration: Inject the substance smoothly.
-
Needle Removal: Withdraw the needle and place the mouse back in its cage.
-
Post-Procedure Monitoring: Observe the animal for any complications such as bleeding or signs of pain.[11][15]
Experimental Workflow for a Pharmacokinetic (PK) Study
A PK study aims to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[22][23]
Figure 1: A generalized workflow for a murine pharmacokinetic study.
Blood Sampling for PK Analysis
Serial blood sampling from a single mouse is preferred to reduce animal usage and inter-animal variability.[22][23]
-
Methods: Submandibular vein or saphenous vein for serial sampling. Cardiac puncture is a terminal procedure.[23]
-
Volume: The total blood volume collected should not exceed the limits set by IACUC guidelines. For a 25g mouse, no more than 250µL should be collected in a 24-hour period.[24]
-
Time Points: Typical time points for an IV dose might be 5, 15, 30, 60, 120, and 240 minutes. For a PO dose, later time points such as 360 minutes may be included.[25]
Conclusion and Best Practices
This document outlines a foundational protocol for the administration of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide in mice. The lack of specific data for this compound necessitates a careful, stepwise approach, beginning with formulation development and vehicle toxicity testing. Adherence to established guidelines for animal handling, administration volumes, and post-procedural monitoring is essential for generating reliable and ethically sound scientific data.[26] The ultimate success of in vivo studies with novel compounds depends on meticulous planning and execution of these fundamental procedures.
References
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services. Retrieved from [Link]
-
Mouse Intraperitoneal (IP) administration. (n.d.). Tufts University. Retrieved from [Link]
-
Intraperitoneal Injection in Mice. (n.d.). Queen's University. Retrieved from [Link]
-
Intraperitoneal Injections in Mice. (n.d.). UBC Animal Care Services. Retrieved from [Link]
-
Oral Gavage in the Mouse. (n.d.). Florida State University Office of Research. Retrieved from [Link]
-
IP Injection Protocol in Mice. (n.d.). Scribd. Retrieved from [Link]
-
Oral Gavage Procedure in Mice. (n.d.). Scribd. Retrieved from [Link]
-
UBC ACC TECH 09a Oral Dosing (Gavage) in Adult Mice SOP. (2021). UBC Animal Care Committee. Retrieved from [Link]
-
SOP 7.8 - Gavage Techniques in Small Animals (Mice). (2013). Queen's University. Retrieved from [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University. Retrieved from [Link]
-
How to Administer a Substance to a Mouse? (2025). TransCure bioServices. Retrieved from [Link]
-
Fluid and Drug Administration. (2014). University of Virginia. Retrieved from [Link]
-
Guideline #10: Drug and Chemical Administration. (2023). Washington State University IACUC. Retrieved from [Link]
-
Murine Pharmacokinetic Studies. (2018). Bio-protocol, 8(20), e3056. Retrieved from [Link]
-
Murine Pharmacokinetic Studies. (2018). Bio-protocol, 8(20), e3056. Retrieved from [Link]
-
What are the vehicles used to dissolve drugs for in vivo treatment? (2014). ResearchGate. Retrieved from [Link]
-
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011). ILAR Journal, 52(1), 2-18. Retrieved from [Link]
-
Metabolism and Pharmacokinetic Studies. (n.d.). FDA. Retrieved from [Link]
-
Pharmacokinetic studies in mice. (2023). ResearchGate. Retrieved from [Link]
-
4-Chloro-N-(2-methylindolin-1-yl)-3-sulfamoyl-benzamide Solubility. (n.d.). Solubility of Things. Retrieved from [Link]
-
Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. (2013). Antimicrobial Agents and Chemotherapy, 57(9), 4525–4528. Retrieved from [Link]
-
Vehicle selection for nonclinical oral safety studies. (2025). ResearchGate. Retrieved from [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). Molecules, 29(12), 2705. Retrieved from [Link]
-
N-(6-chloro-5-phenyl-1H-indazol-3-yl)butanamide. (n.d.). PubChem. Retrieved from [Link]
-
Discovery of N-[(1-aryl-1H-indazol-5-yl)methyl]amides Derivatives as Smoothened Antagonists for Inhibition of the Hedgehog Pathway. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4191-4195. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2024). RSC Medicinal Chemistry, 15(3), 735-748. Retrieved from [Link]
-
Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2024). Bioorganic Chemistry, 147, 107376. Retrieved from [Link]
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2020). RSC Advances, 10(42), 25055-25066. Retrieved from [Link]
-
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2559. Retrieved from [Link]
-
Butanamide, N-[4-chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino]phenyl]-2-(3-pentadecylphenoxy)-. (n.d.). US EPA. Retrieved from [Link]
Sources
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-[(1-aryl-1H-indazol-5-yl)methyl]amides derivatives as smoothened antagonists for inhibition of the hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. urmc.rochester.edu [urmc.rochester.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. fr.scribd.com [fr.scribd.com]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. research.fsu.edu [research.fsu.edu]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 21. uac.arizona.edu [uac.arizona.edu]
- 22. Murine Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 26. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
Application Notes and Protocols for the Development of Assays with 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of biochemical and cell-based assays for the novel small molecule, 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide (hereafter referred to as CMI). As a compound with limited publicly available biological data, a structured and logical workflow is essential to elucidate its mechanism of action, identify its biological target(s), and develop robust screening assays. This guide moves from fundamental compound characterization to sophisticated assay design, emphasizing scientific rationale and validation at each stage.
Introduction: The Challenge and Opportunity of a Novel Indazole Derivative
4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide (CMI) is a synthetic small molecule featuring an indazole core. The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the basis of numerous clinically approved drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.[1][2][3] Many indazole derivatives function as kinase inhibitors, highlighting a promising area for initial investigation.[2][4]
Given the novelty of CMI, this guide adopts a phenotype-to-target approach. It outlines the necessary steps to systematically characterize the compound's physicochemical properties, generate a biological hypothesis through initial screening, and subsequently develop and validate robust biochemical and cell-based assays to confirm its mechanism of action. This process is critical for progressing a hit compound from a primary screen into a lead candidate for a drug discovery program.[5]
Pre-Assay Compound Characterization and Handling
Before initiating any biological screening, a thorough characterization of the test compound is paramount to ensure data integrity and reproducibility.
Purity and Identity Confirmation
The identity and purity of each batch of CMI should be rigorously confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity of >95% is recommended for initial screening.
Solubility Assessment
Aqueous solubility is a critical parameter that can significantly impact biological assay results.[6] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and false-positive or false-negative results.[7][8]
Protocol 1: Kinetic Solubility Assessment using Nephelometry
This high-throughput method measures light scattering caused by insoluble particles.[8]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of CMI in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the CMI stock solution in DMSO.
-
Aqueous Dilution: Dilute the DMSO serial dilutions 100-fold into a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Read the plate on a microplate nephelometer (e.g., BMG LABTECH NEPHELOstar® Plus).
-
Analysis: The concentration at which a significant increase in light scattering is observed represents the kinetic solubility limit.
Stability Testing
The stability of CMI in assay buffer and under storage conditions should be evaluated to ensure that the compound does not degrade over the course of an experiment. This can be assessed by incubating the compound under assay conditions for various time points and analyzing its integrity via LC-MS.
Safety and Handling Precautions
As a novel chemical entity, CMI should be handled with appropriate caution.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.[9][10]
-
Storage: Store CMI in a tightly sealed container in a cool, dry place, away from ignition sources.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Target Identification and Hypothesis Generation
For a novel compound like CMI, identifying its biological target is a critical step. This process, known as target deconvolution, can be approached through several strategies.[11][12]
Hypothesis Generation Based on Chemical Scaffold
The indazole moiety is a common feature in kinase inhibitors.[2][4] Therefore, a logical starting point is to hypothesize that CMI may target one or more protein kinases. This hypothesis can be tested by screening CMI against a broad panel of kinases.
Phenotypic Screening
Phenotypic screening involves testing the compound in a complex biological system (e.g., a cell line) to observe a specific phenotypic change without a preconceived notion of the target.[13] A common initial phenotypic screen is a cell proliferation assay across a panel of cancer cell lines.[14] A positive "hit" from such a screen would then necessitate target deconvolution efforts.
Target Deconvolution Strategies
If CMI shows activity in a phenotypic screen, several methods can be employed to identify its molecular target(s).[15][16]
-
Affinity Chromatography: CMI can be chemically modified with a linker and immobilized on a solid support. This "bait" is then used to "pull down" its binding partners from a cell lysate, which are subsequently identified by mass spectrometry.[16]
-
Chemical Proteomics: This involves using advanced mass spectrometry techniques to identify proteins that show changes in stability or abundance upon treatment with the compound.[17]
-
Genetic Approaches (CRISPR/RNAi): Genome-wide CRISPR or RNAi screens can identify genes whose knockout or knockdown confers resistance or sensitivity to the compound, thereby pointing to the target or pathway.[11]
Below is a workflow illustrating a typical target deconvolution strategy.
Caption: A workflow for target deconvolution of a novel bioactive compound.
Biochemical Assay Development: A Kinase Inhibition Model
Based on the prevalence of kinase inhibition among indazole derivatives, this section details the development of a generic biochemical kinase assay.[18][19] This protocol can be adapted for various kinases and serves as a template for target-oriented assay development. We will use a luminescence-based assay that quantifies ATP consumption (e.g., Promega's Kinase-Glo®).[18]
Principle
Kinase activity depletes ATP in the reaction. The remaining ATP is used by luciferase to generate a luminescent signal. Lower luminescence indicates higher kinase activity, and conversely, higher luminescence indicates inhibition of the kinase.
Workflow Diagram
Caption: Workflow for biochemical kinase assay development and validation.
Detailed Protocol: Kinase Assay Development
-
Enzyme Titration:
-
Objective: To determine the optimal enzyme concentration that yields a robust signal within the linear range of the assay.
-
Procedure: Set up reactions with a fixed, saturating concentration of substrate and ATP. Perform a serial dilution of the kinase. Incubate for a set time (e.g., 60 minutes) and measure activity.
-
Goal: Select a concentration that results in approximately 10-20% of total substrate turnover.
-
-
Substrate Km Determination:
-
Objective: To determine the Michaelis-Menten constant (Km) for the peptide substrate.
-
Procedure: Using the optimal enzyme concentration, vary the concentration of the peptide substrate while keeping the ATP concentration fixed and saturating.
-
Goal: For inhibitor screening, a substrate concentration at or near its Km is often used to ensure sensitivity to different types of inhibitors.[20]
-
-
Reaction Time Course:
-
Objective: To ensure the enzymatic reaction is linear with time.
-
Procedure: Set up a bulk reaction with the optimized enzyme and substrate concentrations. Stop the reaction at various time points and measure product formation.
-
Goal: Choose an incubation time within the linear phase of the reaction for subsequent experiments.[20]
-
-
DMSO Tolerance:
-
Objective: To determine the highest concentration of DMSO that does not significantly affect enzyme activity.[18]
-
Procedure: Run the assay with a range of DMSO concentrations (e.g., 0.1% to 5%).
-
Goal: Ensure the final DMSO concentration used for compound screening (typically ≤1%) does not interfere with the assay.[21]
-
-
Assay Validation (Z'-factor):
-
Objective: To assess the quality and robustness of the assay for high-throughput screening (HTS).[21]
-
Procedure: Prepare plates with multiple replicates of positive controls (e.g., a known potent inhibitor or no enzyme) and negative controls (vehicle, e.g., 1% DMSO).
-
Calculation: Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|
-
Goal: A Z'-factor > 0.5 indicates an excellent and robust assay suitable for HTS.[21]
-
-
IC50 Determination for CMI:
-
Procedure: Perform a serial dilution of CMI (e.g., 11-point, 1:3 dilution starting at 100 µM). Add the compound to the assay plate followed by the enzyme/substrate mix. Incubate and measure the signal.
-
Analysis: Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Data Presentation
| Parameter | Value | Condition |
| Optimal Kinase Conc. | 5 nM | 60 min incubation |
| Substrate Km | 2.5 µM | 10 µM ATP |
| Linear Reaction Time | Up to 90 min | - |
| Max DMSO Tolerance | 1.5% | <10% inhibition |
| Z'-factor | 0.78 | 32 positive/32 negative controls |
| CMI IC50 | 750 nM | 11-point dose-response |
Cell-Based Assay Development
Cell-based assays are crucial for confirming a compound's activity in a more physiologically relevant context.[22][23] They provide insights into cell permeability, potential cytotoxicity, and on-target engagement within a living system.
Workflow Diagram
Caption: Workflow for developing cell-based assays for a novel compound.
Protocol 2: Cell Proliferation/Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantifying the amount of ATP present, which signals the presence of metabolically active cells.
-
Cell Line Selection: Choose a cell line where the hypothesized target is expressed and functionally relevant. For an unknown target, a panel of diverse cancer cell lines is recommended.[14]
-
Cell Seeding: Determine the optimal cell seeding density to ensure cells are in the exponential growth phase at the end of the experiment. Seed cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of CMI. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a predetermined time (e.g., 72 hours).
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and then read the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by plotting the percentage of viable cells against the log of CMI concentration.
On-Target Validation in Cells
If a biochemical target has been identified (e.g., Kinase X), it is essential to confirm that CMI engages and inhibits this target in cells.
-
Western Blotting: Treat cells with CMI and measure the phosphorylation status of a known downstream substrate of Kinase X. A reduction in phosphorylation would indicate on-target activity.[23]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of the target protein upon compound binding.
Hypothetical Data Presentation
| Cell Line | Target Expression | CMI GI50 (µM) |
| Cell Line A | High Kinase X | 1.2 |
| Cell Line B | Low Kinase X | > 50 |
| Cell Line C (Control) | Normal Fibroblast | > 50 |
Conclusion and Future Directions
The successful development of robust and validated assays is the cornerstone of any drug discovery project. For a novel compound like 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, a systematic, hypothesis-driven approach is required. This guide provides a foundational framework for initiating such a program. By first characterizing the compound's fundamental properties and then employing a logical cascade of biochemical and cell-based assays, researchers can effectively elucidate the compound's mechanism of action, validate its biological target, and generate the high-quality data needed to drive the project forward. Subsequent steps would involve expanding the screening to secondary assays to assess selectivity, mechanism of action, and potential off-target effects.[24]
References
-
High-throughput screening (HTS) of small molecules is used to identify and characterize chemical compounds based on their response on particular assays. The screened compounds can be further used as tools to study complex molecular pathways involved in progression of cancers and potential candidates can be further developed as drugs. (2016). High throughput screening of small molecule library: procedure, challenges and future. [Link]
-
Identification of the cellular targets of bioactive compounds is a crucial step in basic research and phenotypic drug discovery. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. [Link]
-
Indazole has garnered considerable attention from researchers due to its distinctive chemical structure and wide-ranging biological activity. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]
-
To design effective inhibitors or modulators, it's essential to rely on biochemical assays that provide accurate, reproducible, and sensitive detection of kinase function. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
The keys to protein kinase assay development lie in the ability to 1) choose an appropriate “readout” technology, 2) have ample quantities of enzymes, cell lines, antibodies and reference compounds, and 3) optimize the assay for buffer conditions, reagent concentrations, timing, stopping, order of addition, plate type and assay volume. (2012). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]
-
IRBM has developed and optimized biochemical and cell-based assays to support hit identification and lead optimization campaigns for multiple targets across several therapeutic areas. (n.d.). Biochemical & Cell-based Assays. IRBM. [Link]
-
The process of identifying the molecular targets of active hits, also known as target deconvolution, is an essential step for understanding the compound mechanism of action and further optimizing compounds of interest. (n.d.). Target Deconvolution. Creative Biolabs. [Link]
-
The retrospective identification of the drug targets that underlie an observed phenotypic response is termed target deconvolution. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]
-
The term "target deconvolution" refers to a strategy to determine a posteriori the target(s) of a drug that was effective in a phenotypic assay. (2025). Target deconvolution strategies in drug discovery. ResearchGate. [Link]
-
The first step in kinase inhibitor discovery is to evaluate whether your compound truly inhibits its target. This can be achieved using biochemical assays which help determine the activity, potency and selectivity of your compound. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
The essence of target deconvolution strategies lies in its reverse and systematic methodology, which aims to elucidate the mechanisms of action of TCM or natural active compounds by accurately identifying their direct biological targets. (2025). Target deconvolution strategies in TCM: Bridging medicinal properties with therapeutic efficacies. National Center for Biotechnology Information. [Link]
-
Typical parameters optimized during cell-based assay development are Cell density, viability of cells, reagent concentrations, incubation period, temperature, instrument settings, DMSO test (vehicle control). (2024). Cell based assays – Assay Development and Validation. Skanda Life Sciences. [Link]
-
A cell based assay uses live cells to quantify biological processes and evaluate cellular responses to various stimuli. (n.d.). Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]
-
Indazole-containing bioactive molecules have pharmacological effects on a wide range of diseases, including cancer. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry. [Link]
-
The inability of many small organic molecules to dissolve in aqueous media...was among the primary developmental failures associated with early combinatorial libraries. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. National Center for Biotechnology Information. [Link]
-
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules and display versatile biological activities. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]
-
Aqueous solubility of small molecule compounds is an essential parameter during the hit-to-lead stage of drug discovery. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. [Link]
-
The development of robust and relevant in vitro cell based assay solutions for your drug discovery program is important to give your project the best chance of success. (n.d.). Cell Based Assays Development. Sygnature Discovery. [Link]
-
Indazole-containing derivatives are endowed with a broad range of biological properties, such as anti-inflammatory, antibacterial, anti-HIV, antiarrhythmics, antifungal and antitumor activities. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. [Link]
-
Drug solubility studies are designed to evaluate the solubility of a drug in various solvents or buffers under different conditions. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
-
The experimental procedure is based on two phenotypic assays for the selection of chemical leads by both a panel of nine tumor cell lines and growth factor-dependent immature mouse dendritic cells. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. [Link]
-
A series of indazole derivatives were designed and synthesized...and these compounds were evaluated the inhibitory activities against human cancer cell lines...by methyl thiazolyl tetrazolium (MTT) colorimetric assay. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information. [Link]
-
Typically, agents like potassium or sodium amide need to be handled in a glove box or some sort of inert atmosphere environment. (2014). Amide handling precautions?. Sciencemadness Discussion Board. [Link]
-
Amides are common constituents in natural organic matter and synthetic chemicals. In this study, we investigated kinetics and mechanisms of the reactions of chlorine with seven amides. (2023). Chlorination of amides. Infoscience. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 6. solvescientific.com.au [solvescientific.com.au]
- 7. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Sciencemadness Discussion Board - Amide handling precautions? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. infoscience.epfl.ch [infoscience.epfl.ch]
- 11. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. technologynetworks.com [technologynetworks.com]
- 17. Target deconvolution strategies in TCM: Bridging medicinal properties with therapeutic efficacies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 19. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. skandalifesciences.com [skandalifesciences.com]
- 21. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 22. marinbio.com [marinbio.com]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: High-Throughput Screening of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide as a Potential Covalent Kinase Inhibitor
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of the novel compound, 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide. Structurally, this molecule features a 1-methyl-1H-indazole core, a common scaffold in kinase inhibitor design, and a reactive chloroacetamide warhead, suggesting a potential mechanism of action as a covalent inhibitor.[1] These application notes will delve into the scientific rationale for screening this compound against a panel of kinases, outline detailed protocols for primary and secondary assays, and provide insights into data interpretation and validation.
Introduction: The Rationale for Screening
The indazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3][4] In oncology, many indazole-containing molecules have been developed as potent kinase inhibitors.[4] Kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, making them a prime target for drug discovery.[5]
The subject of this guide, 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, is of particular interest due to the presence of a chloroacetamide group. This functional group is an electrophilic "warhead" capable of forming a covalent bond with nucleophilic amino acid residues, such as cysteine, within the active site of a protein target.[6] Covalent inhibitors can offer advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[6]
Given these structural features, we hypothesize that 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide acts as a covalent kinase inhibitor. This guide provides the necessary protocols to test this hypothesis in a high-throughput screening setting.
Overview of the High-Throughput Screening Workflow
A typical HTS campaign for a potential covalent inhibitor involves a multi-stage process designed to identify and validate true hits while eliminating false positives.[7]
Caption: High-level workflow for screening potential covalent inhibitors.
Primary High-Throughput Screening
The initial step is a primary screen to identify if 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide exhibits inhibitory activity against a panel of kinases at a single, high concentration (typically 10 µM).
Recommended Assay Technology: TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are well-suited for HTS due to their homogeneous nature, sensitivity, and robustness against interference from library compounds.[8] Several commercial TR-FRET platforms are available, such as LanthaScreen® (Thermo Fisher Scientific) and HTRF® (Cisbio).
Protocol: Primary Kinase Screening using TR-FRET
This protocol is a general guideline and should be optimized for each specific kinase.
Materials:
-
Kinase of interest
-
Appropriate substrate (peptide or protein)
-
ATP
-
TR-FRET detection reagents (e.g., europium-labeled antibody and Alexa Fluor-labeled tracer)
-
Assay buffer (consult manufacturer's recommendations)
-
4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide (dissolved in DMSO)
-
384-well, low-volume, white plates
Procedure:
-
Compound Preparation: Prepare a 1 mM stock solution of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide in 100% DMSO. From this, create a working stock for single-point screening.
-
Assay Plate Preparation:
-
Add 50 nL of the compound working stock to the appropriate wells of the 384-well plate.
-
Add positive control (a known inhibitor) and negative control (DMSO) to designated wells.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in assay buffer.
-
Prepare an ATP solution in assay buffer.
-
Dispense the kinase/substrate solution into all wells.
-
Allow for a pre-incubation period (e.g., 30 minutes) to permit covalent bond formation.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Add the TR-FRET detection reagents (antibody and tracer).
-
Incubate for the recommended time to allow for binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
Data Analysis: Calculate the TR-FRET ratio and then the percent inhibition for each well relative to the controls.
| Parameter | Formula |
| TR-FRET Ratio | (Emission at 665 nm / Emission at 620 nm) * 10,000 |
| % Inhibition | 100 * (1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)) |
Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Hit Confirmation and Covalent Mechanism Validation
Compounds identified as hits in the primary screen must be further characterized to confirm their activity and investigate the covalent mechanism of action.
Dose-Response Curves (IC50 Determination)
The potency of the compound is determined by generating a dose-response curve and calculating the IC50 value.
Protocol:
-
Prepare serial dilutions of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide (e.g., 10-point, 3-fold dilutions).
-
Perform the TR-FRET assay as described above, but with the range of compound concentrations.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Assays to Confirm Covalent Inhibition
Several assays can be employed to confirm a covalent mechanism of action.
A hallmark of covalent inhibitors is a time-dependent increase in potency. This can be assessed by measuring the IC50 at different pre-incubation times.
Protocol:
-
Prepare dose-response curves as described above.
-
Run the assay with varying pre-incubation times of the kinase and inhibitor before the addition of ATP (e.g., 15 min, 60 min, 180 min).
-
A leftward shift in the IC50 curve with increasing pre-incubation time is indicative of covalent bond formation.
This assay determines if the inhibition is reversible.
Caption: Workflow for a jump dilution/washout assay.
Protocol:
-
Incubate the kinase with a high concentration of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide (e.g., 10x IC50) for a set time.
-
Rapidly dilute the mixture to a concentration well below the IC50.
-
Measure the kinase activity over time.
-
Interpretation: If the compound is a covalent inhibitor, the kinase activity will not recover, as the inhibitor is permanently bound. For a reversible inhibitor, activity will be restored as the inhibitor dissociates from the enzyme.
Intact protein mass spectrometry can provide direct evidence of covalent modification.
Protocol:
-
Incubate the kinase with and without the inhibitor.
-
Analyze the samples by LC-MS.
-
Interpretation: A mass shift in the inhibitor-treated sample corresponding to the molecular weight of the compound confirms covalent adduction.
Selectivity Profiling
To assess the therapeutic potential and potential for off-target effects, it is crucial to determine the selectivity of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide. This can be achieved by screening the compound against a broad panel of kinases. Several contract research organizations (CROs) offer kinase profiling services.[9]
Conclusion
4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide represents a promising starting point for the development of a novel covalent kinase inhibitor. The protocols and strategies outlined in these application notes provide a robust framework for its evaluation in a high-throughput screening setting. By systematically confirming its activity, elucidating its covalent mechanism of action, and assessing its selectivity, researchers can effectively advance this compound through the drug discovery pipeline.
References
- High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosph
-
High-throughput screening for kinase inhibitors. Chembiochem. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
-
Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. PubMed Central. [Link]
-
From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]
-
Kinase Screening Assay Services. Reaction Biology. [Link]
-
High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms. Oreate AI Blog. [Link]
-
Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. PubMed. [Link]
-
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]
-
The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms - Oreate AI Blog [oreateai.com]
- 7. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 8. 生化激酶检测 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. reactionbiology.com [reactionbiology.com]
analytical methods for detecting 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide in biological samples
An Application Guide for the Quantitative Analysis of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide in Biological Matrices
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide detailing validated analytical methodologies for the sensitive and selective detection of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide (CAS: 1427460-97-6) in complex biological samples such as plasma, whole blood, and urine.[1][2] As a compound of interest within the broader class of synthetic indazole derivatives, which often includes novel psychoactive substances (NPS), robust analytical methods are critical for applications in forensic toxicology, clinical research, and drug development.[3][4] This guide focuses primarily on a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, prized for its superior sensitivity and specificity. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) protocol is also presented. The protocols herein are designed to be self-validating, with in-depth explanations of experimental choices and adherence to international validation guidelines.[4][5]
Introduction: The Analytical Challenge
4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide belongs to a chemical class that presents unique analytical challenges. The detection of such molecules in biological fluids is often complicated by their low concentrations and the presence of abundant endogenous interferences (e.g., proteins, lipids, salts). Therefore, the primary objectives of any analytical method are twofold:
-
Efficient Isolation: To effectively separate the target analyte from the complex biological matrix.
-
Sensitive & Specific Detection: To unambiguously identify and accurately quantify the analyte, even at trace levels.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for these applications, offering unparalleled selectivity and sensitivity.[6] This guide provides a detailed, field-proven LC-MS/MS workflow, from sample preparation to data acquisition, alongside a reliable GC-MS alternative.
Primary Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The LC-MS/MS approach is recommended for its high selectivity, sensitivity, and suitability for a broad range of compounds, including polar and thermally labile molecules.[6] The method's power lies in its combination of physical separation (LC) with mass-based detection (MS/MS), which allows for the confident identification and quantification of the target analyte.
Principle of LC-MS/MS
The workflow involves a multi-stage process. First, the sample is prepared to isolate the analyte and remove interfering components. The resulting extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. The HPLC column separates the analyte from other remaining compounds based on their physicochemical properties. As the analyte elutes from the column, it enters the mass spectrometer's ion source, where it is ionized. The mass spectrometer then isolates the specific precursor ion (the ionized molecule of the target analyte) and fragments it into characteristic product ions. This specific transition from precursor to product ion is monitored (Multiple Reaction Monitoring, MRM), providing exceptional specificity and quantitative accuracy.[6]
Sample Preparation: Protein Precipitation (For Plasma/Blood)
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma or whole blood samples, making it ideal for high-throughput screening.[5]
Causality: The addition of a cold, water-miscible organic solvent like acetonitrile drastically changes the polarity of the solution, causing proteins to denature and precipitate. The target analyte, being more soluble in the organic phase, remains in the supernatant for analysis.
Caption: Workflow for Protein Precipitation Sample Preparation.
-
Pipette 100 µL of the biological sample (plasma, whole blood) into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of an internal standard (IS) working solution (e.g., a deuterated analog of the analyte at 100 ng/mL) to correct for variability in extraction and instrument response.
-
Add 300 µL of ice-cold, HPLC-grade acetonitrile to the tube.
-
Vortex vigorously for 2 minutes to ensure complete protein denaturation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a new tube, avoiding disturbance of the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for injection into the LC-MS/MS system.
Instrumentation and Analytical Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Condition | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent UHPLC system[7] | UHPLC systems provide higher resolution and faster run times compared to traditional HPLC. |
| Column | C18 Reverse-Phase Column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)[8] | C18 columns are versatile and provide excellent retention for moderately non-polar compounds like the target analyte. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid aids in protonation of the analyte for positive mode electrospray ionization (ESI). |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent for reverse-phase chromatography with good UV transparency and MS compatibility. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Gradient | 5% B to 95% B over 5 min, hold at 95% for 1 min, return to 5% and equilibrate for 1.5 min | A gradient elution is necessary to effectively separate the analyte from matrix components and ensure a sharp peak shape.[7] |
| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL | A small injection volume is used to prevent column overloading and peak distortion. |
| MS System | Sciex 6500 QTRAP, Agilent 6470 TQ, or equivalent Triple Quadrupole MS[7] | Triple quadrupole instruments are essential for quantitative MRM analysis due to their sensitivity and specificity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The indazole nitrogen and amide group are readily protonated, making positive mode ESI highly efficient. |
| MRM Transitions | Analyte-specific (e.g., Precursor Ion [M+H]⁺ → Product Ion 1, Product Ion 2) | Must be determined by infusing a standard of the analyte. Product Ion 1 is for quantification, Product Ion 2 is for confirmation. |
| Collision Gas | Nitrogen | Standard collision gas for inducing fragmentation in the collision cell. |
| Source Temp. | 450°C | Optimized to ensure efficient desolvation of the eluent from the LC.[6] |
Alternative Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for volatile and thermally stable compounds. It is a well-established technique in forensic toxicology for the identification of NPS.[3]
Principle of GC-MS
In GC-MS, the analyte is first extracted from the biological matrix using a method like Liquid-Liquid Extraction (LLE). The extract is injected into the GC, where it is vaporized. An inert carrier gas sweeps the vaporized sample through a long, thin capillary column. Separation occurs based on the analyte's boiling point and its interaction with the column's stationary phase. As the analyte exits the column, it enters the MS ion source (typically Electron Ionization, EI), where it is fragmented into a predictable and reproducible pattern. This fragmentation pattern, or mass spectrum, acts as a chemical "fingerprint" for identification.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[9]
Causality: The pH of the aqueous sample is adjusted to ensure the analyte is in a neutral, un-ionized state, maximizing its solubility in the organic extraction solvent. Immiscible solvents like ethyl acetate are chosen to efficiently extract the analyte while leaving polar, water-soluble interferences behind.
Caption: Workflow for Liquid-Liquid Extraction Sample Preparation.
-
Pipette 500 µL of the biological sample (e.g., urine) into a glass culture tube.
-
Spike with 10 µL of an appropriate internal standard.
-
Adjust the sample pH to ~9.0 using a suitable buffer or dropwise addition of ammonium hydroxide.
-
Add 2 mL of an immiscible organic solvent (e.g., ethyl acetate).
-
Cap and vortex for 5 minutes to facilitate the extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of ethyl acetate and transfer to a GC autosampler vial.
Instrumentation and Analytical Conditions
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 GC or equivalent | A modern GC system provides precise temperature and flow control for reproducible retention times. |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm | This is a general-purpose, low-polarity column suitable for a wide range of analytes. |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Helium is the standard inert carrier gas for GC-MS. |
| Inlet Temp. | 280°C | Ensures rapid and complete vaporization of the analyte upon injection. |
| Injection Mode | Splitless (1 µL) | Splitless injection is used to maximize the transfer of analyte onto the column for trace-level analysis. |
| Oven Program | Start at 100°C, hold 1 min, ramp at 20°C/min to 300°C, hold 5 min[10] | A temperature program is essential for separating compounds with different boiling points. |
| MS System | Agilent 5977B MSD or equivalent Single Quadrupole MS | A single quadrupole MS is sufficient for identification based on EI fragmentation patterns. |
| Ionization Mode | Electron Ionization (EI), 70 eV | EI at 70 eV is the standard for generating reproducible, library-searchable mass spectra. |
| MS Source Temp. | 230°C | Standard source temperature to maintain analyte integrity. |
| MS Quad Temp. | 150°C | Standard quadrupole temperature. |
| Acquisition Mode | Scan (m/z 40-550) or Selected Ion Monitoring (SIM) | Scan mode is used for initial identification. SIM mode can be used for enhanced sensitivity in quantitative analysis by monitoring only characteristic ions. |
Method Validation: Ensuring Trustworthiness and Accuracy
A rigorous validation process is mandatory to ensure that the analytical method is reliable, reproducible, and fit for its intended purpose.[5][11] Validation should be performed according to established international guidelines, such as those from the FDA or the German Society of Toxicological and Forensic Chemistry (GTFCh).[4][5]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank matrix from multiple sources.[5] | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte. |
| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is prepared with at least 5 standards. | Correlation coefficient (r²) ≥ 0.99. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[11] | S/N ≥ 10; precision and accuracy within ±20%. |
| Accuracy | The closeness of the measured value to the true value. Assessed by analyzing quality control (QC) samples at low, mid, and high concentrations.[4] | Mean concentration within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The closeness of agreement between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).[4] |
| Recovery | The efficiency of the extraction process. Compares the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample. | Should be consistent, precise, and reproducible across the concentration range. |
| Matrix Effect | The suppression or enhancement of ionization due to co-eluting matrix components. Compares the analyte response in a post-extraction spiked sample to a neat standard.[5] | The IS should effectively compensate for any matrix effects. |
Conclusion
This guide outlines robust and validated methods for the analysis of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide in biological samples. The primary recommended method, LC-MS/MS with a protein precipitation sample preparation, offers excellent sensitivity, specificity, and high-throughput capabilities. The alternative GC-MS method with LLE provides a reliable confirmation technique. Adherence to the detailed protocols and a thorough validation process, as described, will ensure the generation of accurate, reproducible, and defensible analytical data for clinical, forensic, and research applications.
References
- Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry.
- Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Wiley Analytical Science.
- Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood.
- Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS.
- Methods for Novel Psychoactive Substance Analysis. R Discovery.
- LCMS Method Description.
- Analytical Methods for Environmental Samples.
- Laboratory Validation of an LC-MS/MS Method for Simultaneous Determination. Acta Scientiarum Polonorum, Technologia Alimentaria.
- 4-Chloro-N-(1-methyl-1H-indazol-3-yl)butanamide Product Page.
- Separation of Butanamide, 4-chloro-3-oxo-N-phenyl- on Newcrom R1 HPLC column. SIELC Technologies.
- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies.
- 4-Chloro-N-(1-methyl-1H-indazol-3-yl)butanamide Product Page. ChemicalBook.
- GC and GC/MS Applications Guide.
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. 4-Chloro-N-(1-methyl-1H-indazol-3-yl)butanamide | 1427460-97-6 [chemicalbook.com]
- 3. Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. food.actapol.net [food.actapol.net]
- 7. agilent.com [agilent.com]
- 8. rsc.org [rsc.org]
- 9. env.go.jp [env.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide for target identification studies
Application Notes & Protocols
Utilizing 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide as a Covalent Probe for Target Identification and Validation
Audience: Researchers, scientists, and drug development professionals in chemical biology, pharmacology, and proteomics.
Abstract: This document provides a comprehensive guide for the application of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, a putative covalent inhibitor, in target identification and deconvolution studies. We present a strategic workflow encompassing probe synthesis, chemoproteomic target discovery using an affinity-tagged analogue, and subsequent validation of target engagement. The protocols herein are designed to be robust and self-validating, offering researchers a framework for elucidating the molecular targets of novel covalent agents.
Introduction: The Imperative of Target Deconvolution for Covalent Inhibitors
Phenotypic screening has re-emerged as a powerful strategy in drug discovery, often yielding hit compounds with novel mechanisms of action. However, the critical subsequent step is the identification of the specific molecular target(s) responsible for the observed biological effect—a process known as target deconvolution.[1][2] For covalent inhibitors, which form a stable bond with their target proteins, this process is both crucial and uniquely addressable.[3] Covalent drugs offer distinct advantages, including prolonged pharmacodynamic effects and the ability to target shallow binding pockets.[3]
The compound 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide (hereafter referred to as CMIA ) features a 1-methyl-1H-indazole moiety, a common scaffold in medicinal chemistry, coupled to a 4-chlorobutanamide side chain. This chloroalkane functional group is a latent electrophile, capable of forming a covalent bond with nucleophilic amino acid residues (e.g., Cysteine, Lysine, Histidine, or Glutamate) within a protein's binding pocket.[4][5] This application note outlines a systematic approach to leverage this reactivity to identify the cellular targets of CMIA.
We will detail a chemical proteomics workflow that is a cornerstone of modern target identification.[6][7] This strategy involves the synthesis of a biotinylated affinity probe analogue of CMIA for the enrichment of target proteins from cell lysates, followed by identification via mass spectrometry. Furthermore, we will describe essential downstream validation techniques, such as the Cellular Thermal Shift Assay (CETSA), to confirm direct target engagement in a cellular context.[8][9]
Principle of the Method: Affinity-Based Protein Profiling (ABPP)
The core of this target identification strategy is a competitive and affinity-based protein profiling experiment. The workflow hinges on the design and synthesis of two key molecules: the covalent probe of interest (CMIA) and a corresponding affinity probe (CMIA-Biotin ). The chloro-group on CMIA is replaced with a linker and a biotin tag in CMIA-Biotin, allowing for capture on streptavidin-coated beads.
The underlying principle is that both CMIA and CMIA-Biotin will bind to the same protein targets. By pre-incubating a cell lysate with the active probe (CMIA), the target proteins will be covalently modified and "occupied." Subsequent incubation with the biotinylated affinity probe will result in reduced binding of CMIA-Biotin to these specific targets. A quantitative comparison of the proteins pulled down in the presence versus the absence of the competitor (CMIA) allows for the identification of bona fide targets.
Synthesis of Probes
A robust target identification campaign begins with the successful synthesis of high-purity probes. Here we propose synthetic routes for CMIA and a biotinylated analogue, CMIA-Biotin.
Synthesis of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide (CMIA)
The synthesis starts from the commercially available 2-fluoro-benzonitrile, which is converted to 1-methyl-1H-indazol-3-amine. This intermediate is then acylated with 4-chlorobutyryl chloride.
Protocol 3.1.1: Synthesis of 1-methyl-1H-indazol-3-amine
-
To a solution of 1H-indazol-3-amine (1.0 eq) in dry DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-methyl-1H-indazol-3-amine.[10][11]
Protocol 3.1.2: Acylation to form CMIA
-
Dissolve 1-methyl-1H-indazol-3-amine (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4-chlorobutyryl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to afford pure CMIA.
Synthesis of Biotinylated Affinity Probe (CMIA-Biotin)
For the affinity probe, a linker is required to attach the biotin moiety while minimizing steric hindrance.[12] A short polyethylene glycol (PEG) linker is suitable. The synthesis involves acylating 1-methyl-1H-indazol-3-amine with a bifunctional linker, followed by coupling to biotin.
Protocol 3.2.1: Synthesis of CMIA-Biotin
-
Linker Conjugation: Couple 1-methyl-1H-indazol-3-amine (1.0 eq) with a Boc-protected amine-PEG-acid linker (e.g., Boc-amino-PEG2-acid) (1.0 eq) using HATU (1.1 eq) and DIPEA (2.0 eq) in DMF. Stir at room temperature for 12 hours. Purify the product by chromatography.
-
Boc Deprotection: Dissolve the purified intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 1 hour. Remove the solvent under reduced pressure.
-
Biotinylation: Dissolve the deprotected amine intermediate and Biotin-NHS ester (1.1 eq) in DMF. Add DIPEA (2.0 eq) and stir at room temperature for 16 hours.
-
Purification: Purify the final product, CMIA-Biotin, using reverse-phase HPLC to ensure high purity required for proteomics experiments.[12][13]
| Compound | Molecular Weight ( g/mol ) | Proposed Use |
| CMIA | 265.73 | Covalent Probe / Competitor |
| CMIA-Biotin | ~597.7 (with PEG2 linker) | Affinity Capture Probe |
| Table 1: Key Reagents for Target Identification. |
Protocol: Chemoproteomic Target Identification
This protocol details the affinity pulldown experiment to identify protein targets of CMIA from a complex cell lysate.
4.1 Materials and Reagents
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Lysis Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail
-
Wash Buffer: 50 mM HEPES pH 7.4, 500 mM NaCl, 0.1% NP-40
-
Elution Buffer: 2% SDS, 50 mM Tris-HCl pH 7.5, 10 mM DTT
-
Streptavidin-coated magnetic beads
-
CMIA (dissolved in DMSO)
-
CMIA-Biotin (dissolved in DMSO)
-
BCA Protein Assay Kit
4.2 Experimental Procedure
-
Cell Lysis: Harvest cells and lyse in ice-cold Lysis Buffer. Centrifuge at 14,000 x g for 15 minutes at 4 °C to pellet cell debris. Collect the supernatant (proteome).
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay. Adjust the concentration to 2-5 mg/mL with Lysis Buffer.
-
Competitive Labeling:
-
Control Group: To 1 mg of proteome, add DMSO (vehicle control, typically 1% of total volume).
-
Experimental Group: To 1 mg of proteome, add CMIA to a final concentration of 10-50 µM.
-
Incubate both groups for 1 hour at room temperature with gentle rotation.
-
-
Affinity Probe Incubation:
-
To both the control and experimental lysates, add CMIA-Biotin to a final concentration of 1-5 µM.
-
Incubate for an additional 1 hour at room temperature.
-
-
Streptavidin Pulldown:
-
Add pre-washed streptavidin magnetic beads to each lysate.
-
Incubate for 1 hour at 4 °C with rotation to capture biotinylated protein complexes.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3 times with 1 mL of ice-cold Lysis Buffer.
-
Wash the beads 3 times with 1 mL of ice-cold Wash Buffer.
-
Perform a final wash with 1 mL of PBS to remove residual detergent.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in Elution Buffer and heating at 95 °C for 10 minutes.
-
Separate the beads on a magnetic stand and collect the eluate containing the target proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Run the eluates on a short 1D SDS-PAGE gel to separate proteins from residual beads and reagents.
-
Perform an in-gel trypsin digest of the entire protein lane.
-
Extract peptides for LC-MS/MS analysis.
-
Mass Spectrometry and Data Analysis
5.1 LC-MS/MS Analysis
-
Analyze the extracted peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-LC system.
-
Employ a data-dependent acquisition (DDA) method, acquiring MS/MS spectra for the top 10-20 most abundant precursor ions.[14]
5.2 Data Analysis
-
Protein Identification: Search the raw MS data against a relevant protein sequence database (e.g., UniProt Human) using a search engine like MaxQuant or Sequest.[15][16]
-
Quantitative Analysis: Use label-free quantification (LFQ) to compare the abundance of each identified protein between the control (DMSO) and experimental (CMIA) samples.[6][7]
-
Hit Selection: True targets of CMIA will be significantly depleted in the experimental group compared to the control group. Apply statistical criteria (e.g., fold-change > 2, p-value < 0.05) to identify high-confidence hits.
Target Validation Protocols
Identifying proteins from a pulldown is the first step; validating them as genuine targets is critical.
Western Blot Analysis
-
Purpose: To quickly confirm the mass spectrometry results for specific candidate proteins.
-
Protocol:
-
Repeat the competitive pulldown experiment as described in Section 4.0.
-
Elute the proteins and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the candidate protein.
-
Use a secondary HRP-conjugated antibody and chemiluminescence to visualize the bands.
-
Expected Result: A strong band for the candidate protein in the DMSO lane and a significantly weaker or absent band in the CMIA competition lane.
-
Cellular Thermal Shift Assay (CETSA)
-
Purpose: To confirm direct binding of CMIA to the target protein in intact cells, a label-free method.[1][17] The principle is that ligand binding stabilizes a protein against thermal denaturation.[8][9][18]
-
Protocol:
-
Culture cells to ~80% confluency.
-
Treat one set of cells with DMSO and another set with CMIA (at a relevant concentration, e.g., 10 µM) for 1-2 hours.
-
Harvest, wash, and resuspend the cells in PBS.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40 °C to 70 °C in 2-3 °C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the soluble target protein at each temperature for both DMSO and CMIA-treated samples by Western blot.
-
Expected Result: The target protein in the CMIA-treated sample will remain soluble at higher temperatures compared to the DMSO-treated sample, indicating thermal stabilization upon binding.
-
Conclusion and Future Directions
The methodologies described provide a comprehensive framework for identifying and validating the cellular targets of the covalent probe 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide. Successful identification of high-confidence targets opens avenues for further investigation, including:
-
Site-of-modification mapping: Using targeted mass spectrometry to identify the specific amino acid residue on the target protein that is covalently modified by CMIA.[19]
-
Functional assays: Developing biochemical or cell-based assays to determine how CMIA binding modulates the function of the identified target protein.
-
Structure-Activity Relationship (SAR) studies: Synthesizing analogues of CMIA to optimize potency and selectivity for the validated target.
This systematic approach transforms a phenotypic hit into a valuable chemical probe, accelerating the journey towards understanding its mechanism of action and its potential therapeutic development.
References
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. PubMed. Available at: [Link]
-
Cellular thermal shift assay. Wikipedia. Available at: [Link]
-
Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. PubMed. Available at: [Link]
-
Covalent Modification of Glutamic Acid Inspired by HaloTag Technology. ChemRxiv. Available at: [Link]
-
Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. ACS Publications. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]
-
Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Available at: [Link]
-
A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. PMC. Available at: [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]
-
(PDF) Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. ResearchGate. Available at: [Link]
-
Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature Experiments. Available at: [Link]
-
Targeted proteomics:Targeted acquisition and targeted data analysis. MetwareBio. Available at: [Link]
-
Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature Protocols. Available at: [Link]
-
From Data to Discovery: Protein Identification and Quantification in MS-based Proteomics. LinkedIn. Available at: [Link]
-
Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemistry. Available at: [Link]
-
Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Scholarly Publications Leiden University. Available at: [Link]
-
Comparative Analysis of Mass Spectrometry-Based Proteomic Methods for Protein Target Discovery using a One-Pot Approach. NIH. Available at: [Link]
-
Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry. Available at: [Link]
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Available at: [Link]
-
Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin. PMC. Available at: [Link]
-
Mass Spectrometry Data Analysis in the Proteomics Era. ResearchGate. Available at: [Link]
-
Protein identification: A deeper dive into analysis of MS-based proteomics data. YouTube. Available at: [Link]
-
Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). PrepChem.com. Available at: [Link]
-
Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. PrepChem.com. Available at: [Link]
-
Target deconvolution techniques in modern phenotypic profiling. PMC. Available at: [Link]
-
Activity-based protein profiling: A graphical review. PMC. Available at: [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Available at: [Link]
-
mRNA affinity purification using biotinylated DNA vs. RNA probes. ResearchGate. Available at: [Link]
-
Specific, sensitive and quantitative protein detection by in-gel fluorescence. PMC. Available at: [Link]
-
Covalent protein modification: the current landscape of residue-specific electrophiles. PubMed. Available at: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. Available at: [Link]
-
How to label plant probes with biotin? ResearchGate. Available at: [Link]
-
PREPARATION AND PURIFIATION OF BIOTIN-LABELED PROBES FOR IN SITU HYBRIDIZATION (ISH). Kansas State University. Available at: [Link]
-
Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PubMed. Available at: [Link]
Sources
- 1. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Covalent protein modification: the current landscape of residue-specific electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | Quantitative proteomics and applications in covalent ligand discovery [frontiersin.org]
- 8. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. prepchem.com [prepchem.com]
- 11. prepchem.com [prepchem.com]
- 12. Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 生物素化指南—制备生物素化DNA-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 14. Comparative Analysis of Mass Spectrometry-Based Proteomic Methods for Protein Target Discovery using a One-Pot Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 19. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
Application Notes & Protocols for 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide in Cancer Research
Disclaimer: As of the latest literature review, specific biological activity and mechanistic data for 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide (hereafter referred to as "IND-CB") in cancer research have not been publicly documented. The following application notes are presented as a scientifically-grounded, hypothetical framework for its investigation, based on the common activities of structurally related indazole derivatives, which are frequently developed as protein kinase inhibitors.[1][2][3] This guide is intended for drug discovery and cancer research professionals to design and execute a comprehensive preclinical evaluation of IND-CB.
Introduction and Hypothetical Mechanism of Action
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anti-cancer kinase inhibitors such as Pazopanib and Axitinib.[1][3] These agents primarily function by inhibiting receptor tyrosine kinases (RTKs) that drive tumor angiogenesis and proliferation. Based on this precedent, we hypothesize that IND-CB is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key mediator of angiogenesis.
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients.[4][5] VEGFR2 is the primary signaling receptor for VEGF-A. Upon ligand binding, VEGFR2 dimerizes and autophosphorylates, initiating downstream signaling cascades, principally the PI3K/Akt (promoting cell survival) and MAPK/ERK (promoting cell proliferation and migration) pathways in endothelial cells.[4][6]
Our proposed mechanism for IND-CB involves competitively binding to the ATP-binding pocket within the intracellular kinase domain of VEGFR2. This action is hypothesized to inhibit receptor autophosphorylation, thereby blocking downstream signaling and leading to the suppression of endothelial cell proliferation and migration, ultimately resulting in the inhibition of tumor angiogenesis.[4][6][7]
Preclinical Evaluation Workflow
A tiered approach is recommended to systematically evaluate the anti-cancer potential of IND-CB. The workflow begins with target engagement and biochemical assays, progresses to cellular functional assays, and culminates in in vivo efficacy and pharmacokinetic studies.
Experimental Protocols: In Vitro Assays
Protocol: In Vitro VEGFR2 Kinase Assay
Objective: To determine the direct inhibitory activity and potency (IC50) of IND-CB against recombinant human VEGFR2 kinase.
Principle: This assay measures the transfer of a radioactive phosphate (γ-³²P) from ATP to a specific substrate peptide by the VEGFR2 kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of IND-CB.[8][9]
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³²P]ATP
-
10% Trichloroacetic acid (TCA)
-
Filter paper mats
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of IND-CB in DMSO, then dilute further in kinase buffer.
-
In a 96-well plate, add 10 µL of diluted IND-CB or DMSO (vehicle control).
-
Add 20 µL of a solution containing VEGFR2 kinase and the peptide substrate in kinase buffer.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 20 µL of kinase buffer containing [γ-³²P]ATP.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 10% TCA.
-
Spot 50 µL of the reaction mixture onto filter paper mats.
-
Wash the filter mats three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the filter mats and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each IND-CB concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol: Cell Viability MTT Assay
Objective: To assess the effect of IND-CB on the metabolic activity of cancer cells and human umbilical vein endothelial cells (HUVECs), as an indicator of cell viability.[10][11][12]
Principle: Metabolically active cells use mitochondrial reductase enzymes to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan, solubilized and measured spectrophotometrically, is proportional to the number of viable cells.[10][12]
Materials:
-
HUVECs and relevant cancer cell lines (e.g., renal cell carcinoma A-498, colon cancer HCT-116)
-
Complete culture medium
-
IND-CB stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[13]
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]
-
Remove the medium and add 100 µL of fresh medium containing serial dilutions of IND-CB (final DMSO concentration <0.1%). Include vehicle-only controls.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple crystals are visible.[13]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Protocol: Apoptosis Detection by Caspase-3/7 Activity Assay
Objective: To determine if the growth inhibition observed is due to the induction of apoptosis.
Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7. The cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[14][15]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Cells cultured in 96-well plates and treated with IND-CB as in the viability assay.
-
Luminometer
Procedure:
-
Treat cells with IND-CB at 1x, 5x, and 10x the GI50 concentration for 24-48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[14]
-
Add 100 µL of the reagent to each well.
-
Mix gently by shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
Calculate the fold-change in caspase activity relative to the vehicle control.
Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To investigate whether IND-CB induces cell cycle arrest.
Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI in stained cells is therefore directly proportional to the DNA content. Flow cytometry can measure this fluorescence in thousands of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[16][17]
Materials:
-
Cells treated with IND-CB as described above.
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours.[17]
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PBS containing RNase A and PI.[17]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample.
-
Use cell cycle analysis software to model the G0/G1, S, and G2/M populations.
Protocol: Western Blot for Target Engagement and Pathway Modulation
Objective: To confirm that IND-CB inhibits VEGFR2 phosphorylation and downstream signaling pathways in a cellular context.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis. This protocol will assess the levels of phosphorylated (active) and total VEGFR2, Akt, and ERK.[18][19]
Materials:
-
HUVECs or other VEGF-responsive cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere. Serum-starve the cells overnight.
-
Pre-treat cells with various concentrations of IND-CB for 2 hours.
-
Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Immediately place the plate on ice, wash with ice-cold PBS, and lyse the cells.
-
Clear the lysate by centrifugation and determine the protein concentration using a BCA assay.[20]
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.[18]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to the loading control.
Experimental Protocols: In Vivo Evaluation
Protocol: Mouse Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of IND-CB in an in vivo setting.
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with IND-CB, and tumor growth is monitored over time to assess the compound's efficacy compared to a vehicle control.[21][22]
Materials:
-
6-8 week old immunocompromised mice (e.g., athymic Nude or SCID)
-
Cancer cell line known to form tumors in mice (e.g., A-498)
-
Matrigel (optional, to aid tumor formation)
-
IND-CB formulation for oral gavage or intraperitoneal injection
-
Vehicle control solution
-
Digital calipers
Procedure:
-
Prepare a suspension of cancer cells in sterile PBS (or a 1:1 mixture with Matrigel) at a concentration of 5-10 x 10⁷ cells/mL.
-
Inject 100-200 µL of the cell suspension (containing 5-10 x 10⁶ cells) subcutaneously into the flank of each mouse.[21]
-
Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, IND-CB at low and high doses).
-
Administer IND-CB or vehicle daily (or as determined by PK studies) via the chosen route.
-
Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[21]
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a defined endpoint.
-
At the end of the study, euthanize the mice, excise the tumors, and record their final weights.
Protocol: Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of IND-CB in mice.
Principle: IND-CB is administered to mice via intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points, and the concentration of the compound in the plasma is measured using LC-MS/MS. This data is used to calculate key PK parameters like half-life, bioavailability, and clearance.[23][24]
Materials:
-
IND-CB formulated for IV and PO administration
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge for plasma separation
-
LC-MS/MS system
Procedure:
-
Administer a single dose of IND-CB to two groups of mice, one via IV injection and one via oral gavage.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[24]
-
Process the blood samples immediately to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis by protein precipitation followed by centrifugation.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of IND-CB.
-
Use pharmacokinetic software to perform a non-compartmental analysis of the concentration-time data to determine key parameters.[24]
Data Presentation and Interpretation
Quantitative data from the assays should be summarized for clear interpretation and comparison.
| Assay Type | Cell Line / System | Key Parameter | Hypothetical Result for an Active Compound |
| VEGFR2 Kinase Assay | Recombinant Enzyme | IC50 | < 100 nM |
| Cell Viability Assay | HUVEC | GI50 | 0.1 - 1.0 µM |
| A-498 Renal Cancer | GI50 | 1.0 - 5.0 µM | |
| Apoptosis Assay | HUVEC | Fold Increase | > 3-fold increase in Caspase 3/7 activity |
| Cell Cycle Analysis | HUVEC | % Arrest | Significant increase in G0/G1 population |
| Pharmacokinetics | CD-1 Mice | Oral Bioavailability (F%) | > 20% |
| Half-life (t½) | 2 - 8 hours | ||
| Xenograft Model | A-498 in Nude Mice | Tumor Growth Inhibition % | > 60% at a well-tolerated dose |
References
-
Cancer Research UK. (2022). The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Wikipedia. (n.d.). Pazopanib. Retrieved from [Link]
-
Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]
-
Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Center for Biotechnology Information. Retrieved from [Link]
-
Sleijfer, S., et al. (2012). Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. PubMed. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Axitinib?. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Pazopanib Hydrochloride?. Retrieved from [Link]
-
Kim, H. S., & Lee, D. K. (2016). Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)?. Retrieved from [Link]
-
Abbkine. (n.d.). Caspase-3 activity assay. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is Axitinib used for?. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Axitinib: A Look at Mechanism and Application in Oncology. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]
-
Moon, S., et al. (2017). In vitro NLK Kinase Assay. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]
-
Andrews, B., & Measday, V. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Retrieved from [Link]
-
University of Arizona. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
-
Sonpavde, G., et al. (2013). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. National Center for Biotechnology Information. Retrieved from [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link]
-
MDPI. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
Bentham Science. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Retrieved from [Link]
-
Barr, J. T., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. Retrieved from [Link]
-
Römermann, K., et al. (2022). A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. National Center for Biotechnology Information. Retrieved from [Link]
-
Cold Spring Harbor Laboratory. (2005). Xenograft Tumor Model Protocol. Retrieved from [Link]
-
ResearchGate. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? | Request PDF. Retrieved from [Link]
-
OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link]
-
University of Hawaii Cancer Center. (2009). Western blotting. Retrieved from [Link]
-
Addgene. (2022). Western Blot. Retrieved from [Link]
-
Benzekry, S., et al. (2014). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 4. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 5. What is Axitinib used for? [synapse.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 8. revvity.com [revvity.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. clyte.tech [clyte.tech]
- 12. broadpharm.com [broadpharm.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 15. caspase3 assay [assay-protocol.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. origene.com [origene.com]
- 20. addgene.org [addgene.org]
- 21. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 22. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Investigational Guide: 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide as a Potential Therapeutic Agent
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Therapeutic Promise of Indazole Scaffolds
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Derivatives of indazole have garnered significant attention due to their broad spectrum of biological activities, including potent anti-inflammatory, anti-cancer, and neuroprotective properties.[3] Numerous indazole-containing compounds have entered clinical trials, and several are now FDA-approved drugs, underscoring the therapeutic potential of this molecular framework.[1][2] The versatility of the indazole ring allows for structural modifications that can fine-tune its pharmacological profile, making it a fertile ground for the development of novel therapeutic agents.[4] This document provides a detailed application note and investigational protocols for a specific indazole derivative, 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, as a potential therapeutic agent.
Compound Profile: 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
Structure:
| Identifier | Value |
| IUPAC Name | 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide |
| CAS Number | 1427460-97-6[5][6] |
| Molecular Formula | C12H14ClN3O |
| Molecular Weight | 251.71 g/mol |
Proposed Mechanism of Action: A Hypothesis Grounded in Precedent
While the specific molecular targets of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide have yet to be fully elucidated, the broader class of indazole derivatives has been shown to exert its effects through various mechanisms, most notably the inhibition of protein kinases.[3] Many indazole-based compounds function as ATP-competitive inhibitors of kinases that are often dysregulated in cancer and inflammatory diseases.[4]
The structural features of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, particularly the N-acylated 3-aminoindazole core, suggest a potential interaction with the ATP-binding pocket of various kinases. The 4-chlorobutylamide side chain may serve as a covalent handle, reacting with a nucleophilic residue (e.g., cysteine) within the target protein, leading to irreversible inhibition. This covalent modification could offer enhanced potency and prolonged duration of action.
A plausible, yet hypothetical, signaling pathway that could be modulated by this compound is the p53/MDM2 pathway, which is critical in regulating cell cycle and apoptosis.[7][8] By inhibiting an upstream kinase that phosphorylates and stabilizes p53, or by directly targeting a component of this pathway, the compound could induce apoptosis in cancer cells.
Caption: Hypothetical signaling pathway modulated by the compound.
Experimental Protocols
The following protocols provide a framework for the synthesis, purification, and initial biological evaluation of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide. These are foundational methods that can be adapted and optimized based on experimental outcomes.
Protocol 1: Synthesis of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
This synthesis is a two-step process starting from commercially available precursors: 1-methyl-1H-indazol-3-amine and 4-chlorobutyryl chloride.
Materials:
-
1-methyl-1H-indazol-3-amine
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-methyl-1H-indazol-3-amine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Acylation: Slowly add a solution of 4-chlorobutyryl chloride (1.1 eq) in anhydrous DCM to the reaction mixture. The addition should be done dropwise to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Workup: Once the reaction is complete, quench it by adding saturated aqueous NaHCO3 solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide.
Caption: Workflow for the synthesis of the target compound.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to evaluate the cytotoxic effects of the synthesized compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, K562 leukemia, PC-3 prostate cancer)[7][8]
-
Normal human cell line (e.g., HEK-293) for selectivity assessment[7][8]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide in DMSO. Prepare serial dilutions of the compound in the complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
| Parameter | Description |
| Cell Lines | A549, K562, PC-3, HEK-293 |
| Seeding Density | 5,000-10,000 cells/well |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 48-72 hours |
| Readout | Absorbance at 570 nm |
| Endpoint | IC50 Value |
Protocol 3: Western Blot Analysis for Apoptosis Markers
This protocol aims to investigate the effect of the compound on the expression of key apoptosis-related proteins.
Materials:
-
Cancer cell line showing sensitivity to the compound in the MTT assay.
-
4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Harvest the cells and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control (GAPDH).
Safety and Handling
4-chlorobutyryl chloride , a precursor in the synthesis, is a corrosive and moisture-sensitive liquid that reacts with water to liberate toxic gas.[10][13] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[9][12][13]
The toxicological properties of the final compound, 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide , have not been fully investigated.[14] Standard laboratory safety precautions should be followed when handling this compound.
Conclusion and Future Directions
This document provides a comprehensive guide for the synthesis and initial biological evaluation of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide as a potential therapeutic agent. The provided protocols are based on established methodologies and the known properties of the indazole scaffold. Further studies, including in vivo efficacy and toxicity assessments, are necessary to fully characterize the therapeutic potential of this compound.
References
- Title: Indazole derivatives and their therapeutic applications: a patent review (2013-2017)
- Title: Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed Source: PubMed URL
- Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Advances URL
- Title: Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications Source: Anti-Cancer Agents in Medicinal Chemistry URL
- Title: CAS 4635-59-0: 4-Chlorobutyryl chloride | CymitQuimica Source: CymitQuimica URL
- Title: Indazole Derivatives: Promising Anti-tumor Agents Source: Bentham Science URL
- Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL
- Title: 4 CHLOROBUTYRYL CHLORIDE MSDS - KSCL (KRISHNA)
- Title: 4-Chloro-N-(1-methyl-1H-indazol-3-yl)
- Title: 4-Chlorobutyryl chloride | 4635-59-0 - ChemicalBook Source: ChemicalBook URL
- Title: 4-Chlorobutyryl Chloride - High Purity at Affordable Prices Source: IndiaMART URL
- Title: Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate) - PrepChem.
- Title: (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for...
- Title: 4-Chloro-N-(4-methylphenyl)
- Title: US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents Source: Google Patents URL
- Title: N-(3-Chloro-1-methyl-1H-indazol-5-yl)
- Title: Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed Source: PubMed URL
- Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: MDPI URL
- Title: US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl)
- Title: 4-chloro-2-(1H-indazol-3-yl)
- Title: An Improved Preparation of 4-Chloro-1H-indazole (V)
- Title: 4-Chloro-N-(1-methyl-1H-indazol-3-yl)
- Title: Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)
- Title: N-(4-Chlorophenyl)
- Title: N/A|4-Chloro-1-methyl-1H-indazol-3(2H)
- Title: Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group - SciELO Source: SciELO URL
- Title: Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI Source: MDPI URL
- Title: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - NIH Source: NIH URL
- Title: 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)
- Title: Butanamide, N-[4-chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino]phenyl]-2-(3-pentadecylphenoxy)
- Title: N-(4-Chlorophenyl)
- Title: 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)
- Title: 4-Chloro-N-(1-methyl-1H-indazol-3-yl)
- Title: N-(6-chloro-5-phenyl-1H-indazol-3-yl)
Sources
- 1. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. 4-Chloro-N-(1-methyl-1H-indazol-3-yl)butanamide | 1427460-97-6 [chemicalbook.com]
- 7. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CAS 4635-59-0: 4-Chlorobutyryl chloride | CymitQuimica [cymitquimica.com]
- 10. kscl.co.in [kscl.co.in]
- 11. 4-Chlorobutyryl chloride | 4635-59-0 [chemicalbook.com]
- 12. 4-Chlorobutyryl Chloride Manufacturer in Maharashtra - Best Price [moltuslab.net]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 4-Chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific, publicly available solubility data for 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide is limited. The following guide is based on established principles for enhancing the solubility of poorly water-soluble, weakly basic compounds, a common profile for novel chemical entities in drug discovery.
Frequently Asked Questions (FAQs)
Q1: My initial attempts to dissolve 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide in aqueous buffers for my cell-based assays have failed. What is the likely issue?
A: The issue is almost certainly low aqueous solubility. Many novel organic compounds, particularly those with aromatic ring systems like indazole, are hydrophobic and do not readily dissolve in water or neutral pH buffers.[1][2][3] To proceed, you must first determine a suitable solvent system and then develop a strategy to either keep the compound in solution or create a stable dispersion.
Q2: What is the first step I should take to systematically improve the solubility of this compound?
A: The critical first step is to perform a solubility screening. This involves testing the compound's solubility in a small, diverse panel of common laboratory solvents. This will establish a baseline and guide your formulation strategy. You should always start with creating a concentrated stock solution in an appropriate organic solvent.[4][5]
Q3: I've managed to dissolve the compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A: This is a common problem known as "fall-out" or precipitation upon dilution. It occurs because the aqueous medium cannot maintain the solubility of the compound once the percentage of the organic co-solvent (DMSO) drops significantly.[4]
Strategies to overcome this include:
-
Lowering the working concentration: You may be exceeding the compound's thermodynamic solubility limit in the final medium.
-
Using a different co-solvent: Sometimes, solvents like ethanol or propylene glycol can result in more stable aqueous dilutions.[6][7]
-
Employing solubility enhancers: Incorporating excipients like cyclodextrins or surfactants in your final medium can help maintain solubility.[2][8][]
Q4: Can I use pH modification to improve the solubility of this compound?
A: Yes, this is a highly effective strategy for ionizable compounds.[10][11][12] Given the indazole and amide functional groups, 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide is likely a weak base. Weakly basic drugs are typically more soluble at a lower pH (acidic conditions) where they become protonated (ionized).[10][12][13][14] You can test this by attempting to dissolve the compound in buffers of varying pH (e.g., pH 4, 5, 6, and 7.4).
Troubleshooting Guide & Experimental Protocols
Issue 1: Preparing a Stable, Concentrated Stock Solution
Your primary goal is to create a high-concentration stock solution that can be reliably diluted for experiments. This minimizes the amount of organic solvent introduced into your final assay.[15][16][17]
-
Preparation: Weigh out a small, precise amount of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide (e.g., 5 mg) into several separate, appropriate glass vials.
-
Solvent Addition: To each vial, add a common organic solvent from the list below, starting with a small volume (e.g., 100 µL).
-
Solubilization: Vortex each vial vigorously for 1-2 minutes. Gentle warming (to 37-40°C) or sonication can be used to aid dissolution, but be cautious of compound stability.
-
Observation: If the compound dissolves completely, continue adding the solvent incrementally to determine the approximate saturation point. If it does not dissolve, the solvent is not suitable for a high-concentration stock.
-
Selection: Choose the solvent that dissolves the compound to the highest concentration (ideally ≥10 mM) and is compatible with your downstream experiments.[4] DMSO is a common first choice due to its strong solubilizing power.
-
Storage: Once prepared, filter the stock solution through a 0.22 µm syringe filter to remove any particulates. Store in small, single-use aliquots in light-blocking vials at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4][5]
| Solvent | Polarity | Common Use Notes |
| DMSO (Dimethyl Sulfoxide) | High | Excellent solubilizing power for many compounds. Can be toxic to some cells at >0.5% v/v. |
| Ethanol (EtOH) | High | Good solvent, less toxic than DMSO for many cell lines. Volatile. |
| Methanol (MeOH) | High | Good solvent, but generally too toxic for cell-based assays. Useful for analytical chemistry. |
| Propylene Glycol (PG) | Medium | A less toxic co-solvent often used in parenteral formulations.[6][7] |
| PEG 400 (Polyethylene Glycol) | Medium | A non-toxic polymer used to enhance solubility and in formulations.[18] |
Issue 2: Compound Precipitation in Aqueous Media
When the primary stock solution is diluted into an aqueous buffer or cell media, the compound may crash out. The following strategies aim to increase the compound's apparent solubility in the final working solution.
This strategy leverages the likely weakly basic nature of the indazole ring. By lowering the pH, we can ionize the molecule, making it more water-soluble.
Caption: Workflow for using pH adjustment to increase solubility.
-
Buffer Preparation: Prepare a series of physiologically relevant buffers (e.g., citrate for pH 4-6, phosphate for pH 6-8) at 0.1 M.
-
Compound Addition: Add an excess amount of solid 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide to a known volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Analysis: Plot solubility (e.g., in µg/mL or µM) versus pH. A significant increase in solubility as pH decreases confirms a weakly basic character and provides an optimal pH range for your experiments.[19]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming an inclusion complex that is water-soluble.[8][][20][21][22]
Caption: Mechanism of cyclodextrin-mediated solubilization.
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 10-20% w/v). HP-β-CD is highly soluble in water.
-
Add Compound Stock: Slowly add your concentrated organic stock solution of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide (from Protocol 1) to the stirring HP-β-CD solution. Add it dropwise to prevent immediate precipitation.
-
Complexation: Allow the mixture to stir for at least 1-2 hours at room temperature to facilitate the formation of the inclusion complex.
-
Filtration: Filter the final solution through a 0.22 µm filter to remove any non-encapsulated compound that may have precipitated.
-
Usage: The resulting clear solution can now be used as a new, aqueous-based stock for further dilutions into your experimental setup.
Summary of Recommended Approaches
| Method | Mechanism | Advantages | Considerations |
| Co-solvents | Reduces solvent polarity.[1][6][23][24] | Simple, effective for creating initial stock solutions. | Potential for precipitation on dilution; solvent toxicity in assays. |
| pH Adjustment | Ionizes the compound, increasing its affinity for water.[10][11][13] | Highly effective for ionizable drugs; low cost. | Requires the experimental pH to be compatible with the assay; may alter compound activity. |
| Cyclodextrins | Forms a water-soluble inclusion complex.[8][][20] | Significant solubility enhancement; low toxicity; can improve stability. | Can be a more expensive option; potential for interaction with other formulation components. |
By systematically applying these principles and protocols, researchers can overcome the common experimental hurdle of poor compound solubility, ensuring accurate and reproducible results.
References
-
Indian Journal of Pharmaceutical and Biological Research.
-
PubMed.
-
PubMed Central.
-
ResearchGate.
-
Google Search.
-
PubMed Central.
-
BOC Sciences.
-
ResearchGate.
-
CORE.
-
Brieflands.
-
MBChem.
-
SciSpace.
-
Wikipedia.
-
Solarbio.
-
Taylor & Francis Online.
-
ACS Publications.
-
Google Search.
-
Taylor & Francis.
-
Pharma Excipients.
-
G-Biosciences.
-
FasterCapital.
-
SlideShare.
-
Bitesize Bio.
-
SciELO.
-
BenchChem.
Sources
- 1. ijpbr.in [ijpbr.in]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. tandfonline.com [tandfonline.com]
- 14. scielo.br [scielo.br]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. fastercapital.com [fastercapital.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. gala.gre.ac.uk [gala.gre.ac.uk]
- 22. scispace.com [scispace.com]
- 23. Co-solvent: Significance and symbolism [wisdomlib.org]
- 24. taylorandfrancis.com [taylorandfrancis.com]
4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide stability issues in solution
Welcome to the technical support guide for 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. Due to the absence of specific published stability data for this molecule, this guide is built upon established principles of chemical reactivity associated with its constituent functional groups. Our goal is to provide you with the foundational knowledge and practical tools to anticipate, troubleshoot, and experimentally verify the stability of this compound in your specific applications.
Compound Structure and Potential Reactive Sites
Understanding the molecular structure is the first step in predicting its chemical behavior. 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide possesses two primary functional groups that are likely to be involved in degradation pathways in solution.
The key areas of potential instability are the amide linkage (highlighted in red) and the primary alkyl chloride (highlighted in yellow). The N-methylated indazole ring is an aromatic heterocyclic system and is anticipated to be relatively stable under typical experimental conditions.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this compound in solution?
A1: Based on its structure, there are two chemically plausible degradation pathways that researchers should be aware of:
-
Amide Hydrolysis: The amide bond can be cleaved by water, a reaction that is catalyzed by acidic or basic conditions.[4][5] This would break the molecule into 1-methyl-1H-indazol-3-amine and 4-chlorobutanoic acid.
-
Nucleophilic Substitution: The primary alkyl chloride is susceptible to attack by nucleophiles. The carbon atom bonded to the chlorine is electrophilic, and a nucleophile can displace the chloride ion.[6][7] This can be a significant issue in buffers or media containing nucleophilic species.
Q2: My compound seems to be degrading in an aqueous buffer. What is the likely cause and how can I prevent it?
A2: If you observe degradation in a simple aqueous buffer (e.g., phosphate, acetate) without other reactive species, amide hydrolysis is the most probable cause.[8] Amide bonds, while more stable than esters, are susceptible to hydrolysis, and this process is significantly accelerated by pH and temperature.[4][9]
-
Acid-Catalyzed Hydrolysis: At low pH, the carbonyl oxygen of the amide gets protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.[10][11]
-
Base-Catalyzed Hydrolysis: At high pH, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon.[12][13]
Troubleshooting & Prevention:
| Parameter | Recommendation | Rationale |
| pH | Prepare solutions in buffers close to neutral pH (6.5-7.5) if possible. Avoid strongly acidic or basic conditions. | To minimize the catalytic effect of H⁺ and OH⁻ ions on amide bond cleavage. |
| Temperature | Prepare solutions fresh and use them immediately. If short-term storage is necessary, keep solutions on ice. For long-term storage, use aliquots of a stock solution in an organic solvent stored at -20°C or -80°C. | Hydrolysis is a chemical reaction with a rate that increases with temperature. Lowering the temperature significantly slows down the degradation process. |
| Solution Age | Always use freshly prepared aqueous solutions for your experiments. | The extent of degradation is time-dependent. Minimizing the time the compound spends in an aqueous environment reduces the opportunity for hydrolysis. |
Q3: I am observing an unexpected new peak in my analysis after dissolving the compound in a solution containing other nucleophiles (e.g., TRIS buffer, solutions with DTT or other thiols). What could be happening?
A3: This is a classic sign of nucleophilic substitution at the terminal carbon of the butanamide chain. The primary alkyl chloride (R-CH₂-Cl) is an electrophilic site that can react with nucleophiles via an S_N2 mechanism.[14][15] Common laboratory reagents can act as nucleophiles.
Common Nucleophiles in Experimental Setups:
-
Amine Buffers: Buffers like TRIS or HEPES contain amine groups that are nucleophilic.
-
Thiols: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol are strong nucleophiles.
-
Hydroxide Ions: As mentioned in A2, OH⁻ from basic water or buffers can act as a nucleophile, leading to the formation of a primary alcohol (4-hydroxy-N-(1-methyl-1H-indazol-3-yl)butanamide).
-
Other Solvents/Additives: Reagents like cyanide (CN⁻) or azide (N₃⁻) are potent nucleophiles and will readily react.
Mitigation Strategy:
-
Solvent/Buffer Selection: If possible, choose non-nucleophilic buffers (e.g., phosphate, MES) over amine-based buffers if you suspect this reaction is occurring.
-
Order of Addition: If a nucleophilic reagent (like DTT) must be used, consider adding it to the reaction mixture at the very last moment to minimize its contact time with your compound in solution.
-
Characterization: If an adduct is formed, techniques like LC-MS can be used to identify the new species by observing the mass shift corresponding to the addition of the nucleophile and loss of chlorine.
Q4: How should I prepare and store a stock solution of this compound to ensure maximum stability?
A4: Proper preparation and storage are critical for maintaining the integrity of your compound.
Recommended Protocol for Stock Solution:
-
Solvent Choice: Dissolve the compound in a high-quality, anhydrous, aprotic solvent.
-
Primary choices: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Rationale: These solvents are non-nucleophilic and do not participate in hydrolysis, thus protecting both reactive sites on the molecule.
-
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM). This minimizes the amount of solvent needed for storage and reduces the impact of any trace water contamination.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in appropriate vials (e.g., amber glass or polypropylene).
-
Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can introduce moisture from atmospheric condensation and potentially degrade the compound.
-
-
Storage: Store the aliquots at -20°C or, for enhanced long-term stability, at -80°C . Ensure vials are tightly sealed.
-
Usage: When needed, remove a single aliquot, allow it to come to room temperature before opening, and then dilute it into your aqueous experimental buffer immediately before use. Discard any unused portion of the diluted aqueous solution.
Experimental Guide: Performing a Forced Degradation Study
To definitively understand the stability of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide in your specific experimental context, a forced degradation (or stress testing) study is highly recommended.[16] This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and degradation rates.[17][18] This is a standard practice in pharmaceutical development.[19][20]
Step-by-Step Protocol
This protocol is a template. You may need to adjust concentrations, temperatures, and time points to achieve a target degradation of 5-20%.[17][18]
-
Prepare a Stock Solution: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water. This allows for compatibility with both aqueous and organic conditions.
-
Set Up Stress Conditions: For each condition, mix your stock solution with the stressor solution in a 1:1 ratio. Include a control sample stored at 4°C in the dark.
-
Acidic: Mix with 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Basic: Mix with 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative: Mix with 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal: Mix with water. Incubate at 60°C.
-
Photolytic: Expose the solution (in a quartz cuvette or appropriate transparent container) to light conditions as specified by ICH Q1B guidelines. Maintain a control sample wrapped in foil at the same temperature.
-
-
Sampling: At predetermined time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Quenching: Immediately stop the degradation reaction.
-
For acid samples, neutralize with an equivalent amount of NaOH.
-
For base samples, neutralize with an equivalent amount of HCl.
-
For other samples, dilution with mobile phase may be sufficient.
-
-
Analysis: Analyze all samples, including the t=0 and control samples, using a stability-indicating analytical method, such as reverse-phase HPLC with UV detection or LC-MS.
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and quantify major degradation products (as a percentage of total peak area).
-
Use LC-MS to determine the masses of new peaks to help elucidate their structures, confirming the degradation pathways (e.g., mass corresponding to the hydrolyzed amine or a substitution product).
-
Data Summary Table
| Stress Condition | Time (h) | % Parent Compound Remaining | Area % of Major Degradant 1 | Mass of Degradant 1 | Area % of Major Degradant 2 | Mass of Degradant 2 |
| Control (4°C, dark) | 24 | |||||
| 0.1 M HCl, 60°C | 2 | |||||
| 6 | ||||||
| 24 | ||||||
| 0.1 M NaOH, 60°C | 2 | |||||
| 6 | ||||||
| 24 | ||||||
| 3% H₂O₂, RT | 2 | |||||
| 6 | ||||||
| 24 | ||||||
| Aqueous, 60°C | 24 | |||||
| Photolytic (ICH Q1B) | 24 |
This guide provides a framework for understanding and investigating the stability of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide. By being aware of the potential degradation pathways and by employing systematic experimental verification, you can ensure the integrity of your results and the reliability of your research.
References
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-64.
- Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
-
Bake, G. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 847-860. [Link]
-
Catalán, J., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98(41), 10598-10603. [Link]
- Filo. (2025). For chloro-alkanes containing the same halogen, reactivity is maximum for... Filo.
- Grossman, R. B. (2007). The Art of Writing Reasonable Organic Reaction Mechanisms. Springer.
- Swedish Environmental Protection Agency. (n.d.). Chloro-alkanes.
- Huynh-Ba, K. (Ed.). (2008). Handbook of Stability Testing in Pharmaceutical Development. Springer.
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
- Kirby, A. J. (1972). The Hydrolysis of Amides. In Comprehensive Chemical Kinetics (Vol. 10). Elsevier.
- Loudon, G. M., & Parise, J. (2016). Organic Chemistry (6th ed.). W. H. Freeman.
-
Panchangam, R. L., et al. (2021). Antitumor Effects of Ir(III)-2H-Indazole Complexes for Triple Negative Breast Cancer. Inorganic Chemistry, 60(23), 17593-17607. [Link]
- T. W. Graham Solomons, Craig B. Fryhle, Scott A. Snyder. (2016). Organic Chemistry (12th ed.). Wiley.
- Smith, M. B., & March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.
-
World Health Organization. (2018). Annex 10: Guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. [Link]
-
Chemguide. (n.d.). The Hydrolysis of Amides. [Link]
-
Alam, M. J., & Keating, M. J. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 17, 2038-2051. [Link]
- Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Allen, T. (n.d.).
-
CK-12 Foundation. (n.d.). Nucleophilic Substitution Reactions - Haloalkanes. [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Pharmacy 180. (n.d.). Drug degradation pathways. [Link]
-
QbD Group. (2024). How to create a GMP-Compliant Stability Protocol?. [Link]
-
FDA. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]
- AQA. (2015).
-
Chemistry LibreTexts. (2022). Chemistry of Amides. [Link]
-
Pharma Beginners. (2020). SOP for Analytical Solution Stability Study. [Link]
-
Embibe. (2023). Haloalkanes: Classification, Preparation, Uses, Examples. [Link]
-
PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. [Link]
-
Chemguide. (n.d.). What is nucleophilic substitution?. [Link]
-
SGS. (n.d.). Forced Degradation. [Link]
- Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- National Pharmaceutical Regulatory Agency, Malaysia. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
-
MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
QualityHub. (2022). How to Set Up Drug Stability Testing Program for Pharmaceuticals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. ocw.uci.edu [ocw.uci.edu]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. books.rsc.org [books.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 13. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. web.viu.ca [web.viu.ca]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. pharmtech.com [pharmtech.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Forced Degradation | SGS Italy [sgs.com]
Technical Support Center: Overcoming Off-Target Effects of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
Here is the technical support center for overcoming off-target effects of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide:
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide. As a Senior Application Scientist, I've designed this guide to provide you with a comprehensive framework for identifying, understanding, and mitigating potential off-target effects of this and other novel small molecule inhibitors. While 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide is a specific chemical entity[1], its biological activity and potential off-target profile are not extensively documented in publicly available literature. Therefore, this guide focuses on a systematic and scientifically rigorous approach to de-risking your experimental findings, grounded in established pharmacological principles.
Part 1: Understanding the Molecule - A Proactive Approach to Off-Target Effects
The structure of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide contains two key moieties that warrant consideration for potential off-target interactions: an indazole core and a chloroalkane side chain.
-
Indazole Derivatives: The indazole core is a common scaffold in medicinal chemistry and is known to be present in a variety of kinase inhibitors.[2][3] Many indazole-containing compounds have been investigated for their therapeutic potential in oncology and other diseases by targeting kinases such as VEGFR, EGFR, and p38 MAPK.[2][3][4] This suggests a potential for 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide to interact with unintended kinases, leading to off-target effects.
-
Chloroalkanes: The 4-chlorobutanamide side chain introduces a reactive electrophilic center. Chloroalkanes can act as alkylating agents, potentially forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in proteins. This could lead to non-specific and irreversible inhibition of proteins, contributing to cytotoxicity or other off-target effects.[5][6]
Given these structural features, a proactive and systematic investigation of off-target effects is crucial for the successful development and interpretation of experimental results involving this compound.
Part 2: Troubleshooting Guide & FAQs
This section is designed to address common issues and questions that may arise during your research with 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide.
Frequently Asked Questions
Q1: I'm observing a potent effect in my primary assay, but I'm concerned about specificity. What are the first steps to assess off-target effects?
A1: This is a critical question in early-stage drug discovery. The initial steps should involve a combination of computational prediction and in vitro screening to build a preliminary off-target profile.
-
In Silico Profiling: Utilize computational tools to predict potential off-target interactions.[7][8] These methods compare the structure of your compound against databases of known protein targets. While not definitive, this can provide a list of potential off-target candidates for further experimental validation.
-
Broad Kinase Panel Screening: Given the indazole core, a broad kinase panel screen is highly recommended. These commercially available services test your compound against hundreds of kinases at a fixed concentration to identify potential off-target kinase interactions.
-
General Cytotoxicity Assay: Assess the compound's general cytotoxicity in a relevant cell line (and a non-target cell line, if applicable). A significant cytotoxic effect at concentrations close to the on-target IC50/EC50 may indicate off-target activity.[9]
Q2: My compound shows significant cytotoxicity in cell-based assays. How can I determine if this is an on-target or off-target effect?
A2: Differentiating on-target from off-target cytotoxicity is a common challenge. A multi-pronged approach is necessary to dissect the mechanism of cell death.
-
Target Engagement Assay: First, confirm that your compound is engaging with its intended target in the cell at the concentrations where cytotoxicity is observed. Techniques like cellular thermal shift assay (CETSA) or a target-specific reporter assay can be used.
-
Rescue Experiments: If possible, overexpress the intended target in your cells. If the cytotoxicity is on-target, overexpression of the target may rescue the cells from the compound's effects. Conversely, if the cytotoxicity is off-target, overexpression of the intended target will likely have no effect.
-
Counterscreening against a structurally related but inactive compound: Synthesize or obtain a close analog of your compound that is inactive against your primary target. If this inactive analog still causes cytotoxicity, it strongly suggests an off-target mechanism.
-
Apoptosis vs. Necrosis Assays: Characterize the mode of cell death. Assays for caspase activation (apoptosis) or LDH release (necrosis) can provide clues about the underlying mechanism.
Q3: In my in vivo studies, I'm observing an unexpected phenotype that doesn't align with the known biology of my target. How should I investigate this?
A3: An unexpected in vivo phenotype is a strong indicator of potential off-target effects. A systematic investigation is required to identify the cause.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure that the observed phenotype correlates with the exposure levels of your compound in the relevant tissues.
-
Ex Vivo Target Engagement: After dosing, collect tissues of interest and measure the extent of target engagement to confirm that the compound is reaching and interacting with its intended target in vivo.
-
Broad Off-Target Screening Panel: Consider a broader in vitro safety pharmacology panel that assesses the activity of your compound against a range of common off-target proteins, such as GPCRs, ion channels, and transporters.
-
Phenotypic Screening: If resources permit, a broad phenotypic screen (e.g., using a panel of cell lines with different genetic backgrounds) can sometimes reveal unexpected off-target activities that are not easily predicted.
Troubleshooting Common Experimental Issues
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| High background in biochemical assays | Compound interference with the assay technology (e.g., fluorescence quenching, luciferase inhibition).[10][11] | 1. Run a counter-screen in the absence of the primary target to identify assay interference.[11] 2. Use an orthogonal assay with a different detection method to confirm the primary results.[9] |
| Inconsistent results between different cell lines | Cell-line specific expression of an off-target protein. | 1. Profile the expression of your primary target and any suspected off-targets in the different cell lines. 2. Use a target knockout or knockdown cell line as a control. |
| Loss of efficacy at higher concentrations (bell-shaped dose-response curve) | Engagement of an off-target with opposing biological activity at higher concentrations. | 1. Carefully examine the full dose-response curve. 2. Perform a kinase panel screen at multiple concentrations to identify concentration-dependent off-target engagement. |
Part 3: Key Experimental Protocols & Workflows
To empower your research, here are detailed methodologies for key experiments in off-target effect investigation.
Workflow for Investigating Off-Target Effects
The following diagram illustrates a systematic workflow for identifying and validating off-target effects.
Caption: A systematic workflow for the identification, validation, and mitigation of off-target effects.
Protocol 1: Cytotoxicity Counter-Screen
This protocol is designed to assess the general cytotoxicity of your compound, which can be an indicator of off-target effects.[9]
Objective: To determine the concentration of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide that causes 50% reduction in cell viability (CC50).
Materials:
-
Cell line(s) of interest (e.g., the cell line used in your primary assay and a non-target control cell line).
-
Complete cell culture medium.
-
96-well clear-bottom plates.
-
4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide stock solution (e.g., 10 mM in DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT).
-
Plate reader capable of measuring luminescence or absorbance.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide in complete cell culture medium. A typical concentration range would be from 100 µM down to 1 nM, with a DMSO concentration kept constant across all wells (e.g., 0.1%). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Compound Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your primary assay (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control (100% viability) and a no-cell control (0% viability). Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the CC50 value.
Protocol 2: Orthogonal Assay Validation
If your primary assay is, for example, a fluorescence-based kinase assay, an orthogonal assay using a different detection method, such as a luminescence-based assay, can help rule out false positives due to compound interference.[9]
Objective: To confirm the activity of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide against its primary target using a different technology platform.
Principle: This example describes a switch from a fluorescence polarization (FP) assay to a luminescence-based kinase assay (e.g., ADP-Glo™).
Procedure:
-
Primary Assay (FP): Determine the IC50 of your compound using your standard fluorescence polarization assay.
-
Orthogonal Assay (Luminescence):
-
Set up a kinase reaction with the same enzyme, substrate, and ATP concentrations as your primary assay.
-
Add a serial dilution of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide to the kinase reactions.
-
After the kinase reaction, add the ADP-Glo™ reagent, which depletes the remaining ATP.
-
Add the kinase detection reagent to convert the newly synthesized ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence signal.
-
-
Data Comparison: Compare the IC50 values obtained from both assays. A significant discrepancy may suggest that your compound is interfering with one of the assay technologies.
Signaling Pathway Diagram: Potential Off-Target Kinase Inhibition
The following diagram illustrates how an off-target kinase interaction can lead to unintended biological consequences.
Caption: On-target vs. off-target kinase inhibition by a small molecule inhibitor.
Part 4: Concluding Remarks
The journey of developing a novel small molecule inhibitor is fraught with challenges, and off-target effects are a significant hurdle. By adopting a proactive, systematic, and multi-faceted approach to identifying and mitigating these effects, you can significantly increase the quality and reliability of your data. This guide provides a foundational framework for your investigations with 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide and other novel compounds. Remember that thorough characterization of your molecule's selectivity is not just a troubleshooting step but a cornerstone of robust scientific research.
References
-
N-(6-chloro-5-phenyl-1H-indazol-3-yl)butanamide - PubChem. (n.d.). Retrieved from [Link]
-
Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (n.d.). Retrieved from [Link]
-
Huang, X., & Zhou, Y. (2023). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR Journal, 6(5), 385-397. Retrieved from [Link]
-
Lazzarotto, C. R., Malinin, N. L., Li, Y., Zhang, R., Yang, Y., Lee, G., ... & Gnad, F. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Genetics, 21(12), 721-737. Retrieved from [Link]
-
The Importance of Counter Screens in HTS - Sygnature Discovery. (n.d.). Retrieved from [Link]
-
Chloroalkane Synthesis Reactions - Study.com. (n.d.). Retrieved from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Counter-Screen Service - Creative Biolabs. (n.d.). Retrieved from [Link]
-
Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects - ACS Publications. (n.d.). Retrieved from [Link]
-
Lin, A., & Sheltzer, J. M. (2020). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 12(559), eabc3461. Retrieved from [Link]
-
CRISPR 101: Off-Target Effects - Addgene Blog. (2024, February 8). Retrieved from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (2019, July 1). Retrieved from [Link]
-
N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide - PMC - NIH. (n.d.). Retrieved from [Link]
-
Chloro-alkanes - KEMI. (n.d.). Retrieved from [Link]
-
The precision paradox: Off-target effects in gene editing | Drug Discovery News. (n.d.). Retrieved from [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Retrieved from [Link]
-
Our Process | R. Ken Coit College of Pharmacy - The University of Arizona. (n.d.). Retrieved from [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). Retrieved from [Link]
-
Butanamide, N-(4-chlorophenyl)-3-oxo- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Uchiyama, T., et al. (2013). New cannabimimetic indazole derivatives, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) and N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA) identified as designer drugs in illegal products. Forensic Toxicology, 31(1), 93-100. Retrieved from [Link]
-
Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents - ResearchGate. (2026, January 13). Retrieved from [Link]
-
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC - NIH. (n.d.). Retrieved from [Link]
-
CRISPR/ Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies - ResearchGate. (n.d.). Retrieved from [Link]
-
High Throughput Screening Assays for Drug Discovery - BellBrook Labs. (2025, November 13). Retrieved from [Link]
-
N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - NIH. (n.d.). Retrieved from [Link]
-
How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025, May 21). Retrieved from [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC - NIH. (n.d.). Retrieved from [Link]
-
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed Central. (n.d.). Retrieved from [Link]
-
Butanamide, 4-chloro-3-oxo-N-phenyl- - Substance Details - SRS | US EPA. (n.d.). Retrieved from [Link]
-
Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl) - NIH. (n.d.). Retrieved from [Link]
-
Practical Review of Pharmacology Concepts - PubMed. (n.d.). Retrieved from [Link]
-
Abadi, S., et al. (2018). Off-target predictions in CRISPR-Cas9 gene editing using deep learning. Bioinformatics, 34(17), i655-i663. Retrieved from [Link]
-
Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants - MDPI. (n.d.). Retrieved from [Link]
-
Pharmacology of chloramphenicol - PubMed - NIH. (n.d.). Retrieved from [Link]
-
Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. (n.d.). Retrieved from [Link]
-
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide - NIH. (n.d.). Retrieved from [Link]
-
4-Chloro-meta-butyrotoluidide | C11H14ClNO - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse - PubMed. (n.d.). Retrieved from [Link]
-
Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. (n.d.). Retrieved from [Link]
-
4-Chloro-N-methylpicolinamide | C7H7ClN2O - PubChem - NIH. (n.d.). Retrieved from [Link]
-
4-chloro-N-methoxy-N-methylButanamide | C6H12ClNO2 - PubChem. (n.d.). Retrieved from [Link]
-
N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide | C19H28N4O2 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroalkane Synthesis Reactions | Study.com [study.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 8. Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
Technical Support Center: Optimizing Dosage of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide for Cell Culture
Welcome to the technical support center for the novel indazole derivative, 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for determining the optimal dosage of this compound in your specific cell culture models. Given the limited publicly available data on this specific molecule[1][2], this document integrates established principles of small molecule inhibitor optimization with practical, field-proven insights to ensure scientific integrity and experimental success.[3]
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][5] Therefore, a systematic approach to dose optimization is critical to elucidate the on-target effects while minimizing potential off-target activity and cytotoxicity.[6]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide in a cell-based assay?
A1: For a novel compound with limited characterization, it is crucial to perform a dose-response experiment across a wide concentration range. We recommend a starting range of 0.01 µM to 100 µM.[7] This broad range will help in identifying the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) and establishing a therapeutic window. For many small molecule inhibitors, a typical effective concentration in cell-based assays is below 10 µM.[8]
Q2: How should I prepare the stock solution and working solutions of this compound?
A2: Indazole derivatives often exhibit good solubility in organic solvents like dimethyl sulfoxide (DMSO).[9] We recommend preparing a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot this stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[10] For cell culture experiments, prepare fresh serial dilutions from the stock solution in your complete cell culture medium. It is critical to ensure the final DMSO concentration in your assay is consistent across all conditions and typically does not exceed 0.5% to prevent solvent-induced artifacts.[10]
Q3: I'm observing significant cell death even at low concentrations. What could be the cause?
A3: Unanticipated cytotoxicity can stem from several factors. Firstly, the compound itself may have a narrow therapeutic window for your specific cell line. Secondly, off-target effects are a common cause of toxicity with small molecule inhibitors.[11] It is also possible that the compound is unstable in the culture medium, leading to the formation of toxic byproducts. We recommend performing a comprehensive cytotoxicity assessment in parallel with your functional assays.
Q4: My results are inconsistent between experiments. What are the likely sources of variability?
A4: Inconsistent results are a common challenge in cell-based assays.[6] Key factors to consider include:
-
Compound Stability: Ensure proper storage of stock solutions and prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact the cellular response to a compound.
-
Assay Protocol: Inconsistencies in incubation times, reagent concentrations, and detection methods can introduce variability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Solubility/Precipitation in Media | The compound may have low aqueous solubility. | Prepare a higher concentration stock in DMSO. When diluting into media, vortex or sonicate briefly. Visually inspect for precipitates under a microscope. Consider using a surfactant or co-solvent at a low, validated concentration.[10] |
| No Observable Effect at High Concentrations | The compound may not be active in your cell model, or there could be issues with cellular uptake. | Verify the compound's identity and purity. Perform a cell permeability assay if possible. Consider using a positive control compound with a similar known mechanism of action. |
| High Background Signal in Assay | The compound may interfere with the assay chemistry (e.g., autofluorescence). | Run a cell-free assay control with the compound and all assay reagents to check for interference. If interference is observed, consider an alternative assay with a different detection method. |
| Discrepancy Between Biochemical and Cellular Potency | The compound may have poor cell permeability, be actively pumped out of the cell, or be rapidly metabolized. | Evaluate cellular bioavailability.[12] Consider using efflux pump inhibitors if appropriate for your experimental system. |
Experimental Protocols
Protocol 1: Determining the Optimal Dose Range using a Dose-Response Assay
This protocol outlines a standard method to determine the IC50 or EC50 of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide using a cell viability assay like MTT or resazurin.[7][11]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide stock solution (10 mM in DMSO)
-
96-well clear-bottom plates
-
MTT or Resazurin-based viability assay kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM. Include a vehicle control (DMSO at the same final concentration) and a positive control for cell death.[7]
-
Incubation: Treat the cells with the compound dilutions and incubate for a duration relevant to your biological question (typically 48-72 hours).
-
Viability Assessment: At the end of the incubation period, perform the MTT or resazurin assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the percentage of viability against the log of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50/EC50 value.
Protocol 2: Assessing Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from damaged cells, providing a direct measure of cytotoxicity.[13]
Materials:
-
Cell line of interest and complete medium
-
4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
-
96-well plates
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the Dose-Response Assay protocol.
-
Sample Collection: At the end of the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Measurement: Perform the LDH assay on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance and calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Visualizing Experimental Workflows
Caption: Workflow for determining the IC50/EC50 of a small molecule inhibitor.
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. 4-Chloro-N-(1-methyl-1H-indazol-3-yl)butanamide | 1427460-97-6 [chemicalbook.com]
- 3. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Synthesis of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
Welcome to the technical support center for the synthesis of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this specific synthetic process. My aim is to provide not just procedural guidance, but also the underlying chemical principles to empower you to resolve issues effectively in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction for the synthesis of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide?
The synthesis is a standard nucleophilic acyl substitution reaction. The primary amine of 1-methyl-1H-indazol-3-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobutyryl chloride. A base is typically used to neutralize the hydrochloric acid byproduct.
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields can stem from several factors:
-
Purity of Starting Materials: Ensure the 1-methyl-1H-indazol-3-amine is pure and the 4-chlorobutyryl chloride has not hydrolyzed.[1][2][3][4][5]
-
Reaction Conditions: Suboptimal temperature, reaction time, or inefficient stirring can lead to incomplete reactions.
-
Base Selection: The choice and stoichiometry of the base are critical. A weak or insufficient amount of base will not effectively scavenge the HCl generated, leading to the protonation of the starting amine and halting the reaction.
-
Moisture Content: 4-Chlorobutyryl chloride is highly sensitive to moisture and will readily hydrolyze.[1][2][3][4][5][6][7][8] All glassware should be thoroughly dried, and anhydrous solvents must be used.
Q3: I am observing an unexpected peak in my LC-MS analysis. What are the most probable impurities?
Several impurities can arise from this synthesis. The most common are detailed in the troubleshooting guide below and include unreacted starting materials, hydrolysis products, over-acylated species, and cyclized byproducts.
Troubleshooting Guide: Common Impurities and Solutions
This guide provides a systematic approach to identifying and mitigating common impurities.
Impurity Profile A: Starting Material-Related Impurities
| Impurity Name | Structure | Common Cause | Mitigation Strategy |
| 1-methyl-1H-indazol-3-amine | 1-methyl-1H-indazol-3-amine | Incomplete reaction. | Increase reaction time, temperature, or equivalents of 4-chlorobutyryl chloride. |
| 4-chlorobutyric acid | 4-chlorobutyric acid | Hydrolysis of 4-chlorobutyryl chloride due to moisture.[1][2][3] | Use anhydrous solvents and inert atmosphere (e.g., nitrogen or argon). Ensure glassware is oven-dried. |
Impurity Profile B: Process-Related Impurities
B1: Diacylated Impurity
-
Question: My mass spectrometry results show a peak corresponding to the addition of two 4-chlorobutyryl groups. How is this possible?
-
Answer & Scientific Explanation: This is likely a diacylated byproduct. While the primary amine at the 3-position is the most nucleophilic site, under certain conditions, a second acylation can occur. The indazole ring system possesses two nitrogen atoms (N1 and N2). While the N1 position is already methylated, the N2 nitrogen can, under strongly basic conditions or with a large excess of the acylating agent, also undergo acylation. However, N-acylation of the indazole ring is generally less favorable than N-alkylation.[9][10][11][12][13] A more probable scenario for diacylation involves the formation of an initial N-acylated product at the exocyclic amine, which then undergoes a second acylation, potentially at the N2 position of the indazole ring, although this is sterically hindered and less likely. A more plausible diacylation product would involve acylation of both the primary amine and the N2 position of the indazole ring.
-
Troubleshooting & Protocol:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of 4-chlorobutyryl chloride.
-
Controlled Addition: Add the 4-chlorobutyryl chloride dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions.
-
Base Selection: Use a non-nucleophilic, hindered base like triethylamine or diisopropylethylamine. Stronger bases like sodium hydride could deprotonate the indazole ring, increasing its nucleophilicity and the likelihood of N-acylation.
-
-
B2: Intramolecular Cyclization Product
-
Question: I have an impurity with the same mass as my product, but it has a different retention time. What could it be?
-
Answer & Scientific Explanation: This is a classic issue with this type of molecule. The desired product, 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, contains both a nucleophilic amide nitrogen and an electrophilic carbon attached to chlorine. Under basic conditions, especially with heating, the amide nitrogen can displace the chloride via an intramolecular SN2 reaction to form a seven-membered ring, a pyrrolo[1,2-b]indazolone derivative.
Intramolecular cyclization of the target compound. -
Troubleshooting & Protocol:
-
Temperature Control: Maintain a low reaction temperature during both the reaction and work-up. Avoid prolonged heating.
-
pH Control during Work-up: Neutralize the reaction mixture carefully. A highly basic aqueous work-up can promote cyclization.
-
Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete to minimize its exposure to conditions that favor cyclization.
-
-
Impurity Profile C: Degradation Products
-
Question: After purification and storage, I am seeing new, smaller molecular weight impurities. What could be causing this?
-
Answer & Scientific Explanation: The amide bond in your product can be susceptible to hydrolysis under acidic or basic conditions, or even thermally, leading to the formation of 1-methyl-1H-indazol-3-amine and 4-chlorobutyric acid.
Hydrolytic degradation of the target compound. -
Troubleshooting & Protocol:
-
Storage Conditions: Store the purified product in a cool, dry, and dark place. An inert atmosphere can also be beneficial.
-
Purification Method: If using chromatography, ensure the silica gel is neutral, as acidic or basic silica can promote degradation.
-
Solvent Choice for Storage: If storing in solution, use a neutral, aprotic solvent.
-
-
Experimental Protocols for Impurity Analysis
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is designed to separate the target compound from its potential impurities.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Use the same HPLC conditions as above, coupled with a mass spectrometer to obtain mass-to-charge ratios (m/z) of the eluting peaks, which is crucial for identifying unknown impurities.
References
-
PubChem. 4-Chlorobutyryl chloride. [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(49), 30835-30846. [Link]
-
University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Macsen Chemicals. 4-Chlorobutyryl Chloride. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]
-
ResearchGate. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
National Institutes of Health. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]
-
PharmaCompass. 4-chloro-butyryl chloride. [Link]
-
Krishna Solvechem Ltd. 4 CHLOROBUTYRYL CHLORIDE MSDS. [Link]
Sources
- 1. products.basf.com [products.basf.com]
- 2. 4-Chlorobutyryl chloride | C4H6Cl2O | CID 78370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-Chlorobutyryl Chloride Manufacturer in Maharashtra - Best Price [moltuslab.net]
- 6. fishersci.com [fishersci.com]
- 7. kscl.co.in [kscl.co.in]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.ucc.ie [research.ucc.ie]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide in normal cells
Technical Support Center: 4-Chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
A Guide for Researchers on Minimizing Cytotoxicity in Normal Cells
Welcome to the technical support guide for 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide. This document is designed for researchers, scientists, and drug development professionals to navigate and mitigate the cytotoxic effects of this compound on non-target, normal cells during in vitro experimentation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research.
The core challenge with many potent compounds is achieving a therapeutic window: maximizing efficacy against target (e.g., cancer) cells while minimizing harm to normal cells.[1][2] The compound 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide possesses a chloroacetamide moiety, a functional group known to act as a sulfhydryl alkylating agent.[3] This reactive group can form covalent bonds with cysteine residues in proteins, leading to broad, non-specific cytotoxicity if concentrations and exposure times are not meticulously optimized.[4][5] This guide will provide structured advice to help you establish a clear therapeutic window.
Frequently Asked Questions (FAQs)
Q1: What is the most likely mechanism of non-specific cytotoxicity for this compound?
A1: The primary cause of cytotoxicity is the 4-chlorobutanamide side chain. This structure is an electrophilic agent, capable of alkylating nucleophilic residues on macromolecules, most notably the thiol group (-SH) of cysteine in proteins and glutathione (GSH).[3][5] This can lead to enzyme inactivation, disruption of cellular redox balance, induction of oxidative stress, and ultimately, apoptosis or necrosis in both target and normal cells.[6]
Q2: I'm observing high levels of cell death even in my normal cell line controls. What is the first step I should take?
A2: The immediate first step is to perform a comprehensive dose-response analysis to determine the half-maximal inhibitory concentration (IC50) for both your target and normal cell lines. It is crucial to test a wide range of concentrations (e.g., from nanomolar to high micromolar) to accurately define the cytotoxicity curve. Often, high off-target toxicity is a result of using a concentration that is too far up the toxicity curve for normal cells.[7]
Q3: Can the duration of exposure to the compound affect its selectivity?
A3: Absolutely. The cytotoxic effect of alkylating agents is often a function of both concentration and time of exposure (C x T).[7] A short, high-dose exposure might induce acute necrosis, while a longer, low-dose exposure could trigger a more controlled apoptotic pathway. For compounds that are chemically reactive, stability in culture media over time is also a concern.[8] It is essential to optimize exposure duration for each cell line to find a window that maximizes target cell death while allowing normal cells to recover.[8][9]
Q4: Are there any agents I can co-administer to protect my normal cells?
A4: Yes, cytoprotective agents can be explored. A prime candidate is N-acetylcysteine (NAC), a precursor to the cellular antioxidant glutathione (GSH). NAC can act via two primary mechanisms: by directly interacting with and neutralizing electrophilic compounds like yours, and by boosting intracellular GSH levels, which helps detoxify reactive species.[10][11][12] This strategy can potentially widen the therapeutic window by selectively protecting cells that are more vulnerable to oxidative stress.
Troubleshooting Guide 1: High Basal Cytotoxicity
Problem: "My compound is killing all my cells (both target and normal) at the concentrations I've tested. I can't establish a selective dose."
Solution: Systematic Dose-Response Optimization
The goal here is to precisely define the IC50 for each cell line. This allows you to identify a concentration range where the effect on target cells is significantly greater than on normal cells.
Protocol: Determining IC50 via Resazurin-Based Viability Assay
This protocol is a standard method for assessing cell viability. It is crucial to include proper controls for reliable data.[13][14]
-
Cell Seeding:
-
Determine the optimal seeding density for each cell line to ensure they are in the exponential growth phase for the duration of the experiment (typically 48-72 hours).[15]
-
Plate cells in a 96-well opaque-walled plate and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide in DMSO.
-
Perform serial dilutions in culture medium to create a range of concentrations. A common starting point is a 10-point curve, from 100 µM down to low nM. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).[14]
-
-
Treatment:
-
Remove the old medium from the cells and add the medium containing the various compound concentrations.
-
Crucial Controls: Include "vehicle-only" wells (cells + medium with DMSO) and "no-cell" wells (medium only for background subtraction).[13]
-
-
Incubation:
-
Incubate the plates for a predetermined exposure time (e.g., 48 hours). This time should be kept consistent.[8]
-
-
Viability Assessment:
-
Add resazurin solution (e.g., alamarBlue™) to each well and incubate for 2-4 hours, or as determined by optimization.
-
Measure fluorescence using a plate reader (e.g., Ex/Em 560/590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cell wells).
-
Normalize the data to the vehicle-only control (set to 100% viability).
-
Plot the normalized viability versus the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50.
-
Data Interpretation Table
| IC50 (Normal Cells) | IC50 (Target Cells) | Therapeutic Index (Normal/Target) | Interpretation & Next Steps |
| 10 µM | 1 µM | 10 | Good Window. Proceed with experiments using concentrations between 1-5 µM. |
| 5 µM | 4 µM | 1.25 | Narrow Window. The compound has low selectivity. Proceed to Troubleshooting Guide 2. |
| 1 µM | 10 µM | 0.1 | Inverse Selectivity. The compound is more toxic to normal cells. Re-evaluate the target hypothesis or compound structure. |
Troubleshooting Guide 2: Narrow Therapeutic Window
Problem: "The IC50 values for my normal and target cells are too close. How can I increase the selectivity of my compound?"
Solution: Employing Cytoprotective Co-administration
When the therapeutic window is narrow, a strategy is to "raise the floor" of toxicity for normal cells without affecting the "ceiling" of efficacy for target cells.[16] Co-administration with N-acetylcysteine (NAC) is a prime example.
Mechanism of NAC Protection
The chloroacetamide group on your compound is an electrophile. NAC is a nucleophile containing a thiol group. It can directly react with and neutralize the compound before it damages cellular components. Additionally, as a cysteine precursor, it boosts the synthesis of glutathione (GSH), the cell's master antioxidant, which also detoxifies electrophiles.[10][12][17]
Caption: NAC can directly neutralize the electrophilic compound or boost GSH for detoxification.
Protocol: Testing for Cytoprotection with NAC
-
Experimental Setup:
-
Use your normal cell line for this experiment.
-
Design a matrix of treatment conditions with varying concentrations of your compound and NAC.
-
-
Treatment Conditions (Example):
-
Control Groups: No treatment, Vehicle only, NAC only (e.g., 5 mM).
-
Compound Only: Your compound at 1x, 2x, and 4x its IC50 value.
-
Combination Groups: Each concentration of your compound co-administered with a fixed concentration of NAC (e.g., 5 mM).
-
-
Procedure:
-
Seed cells as in the IC50 protocol.
-
Pre-incubate cells with NAC-containing medium for 1-2 hours before adding your compound.
-
Add your compound to the appropriate wells.
-
Incubate for the standard duration (e.g., 48 hours).
-
Assess viability using a resazurin-based assay.
-
-
Analysis:
-
Compare the viability of cells treated with the compound alone versus the compound + NAC. A significant increase in viability in the co-treated groups indicates a protective effect.
-
Troubleshooting Guide 3: Inconsistent Results
Problem: "My IC50 values are fluctuating between experiments. I can't get reproducible data."
Solution: Standardizing Experimental Parameters
In vitro assays are sensitive to many variables.[7][14] Ensuring consistency is key to reproducibility.
Workflow for Ensuring Reproducibility
Caption: A systematic workflow to troubleshoot and improve experimental reproducibility.
Best Practices Checklist
| Parameter | Best Practice | Rationale |
| Cell Culture | Use cells within a consistent, low passage number range. Regularly test for mycoplasma contamination. | High passage numbers can lead to genetic drift and altered drug sensitivity. Mycoplasma affects cell metabolism and viability. |
| Compound Handling | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Verify compound stability in aqueous media if long incubation times are used.[8] | Chloroacetamide moieties can be susceptible to hydrolysis, reducing the effective concentration over time.[18][19] |
| Seeding Density | Optimize and strictly maintain the same seeding density for each experiment.[15] | Cell density affects growth rate and nutrient availability, which can alter sensitivity to cytotoxic agents. |
| Assay Controls | Always include positive (e.g., a known cytotoxin like Doxorubicin) and negative (vehicle) controls.[13] | Controls validate that the assay system is performing as expected and that any observed effects are due to your compound. |
| Edge Effects | Avoid using the outer wells of a 96-well plate, or fill them with sterile PBS/media to minimize evaporation.[14] | Evaporation in outer wells can concentrate the compound and media components, skewing results. |
By implementing these structured troubleshooting guides and adhering to best practices, you can more effectively characterize the activity of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide and develop a robust experimental plan that successfully minimizes its cytotoxicity in normal cells.
References
-
Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Scilit. Available at: [Link]
-
Mlejnek, P. (2022). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. Available at: [Link]
-
Mlejnek, P. (2022). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. Semantic Scholar. Available at: [Link]
-
Staff, M. D. D. (2023). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Medical Device and Diagnostic Industry. Available at: [Link]
-
Tew, K. D. (2016). Alkylating Agents. Oncohema Key. Available at: [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Samuni, Y., et al. (2019). N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More. ACS Publications. Available at: [Link]
-
Mlejnek, P. (2022). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. MDPI. Available at: [Link]
-
Mlejnek, P. (2022). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. ResearchGate. Available at: [Link]
-
Laliena, A., et al. (2022). Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Hsieh, Y. T., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. ACS Publications. Available at: [Link]
-
van der Woude, H., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. Available at: [Link]
-
Johner, C. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. Available at: [Link]
-
Roberts, A., & Roberts, A. L. (1999). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. Available at: [Link]
-
Oracle, D. (2023). How do alkylating agents (chemotherapy drugs) interact with tumor cells and minimize damage to normal healthy cells? Dr.Oracle. Available at: [Link]
-
Team, I. M. (2023). Therapeutic Window: Balancing Efficacy and Safety in Drug Dosing. IT Medical Team. Available at: [Link]
-
Aslantürk, Ö. S. (2021). Methods used in Cytotoxicity Assays n vitro. Hilaris Publisher. Available at: [Link]
-
Adan, A., et al. (2016). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available at: [Link]
-
Bruno, R., et al. (2020). Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency‐Guided First‐in‐Human Studies. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
National Center for Biotechnology Information. Chloroacetamide. PubChem Compound Summary for CID 6580. Available at: [Link]
-
Question on ResearchGate. (2014). Can I optimize dose and time in different cell lines? ResearchGate. Available at: [Link]
-
Frei, E., & Teicher, B. A. (1997). Alkylating Agents. Holland-Frei Cancer Medicine. 4th edition. Available at: [Link]
-
Synapse, P. (2023). What is the significance of therapeutic window? Patsnap Synapse. Available at: [Link]
-
Ghorani-Azam, A., et al. (2016). Mechanism of action of alkylating agents. ResearchGate. Available at: [Link]
-
Wilson, T. R., et al. (2019). Exposure time versus cytotoxicity for anticancer agents. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Oracle, D. (2023). What is the therapeutic window in pharmacology? Dr.Oracle. Available at: [Link]
-
Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Sorger Lab. Available at: [Link]
-
Vempati, R., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Bruno, R., et al. (2020). Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency‐Guided First‐in‐Human Studies. ResearchGate. Available at: [Link]
-
Chicha, H., et al. (2014). N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Wenta, M., et al. (2023). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. Available at: [Link]
-
Chicha, H., et al. (2014). N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. National Center for Biotechnology Information (NCBI). Available at: [Link]
Sources
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. What is the significance of therapeutic window? [synapse.patsnap.com]
- 3. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 6. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 16. Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency‐Guided First‐in‐Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Formulation Strategies for In Vivo Studies of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
Welcome to the technical support center for the formulation of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of preparing this compound for in vivo experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively.
The molecular structure of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide suggests it is a lipophilic compound, which often translates to poor water solubility. This is a primary hurdle for achieving adequate systemic exposure in animal models.[1][2][3] This guide provides a systematic approach to formulation development, from vehicle selection to stability assessment.
Frequently Asked Questions (FAQs)
Q1: My compound, 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, won't dissolve in aqueous buffers like saline or PBS. Why is this happening?
A1: This is expected behavior for a compound with its chemical structure. Molecules with multiple ring systems and hydrocarbon chains, like this one, are often hydrophobic or "lipophilic." They have low aqueous solubility because they cannot form favorable interactions with water molecules. To achieve the necessary concentration for in vivo dosing, you will need to use non-aqueous solvents, co-solvents, or other formulation excipients to create a suitable drug delivery vehicle.[3][4]
Q2: What is a "vehicle" and what are the first-line options I should consider?
A2: A vehicle is the liquid medium used to dissolve or suspend a test compound for administration to an animal.[5] The primary goal is to deliver the dose accurately and safely while maximizing the compound's exposure in the target tissue. For a poorly soluble compound, a multi-component vehicle is almost always necessary. A common starting point for preclinical screening is a co-solvent system.[6]
A widely used and generally well-tolerated initial vehicle to screen is:
-
10% DMSO / 40% PEG 400 / 50% Saline or Water for Injection
Q3: I dissolved my compound in 100% DMSO, but it crashed out (precipitated) when I diluted it with saline for injection. What went wrong?
A3: This is a classic formulation mistake known as "solvent dumping." DMSO is a very strong aprotic solvent that can dissolve many nonpolar compounds.[7] However, when this solution is diluted into an aqueous environment (like saline or the bloodstream), the solvent capacity of the mixture drops dramatically. The compound, no longer soluble, precipitates out of the solution.[4] This can lead to inaccurate dosing and, more critically, can cause embolism and severe adverse events in the animal. Never assume a compound soluble in a pure organic solvent will remain in solution upon dilution.
Q4: How do I know if my chosen formulation is safe for the animal?
A4: Vehicle safety is paramount. Before dosing your compound, you must dose a control group of animals with the vehicle alone.[5] This allows you to distinguish between adverse effects caused by the compound and those caused by the vehicle itself. Observe the animals for signs of distress, irritation at the injection site, changes in behavior, or other toxicities. The volume, pH, and osmolality of your formulation are also critical factors.[5]
Formulation Troubleshooting Guide
This section addresses specific problems you may encounter during formulation development.
Problem 1: My compound precipitates from the co-solvent vehicle over time.
-
Question: I successfully prepared a clear solution of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide in a DMSO/PEG/Saline vehicle, but after a few hours, I see crystals forming. Is this formulation usable?
-
Answer & Solution: No, this formulation is not stable and should not be used. The observation of precipitation indicates that you have created a supersaturated, metastable solution that is not thermodynamically stable.[4]
-
Immediate Action: The formulation must be prepared fresh immediately before each dosing session. Clearly define the preparation window (e.g., "use within 30 minutes of preparation") in your study protocol.
-
Long-Term Solution: You need to improve the formulation's stability.
-
Increase Co-solvent Concentration: Try adjusting the vehicle ratios. For example, move to a 10% DMSO / 60% PEG 400 / 30% Saline mixture. This reduces the water content, which is likely the "anti-solvent" causing the precipitation.
-
Add a Surfactant: Surfactants like Tween® 80 or Kolliphor® EL can help stabilize the compound in micellar structures, preventing precipitation upon dilution.[4] Try adding 1-5% Tween® 80 to your formulation.
-
Consider Cyclodextrins: For some molecules, cyclodextrins like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) can form inclusion complexes that significantly enhance aqueous solubility.[5]
-
-
Problem 2: I'm observing irritation or necrosis at the injection site (for IV, IP, or SC routes).
-
Question: My vehicle control group is fine, but the animals dosed with my compound are showing severe injection site reactions. What could be the cause?
-
Answer & Solution: This strongly suggests the issue is with the formulation's properties, potentially exacerbated by the compound itself.
-
Check the pH: The pH of the final formulation is critical.[5] Extreme pH values can cause significant tissue damage. Measure the pH of your final dosing solution. If it is outside the physiological range (typically pH 6.0-8.0), adjust it carefully with dilute HCl or NaOH. Be aware that changing the pH may cause your compound to precipitate, so this must be done cautiously.
-
High Organic Solvent Concentration: High concentrations of solvents like DMSO or ethanol can be irritating to tissues. If your vehicle contains a high percentage of these, it could be the culprit. The goal is always to use the minimum amount of organic solvent necessary to achieve solubilization.
-
Compound Precipitation: The irritation could be caused by the compound precipitating at the injection site, creating a solid depot that causes a local inflammatory reaction. This is another reason why ensuring formulation stability is crucial.
-
Experimental Protocols & Methodologies
Protocol 1: Systematic Vehicle Screening
Objective: To identify a suitable vehicle that can solubilize 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide at the target concentration.
Methodology:
-
Weigh out 5-10 mg of the compound into several small glass vials.
-
Prepare a panel of potential vehicles for screening. See the Vehicle Selection Guide table below for suggestions.
-
To each vial, add the vehicle incrementally (e.g., in 50 µL aliquots) while vortexing between additions.
-
Observe for complete dissolution. Record the volume of vehicle required to dissolve the compound to calculate the approximate solubility.
-
After achieving a clear solution, perform a "shock dilution" test: take a small aliquot of the solution and dilute it 1:10 with saline. Observe for any immediate precipitation (also known as "crashing out").
-
Incubate the vials with clear solutions at room temperature and 4°C for 24 hours and observe for any signs of precipitation. This provides a preliminary assessment of stability.
| Vehicle Component | Class | Function | Key Considerations |
| PEG 300/400 | Co-solvent | Reduces vehicle polarity | Generally safe, can cause pressor effects at high doses/infusion rates.[6] |
| Propylene Glycol (PG) | Co-solvent | Reduces vehicle polarity | Similar to PEG, good safety profile.[6] |
| DMSO | Aprotic Solvent | Strong solubilizer | Use at lowest possible concentration (<10% recommended); can have biological effects.[7] |
| Ethanol | Co-solvent | Reduces vehicle polarity | Can cause CNS depression; use with caution. |
| Tween® 80 | Surfactant | Forms micelles, aids stability | Can cause hypersensitivity reactions in some models, especially with IV administration. |
| Kolliphor® EL (Cremophor) | Surfactant | Forms micelles, aids stability | Known to cause hypersensitivity reactions; use requires careful consideration. |
| HP-β-CD | Complexing Agent | Forms inclusion complexes | Very safe, excellent for increasing aqueous solubility, but may not work for all molecules.[5] |
Protocol 2: Short-Term Formulation Stability Assessment
Objective: To ensure the prepared formulation is stable for the intended duration of use (e.g., a full day of dosing).
Methodology:
-
Prepare a batch of the final formulation sufficient for the entire experiment.
-
Immediately after preparation (T=0), remove an aliquot. Visually inspect for clarity and measure the compound concentration using a stability-indicating method like HPLC-UV.
-
Store the bulk formulation under the intended use conditions (e.g., on the benchtop at room temperature or on ice).
-
At predetermined time points (e.g., 1, 2, 4, 8 hours), remove additional aliquots.
-
For each aliquot, perform the following checks:
-
Visual Inspection: Look for any signs of precipitation, cloudiness, or color change.
-
Microscopic Examination: Place a drop on a slide to check for small, non-visible crystals.
-
Concentration Analysis: Re-measure the compound concentration via HPLC. A decrease of >5-10% from the T=0 value indicates chemical or physical instability.
-
-
The formulation is considered stable for the maximum time point at which all criteria are met.[8][9][10]
Visualized Workflows & Decision Processes
The following diagrams illustrate key decision-making processes in formulation development.
Caption: A systematic workflow for developing an in vivo formulation.
Caption: A decision tree for selecting an appropriate formulation strategy.
References
-
PubChem. N-(6-chloro-5-phenyl-1H-indazol-3-yl)butanamide. National Center for Biotechnology Information. [Link]
-
PubChem. 1H-Indazole-3-carboxamide. National Center for Biotechnology Information. [Link]
-
PubChem. (1H-indazol-4-yl)methanol. National Center for Biotechnology Information. [Link]
-
Zhang, Y., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. [Link]
-
El-Sattar, N. A., et al. (2012). N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E. [Link]
-
Charles River Laboratories. Stability Testing. [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. [Link]
-
Li, M., et al. (2024). In vivo deposition of poorly soluble drugs. Advanced Drug Delivery Reviews. [Link]
-
ResearchGate. Drug Delivery Vehicles. [Link]
-
Uddin, M. S., et al. (2023). Stability testing and its role in drug development process. ResearchGate. [Link]
-
ResearchGate. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. [Link]
-
T,C&A LAB. Stability Testing: Ensuring the Longevity of Pharmaceutical Products. [Link]
-
Uchiyama, N., et al. (2013). New cannabimimetic indazole derivatives... identified as designer drugs in illegal products. ResearchGate. [Link]
-
Leite, S. B., et al. (2024). In Vivo Prostate Cancer Modelling: From the Pre-Clinical to the Clinical Setting. MDPI. [Link]
-
U.S. Food and Drug Administration (FDA). (2014). Expiration Dating and Stability Testing for Human Drug Products. [Link]
-
Vertzoni, M., et al. (2012). In vitro–in vivo correlations for lipophilic, poorly water-soluble drugs. ResearchGate. [Link]
-
Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
Hagedorn, M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]
-
Zareef, M., et al. (2007). 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide. National Center for Biotechnology Information. [Link]
-
PubChem. 4-chloro-N-methoxy-N-methylButanamide. National Center for Biotechnology Information. [Link]
Sources
- 1. In vivo deposition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. future4200.com [future4200.com]
- 5. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. criver.com [criver.com]
- 9. researchgate.net [researchgate.net]
- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Technical Support Center: Synthesis of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
Welcome to the technical support guide for the synthesis of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the scale-up and synthesis of this important intermediate. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and answer frequently asked questions to ensure a robust and reproducible synthetic process.
I. Synthetic Pathway and Critical Control Points
The synthesis of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide is primarily an amide coupling reaction between 1-methyl-1H-indazol-3-amine and 4-chlorobutyryl chloride. While seemingly straightforward, success, particularly at scale, hinges on controlling several critical parameters related to reagent quality, reaction conditions, and potential side reactions.
II. Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?
Answer: Low yield is a common issue that can typically be traced back to three main areas: reagent quality, reaction conditions, or product loss during work-up.
Probable Causes & Solutions:
-
Degradation of 4-chlorobutyryl chloride: Acyl chlorides are highly susceptible to hydrolysis from atmospheric moisture. This not only consumes the reagent but also generates HCl and 4-chlorobutyric acid, which can complicate the reaction.
-
Troubleshooting Protocol:
-
Always use freshly opened or distilled 4-chlorobutyryl chloride.
-
Ensure all glassware is oven- or flame-dried before use.
-
Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the acyl chloride to the reaction mixture slowly and at a low temperature (e.g., 0 °C) to control the initial exotherm.
-
-
-
Poor Quality of 1-methyl-1H-indazol-3-amine: Impurities in the starting amine can interfere with the reaction. The synthesis of 3-aminoindazoles can sometimes result in regioisomeric impurities or unreacted starting materials, which will not form the desired product.[1]
-
Troubleshooting Protocol:
-
Confirm the purity of the amine by ¹H NMR and LC-MS before starting.
-
If impurities are detected, purify the amine by recrystallization or column chromatography.
-
-
-
Suboptimal Base or Stoichiometry: The base is critical for scavenging the HCl generated during the reaction. An insufficient amount of base, or a base that is too weak, can lead to the protonation of the starting amine, rendering it non-nucleophilic.
-
Troubleshooting Protocol:
-
Use at least 1.1 to 1.5 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Ensure the base is anhydrous.
-
Consider adding the base to the solution of 1-methyl-1H-indazol-3-amine before the dropwise addition of the 4-chlorobutyryl chloride solution.
-
-
-
Product Loss During Work-up: The product may have some solubility in the aqueous phase, or it may be lost during purification.
-
Troubleshooting Protocol:
-
After quenching, extract the aqueous layer multiple times with a suitable organic solvent (e.g., 3x with DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine to remove excess water, and dry thoroughly with MgSO₄ or Na₂SO₄ before concentrating.
-
-
Question 2: My TLC/LC-MS analysis shows multiple major spots in the crude product. What are the likely side products?
Answer: The formation of multiple products points to side reactions. Identifying these is key to optimizing the reaction conditions.
| Impurity | Probable Cause | Proposed Structure | Prevention Strategy |
| Di-acylated Product | Use of >1.1 eq. of acyl chloride, high reaction temperature, or slow reaction allowing for secondary acylation. | N-(4-chlorobutanoyl)-N-(1-methyl-1H-indazol-3-yl)butanamide | Use acyl chloride stoichiometrically (1.0-1.05 eq.). Add slowly at 0 °C. Monitor reaction by TLC/LC-MS and stop when starting amine is consumed. |
| 4-chlorobutyric acid | Hydrolysis of 4-chlorobutyryl chloride by moisture.[2] | Cl-(CH₂)₃-COOH | Use anhydrous conditions and reagents. This impurity is acidic and can usually be removed with a mild aqueous bicarbonate wash during work-up. |
| 2-pyrrolidinone derivative | Intramolecular cyclization of the product, where the amide nitrogen displaces the chlorine. This is often promoted by heat or strong bases during work-up or purification. | N-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one | Avoid excessive heat. Use a mild base (e.g., NaHCO₃) for aqueous washes. If purifying by chromatography, consider deactivating the silica gel with 1% TEA in the eluent. |
| Unreacted Starting Amine | Insufficient acyl chloride, rapid addition leading to side reactions, or low reaction temperature. | 1-methyl-1H-indazol-3-amine | Ensure accurate stoichiometry. Add acyl chloride dropwise to maintain a low concentration. Allow the reaction to warm to room temperature and stir until completion. |
Question 3: I am facing challenges scaling up the reaction from 1g to 100g. The yield has dropped and new impurities have appeared.
Answer: Scale-up introduces challenges related to mass and heat transfer. What works on a small scale often requires significant modification for larger batches.[3]
Key Scale-Up Considerations:
-
Heat Management: Amide bond formation is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots" that promote side reactions like di-acylation.
-
Solution: Use a jacketed reactor with controlled cooling. Perform a slow, subsurface addition of the 4-chlorobutyryl chloride to ensure it reacts before it can accumulate. Monitor the internal temperature throughout the addition.
-
-
Mixing Efficiency: Inadequate mixing can lead to localized concentration gradients, causing side reactions and incomplete conversion.
-
Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar. Ensure the impeller design is appropriate for the reactor geometry to create a good vortex and ensure homogeneity.
-
-
Reagent Addition Rate: The rate of addition becomes much more critical at scale. A rate that was acceptable for a 1g reaction will be far too fast for 100g.
-
Solution: Control the addition of the acyl chloride via a syringe pump or a pressure-equalizing dropping funnel over a longer period (e.g., 1-2 hours) while maintaining a low internal temperature.
-
-
Work-up and Isolation: Handling large volumes during extraction and filtration can lead to physical loss of product. Crystallization, which may not have been feasible on a small scale, is often the preferred method for purification at scale over chromatography.[1]
-
Solution: Develop a robust crystallization procedure from a suitable solvent system (e.g., Ethyl Acetate/Heptane, Isopropanol/Water) to isolate the product in high purity without the need for chromatography.
-
III. Frequently Asked Questions (FAQs)
-
Q: What is the optimal solvent and temperature for this reaction?
-
A: Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices as they are typically unreactive towards the reagents. The reaction should be initiated at a low temperature (0 °C) to control the initial exotherm and then allowed to slowly warm to room temperature (20-25 °C) to ensure completion over 2-4 hours.
-
-
Q: Can I use a coupling agent like EDC/HOBt instead of an acyl chloride?
-
A: Yes, using 4-chlorobutyric acid with a standard peptide coupling agent is a viable, albeit less atom-economical, alternative.[4] This approach avoids handling the highly reactive acyl chloride and can be beneficial if moisture sensitivity is a major concern. However, it introduces other reagents (EDC, HOBt) and byproducts (DCU) that must be removed.
-
-
Q: How do I monitor the reaction progress effectively?
-
A: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase like 50% Ethyl Acetate in Hexane. The product amide will be less polar than the starting amine. Stain with potassium permanganate or view under UV light. For more quantitative analysis, HPLC can be used. The reaction is complete when the starting amine spot is no longer visible.
-
-
Q: My final product appears unstable during storage. Why?
-
A: As mentioned in the troubleshooting section, the product contains a reactive primary chloride and an amide nitrogen. Over time, especially if exposed to trace amounts of base or high temperatures, it can undergo intramolecular cyclization to form N-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one. Store the purified product in a cool, dry, and dark place.
-
IV. Key Experimental Protocol
This protocol is a general guideline for a laboratory-scale synthesis. Optimization may be required.
Synthesis of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
-
Preparation:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-methyl-1H-indazol-3-amine (1.0 eq.).
-
Add anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of amine).
-
Add triethylamine (1.2 eq.) and stir the solution until all solids dissolve.
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Reaction:
-
In a separate dry flask, dissolve 4-chlorobutyryl chloride (1.05 eq.) in a small amount of anhydrous DCM.
-
Add the 4-chlorobutyryl chloride solution dropwise to the cooled amine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for another 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C and slowly quench by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
V. References
-
Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359.
-
Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705.
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate.
-
Dunetz, J. R., et al. (2016). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 20(2), 140-177.
-
Valle, M. G., et al. (2022). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal, 28(41), e202200652.
-
Pharmaceutical Technology. (2013). Reducing the Complexity of Commercial-Scale Amide Formation. Pharmaceutical Technology, 37(7).
-
Chinese Patent CN111517945A. (2020). Method for long-term stable preparation of 4-chlorobutyryl chloride.
-
O'Brien, A. G., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2596-2607.
Sources
Technical Support Center: Interpreting Unexpected Results with 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
Welcome to the dedicated technical support portal for 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this intermediate and may encounter unexpected experimental outcomes. As specialists in complex organic synthesis, we understand that deviations from the expected reaction course are not failures, but data points that require expert interpretation. This document provides in-depth troubleshooting guides, mechanistic explanations for common side reactions, and validated protocols to steer your research back on track.
Section 1: Core Synthesis & Potential Pitfalls
The target compound is typically synthesized via a nucleophilic acyl substitution, coupling the 1-methyl-1H-indazol-3-amine core with a 4-chlorobutanoyl moiety. While seemingly straightforward, the functionalities present in both reactants create a landscape ripe for competing reactions. Understanding the intended pathway is the first step in diagnosing deviations.
Caption: Standard synthesis workflow for the target amide.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis and handling of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide.
Q1: My reaction yield is significantly lower than expected, or I've failed to isolate any product. What are the primary causes?
A1: Low or no yield in this amide coupling is typically traced back to one of four areas: starting material integrity, reagent stoichiometry and activation, reaction conditions, or the presence of moisture.[1]
-
Amine Deactivation: The starting amine, 1-methyl-1H-indazol-3-amine, can be protonated by the HCl generated during the reaction with the acyl chloride.[2] If an insufficient amount of a non-nucleophilic base is used, the amine becomes a non-nucleophilic ammonium salt, halting the reaction.[2]
-
Incomplete Acyl Chloride Formation: If you are generating the acyl chloride in situ from 4-chlorobutanoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, the conversion must be complete before adding the amine.[2] Incomplete conversion leaves unactivated carboxylic acid, which will not react.
-
Hydrolysis: Acyl chlorides are highly susceptible to hydrolysis. The presence of water in the solvent, amine, or glassware will rapidly convert the acyl chloride back to the unreactive carboxylic acid.[1] All reagents and solvents must be anhydrous.
-
Steric Hindrance: While not extreme in this case, bulky groups near the reacting centers can slow the reaction, potentially allowing side reactions to dominate.[1]
Q2: My LC-MS analysis shows a major peak, but the mass is incorrect. Specifically, it corresponds to the loss of HCl (M-36.5). What is this species?
A2: This is a classic signature of an unintended intramolecular cyclization. The terminal alkyl chloride on the butanamide chain is an electrophile, and the amide nitrogen, once formed, can act as a nucleophile. In the presence of a base, particularly at elevated temperatures, the amide can deprotonate and attack the terminal carbon, displacing the chloride to form a six-membered lactam ring (a piperidin-2-one derivative).
Q3: The ¹H NMR of my final product is overly complex, showing more aromatic signals than expected. What could be the cause?
A3: This often points to isomeric impurities in your starting 1-methyl-1H-indazol-3-amine. The methylation of 1H-indazole can sometimes produce a mixture of N1 and N2 methylated isomers. While 1-methyl-1H-indazol-3-amine is the desired reactant, the presence of 2-methyl-2H-indazol-3-amine will lead to the formation of an isomeric amide product, complicating the spectrum. It is crucial to verify the purity of the starting amine before use.
Section 3: In-Depth Troubleshooting Scenarios
Scenario 1: Identification and Mitigation of a Cyclized Side Product
Symptom: Your mass spectrometry data shows a prominent peak at m/z ~229.2, instead of the expected m/z ~265.7 for the protonated product [M+H]⁺. This mass difference of ~36.5 Da strongly suggests the loss of HCl.
Root Cause Analysis: Intramolecular N-alkylation. The amide nitrogen attacks the terminal carbon of the chlorobutyl chain, leading to the formation of 1-(1-methyl-1H-indazol-3-yl)piperidin-2-one. This side reaction is often base-catalyzed and accelerated by heat.
Caption: Proposed mechanism for lactam side product formation.
Troubleshooting & Resolution Protocol:
-
Confirm the Structure: Isolate the impurity via preparative HPLC. Characterize it using ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC) to confirm the piperidin-2-one structure.
-
Modify Reaction Conditions:
-
Temperature Control: Run the reaction at 0 °C or below. Add the acyl chloride solution dropwise to the cooled solution of the amine and base to manage any exotherm.
-
Base Stoichiometry: Use the minimum effective amount of base, typically 1.0-1.2 equivalents. Using a large excess can promote the deprotonation of the amide product.[1]
-
Choice of Base: A bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) is preferred over smaller amines like triethylamine.
-
-
Workup Procedure: Quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) as soon as TLC or LC-MS indicates full consumption of the starting amine. This will protonate any remaining base and the product amide, preventing post-reaction cyclization.[1]
Scenario 2: Low Yield and Presence of Unreacted Starting Material
Symptom: TLC or LC-MS analysis after several hours shows a significant amount of remaining 1-methyl-1H-indazol-3-amine, with only a faint spot or small peak for the desired product.
Root Cause Analysis: This is a classic symptom of inefficient amide coupling. The primary culprits are either a deactivated amine or a hydrolyzed/deactivated acylating agent.[3]
Caption: Decision tree for troubleshooting low reaction yield.
Troubleshooting & Resolution Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven ( >100 °C) and cool under an inert atmosphere (N₂ or Ar). Use solvents from a freshly opened bottle or one passed through a solvent purification system.
-
Verify Reagent Quality: 4-chlorobutanoyl chloride can degrade over time. If the bottle is old, consider purifying it by distillation or using a fresh bottle.
-
Alternative Acylation Method: If issues with the acyl chloride persist, switch to the corresponding carboxylic acid (4-chlorobutanoic acid) and use a modern coupling agent. This method is less sensitive to moisture.[4]
-
Protocol: Dissolve the carboxylic acid (1.0 eq), 1-methyl-1H-indazol-3-amine (1.1 eq), and a coupling agent like HATU (1.1 eq) in anhydrous DMF. Cool to 0 °C. Add DIPEA (2.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.[1]
-
Section 4: Analytical Data Reference
Accurate interpretation of results requires a reliable reference. Use the data below as a guide for your analysis. Note that exact shifts can vary based on solvent and concentration.[5]
Table 1: Expected Analytical Data for 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
| Analysis Type | Expected Result/Observation | Rationale & Notes |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.6-7.8 (m, 2H), 7.3-7.5 (m, 2H), 3.8-4.0 (s, 3H, N-CH₃), 3.6-3.8 (t, 2H, -CH₂Cl), 2.6-2.8 (t, 2H, -COCH₂-), 2.1-2.3 (quint, 2H, -CH₂CH₂CH₂-) | Aromatic protons on the indazole ring. Methyl protons are a sharp singlet. The three methylene groups will appear as two triplets and a quintet due to coupling. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~170 (C=O), δ ~140-120 (Aromatic C), δ ~110 (Aromatic C), δ ~45 (CH₂Cl), δ ~35 (N-CH₃), δ ~34 (COCH₂), δ ~28 (-CH₂CH₂CH₂-) | The amide carbonyl is a key downfield signal. The aliphatic carbons are in the upfield region. |
| LC-MS (ESI+) | Expected [M+H]⁺ = 266.1, 268.1 | The two peaks in a ~3:1 ratio are the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl). |
| FTIR (ATR) | ~3300 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (Amide I, C=O stretch), ~1540 cm⁻¹ (Amide II, N-H bend) | Strong, sharp absorbances confirming the presence of the secondary amide functional group. |
References
-
Various Authors. (2021). Why did my amide synthesis does not work?. ResearchGate. [Link]
-
Various Authors. (2021). Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. [Link]
-
Westin, J. (n.d.). Synthesis of Amides. Jack Westin Organic Chemistry. [Link]
-
Chemical Synthesis Database. (2025). 4-chloro-2-(1H-indazol-3-yl)-N-methylaniline. [Link]
-
Various Authors. (2022). Amide coupling help. Reddit r/Chempros. [Link]
-
Clark, J. (2015). The Preparation of Amides. Chemguide. [Link]
-
Chicha, H., et al. (2014). N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E, 70(Pt 4), o396. [Link]
-
Meng, L., Yang, H., & Liu, J. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 355-358. [Link]
-
Kennedy, C. R., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1566. [Link]
-
Wang, S., et al. (2019). Copper-Catalyzed Photoredox Reaction of Aldehydes with O-Benzoyl Hydroxylamines for the Formation of Amides. ResearchGate. [Link]
-
Chen, J., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
-
MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
-
Gregory, T. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Buth, J. M., Arnold, W. A., & McNeill, K. (2007). Unexpected products and reaction mechanisms of the aqueous chlorination of cimetidine. Environmental Science & Technology, 41(17), 6228-6233. [Link]
-
Reddy, G. K., et al. (2008). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2008(15), 186-196. [Link]
-
Yan, T., et al. (2010). 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide. Acta Crystallographica Section E, 66(Pt 6), o1381. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)but-yl]benzamide. PubMed. [Link]
-
Chicha, H., et al. (2014). Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E, 70(Pt 5), o533. [Link]
-
PubChem. (n.d.). N-(6-chloro-5-phenyl-1H-indazol-3-yl)butanamide. [Link]
-
El-Baih, F. E. M., et al. (2018). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 3(1), x172081. [Link]
-
de Oliveira, A. C. S., et al. (2018). One-Pot Synthesis of the Indole Derivative 4-Chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide (Indapamide). ResearchGate. [Link]
-
Chicha, H., et al. (2014). N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E, 70(Pt 2), o167. [Link]
-
PubChem. (n.d.). 4-Chloro-meta-butyrotoluidide. [Link]
Sources
Technical Support Center: Refining Purification Protocols for 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide. The purity of this and similar indazole-based compounds is paramount for accurate biological evaluation and downstream applications. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification process, ensuring the attainment of high-purity material.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale for each step.
Question 1: My crude product shows multiple spots on the TLC analysis. How do I decide between flash chromatography and recrystallization for the primary purification step?
Answer: The choice between flash chromatography and recrystallization is a critical decision that impacts yield, purity, and scalability. The optimal path depends on the nature and number of impurities present.
The fundamental difference lies in their separation mechanism. Flash chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase[1][2]. It is highly effective for separating compounds with different polarities. Recrystallization, conversely, is a self-purification technique for solids, leveraging differences in solubility between the desired compound and impurities in a chosen solvent system at varying temperatures[3][4].
To make an informed decision, consider the following workflow:
Caption: Decision workflow for selecting a purification method.
-
Choose Flash Chromatography when: Your TLC shows spots with significant separation (ΔRf > 0.15). This is typical when unreacted starting materials (e.g., the polar 1-methyl-1H-indazol-3-amine or the less polar 4-chlorobutanoyl chloride) are the primary contaminants[1][5].
-
Choose Recrystallization when: You have a high-yielding reaction with one major product (>85% by crude NMR/LCMS) and minor impurities that are either much more or much less soluble than your product in a given solvent. This method is highly scalable and often preferred in process development to avoid chromatography[6][7].
-
Consider Preparative HPLC for: Extremely high purity requirements or for separating very closely related impurities, such as regioisomers, which can sometimes form during the functionalization of the indazole ring[1][3].
Question 2: I'm experiencing significant product loss during silica gel column chromatography. What are the likely causes and how can I improve my recovery?
Answer: Low recovery from silica gel chromatography is a common issue. The causes can be chemical (degradation) or physical (adsorption). Given the structure of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, which contains a mildly basic indazole core and an amide group, interactions with the acidic silica surface can be problematic.
Potential Causes & Solutions:
| Cause | Explanation & Rationale | Recommended Solution |
| Irreversible Adsorption | The lone pairs on the indazole nitrogens can interact strongly with acidic silanol groups (Si-OH) on the silica surface, leading to "streaking" on TLC and poor recovery from the column. | Deactivate the Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing 0.5-1% triethylamine (Et₃N) or pyridine. This base will neutralize the most acidic sites on the silica, preventing strong adsorption of your compound. |
| Product Degradation | The acidic nature of silica gel can potentially catalyze the hydrolysis of the amide bond, especially if the mobile phase contains protic solvents like methanol and has a long residence time on the column. | Use a Buffered Mobile Phase: In addition to adding a base, work quickly. Do not let the compound sit on the column for an extended period. If degradation is severe, consider switching to a less acidic stationary phase like alumina (basic or neutral). |
| Inappropriate Solvent Polarity | If the mobile phase is not polar enough, the compound will not elute, leading to perceived loss. If it is too polar, it may co-elute with impurities. | Systematic Solvent Screening: Use TLC to find an optimal solvent system that gives your product an Rf value of ~0.25-0.35. Common systems for N-acyl indazoles include gradients of ethyl acetate in hexanes or methanol in dichloromethane[2][5]. |
Question 3: My attempt at recrystallization resulted in an oil or failed to produce crystals. What steps should I take?
Answer: "Oiling out" or failure to crystallize occurs when the solution becomes supersaturated too quickly or when persistent impurities inhibit lattice formation. The key is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
Troubleshooting Recrystallization:
-
Re-evaluate Your Solvent Choice: No single solvent is perfect. A mixed-solvent system often provides the ideal solubility profile.
-
Screening Protocol: Dissolve ~20 mg of your crude product in a small amount of a "soluble" solvent (e.g., Ethyl Acetate, Acetone, THF) at room temperature. Slowly add a "poor" or "anti-solvent" (e.g., Hexanes, Heptane, Water) dropwise until the solution becomes faintly turbid. Warm the mixture until it is clear again, then allow it to cool slowly. The formation of solid indicates a promising system[4].
-
Good Starting Points: Based on similar structures, consider solvent pairs like Ethanol/Water, Ethyl Acetate/Hexane, or THF/Water[4].
-
-
Control the Cooling Rate: Rapid cooling promotes oiling out.
-
Solution: After dissolving your compound at an elevated temperature, allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Once at room temperature, transfer it to a refrigerator, and finally to a freezer. Slow, stepwise cooling encourages the formation of well-ordered crystals.
-
-
Induce Crystallization: If crystals do not form from the cooled, supersaturated solution:
-
Seed Crystals: Add a tiny crystal of a previously purified batch to the solution to provide a nucleation site.
-
Scratch Method: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches provide a surface for crystal nucleation.
-
-
Remove "Oily" Impurities: If the product consistently oils out, it may be due to a greasy impurity. Try pre-treating the crude material by suspending it in a non-polar solvent like hexanes and stirring vigorously. The impurity may dissolve, allowing you to filter off your more pure, solid product for subsequent recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide to consider during purification?
A1: While extensive experimental data may not be publicly available, we can infer key properties based on its structure and related indazole compounds[8][9][10].
| Property | Expected Value / Characteristic | Implication for Purification |
| Molecular Formula | C₁₂H₁₄ClN₃O | --- |
| Molecular Weight | ~267.72 g/mol | Affects diffusion rates but is less critical for chromatography/recrystallization. |
| Appearance | Likely a white to off-white solid[2]. | Suitable for purification by recrystallization. |
| Solubility | Poorly soluble in water. Moderately soluble in polar organic solvents like DMSO, DMF, and potentially alcohols (Methanol, Ethanol) and chlorinated solvents (DCM)[8]. | Guides the choice of solvents for chromatography (elution) and recrystallization (dissolution). |
| pKa (estimated) | The indazole ring is weakly basic. | Susceptible to strong interactions with acidic silica gel; may require a basic modifier in the mobile phase. |
Q2: What analytical methods are essential for confirming the purity and identity of the final product?
A2: A combination of chromatographic and spectroscopic methods is required for a comprehensive assessment.
-
¹H and ¹³C NMR Spectroscopy: This is the primary technique to confirm the chemical structure and identify any organic impurities. The presence of unreacted starting materials or byproducts can often be quantified by integrating their characteristic peaks against the product peaks[1][2].
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity assessment. A well-developed method can separate the main compound from trace impurities. Purity is typically reported as a percentage of the total peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the identification capability of mass spectrometry. It is invaluable for identifying unknown impurity peaks by providing their molecular weights[1].
-
Melting Point Analysis: A sharp, narrow melting point range is a classic indicator of high purity for a crystalline solid[4][5]. A broad or depressed melting point suggests the presence of impurities.
Q3: What are the recommended storage conditions for the purified 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide?
A3: While specific stability data is unavailable, general best practices for complex organic molecules should be followed. The amide bond could be susceptible to hydrolysis under strongly acidic or basic conditions, and the chloro-butyl chain could potentially be reactive.
-
Temperature: Store at low temperatures (-20°C to 4°C) to minimize degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect against oxidation and moisture.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil, as indazole rings can sometimes be photosensitive.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general starting point and should be optimized based on TLC analysis.
-
Slurry Preparation: In a fume hood, add 100 g of silica gel (100-200 mesh) to 300 mL of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Add 1 mL of triethylamine (Et₃N) to this slurry and mix thoroughly.
-
Column Packing: Pour the slurry into a glass column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane (~2-3 mL). To this solution, add ~1.5 g of silica gel and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method typically results in better separation.
-
Elution: Carefully layer the dried sample onto the top of the packed column. Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., from 5% to 50% Ethyl Acetate in Hexane) based on the separation observed on TLC.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified compound.
Protocol 2: Recrystallization
-
Solvent Selection: Using the screening method described in the Troubleshooting section, identify a suitable solvent or solvent pair (e.g., Ethyl Acetate/Hexane).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the "soluble" solvent (Ethyl Acetate) required to dissolve the compound at reflux temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat source and slowly add the "anti-solvent" (Hexane) dropwise until the solution remains faintly cloudy. Add a few more drops of the "soluble" solvent to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool undisturbed to room temperature. Subsequently, place it in a refrigerator (4°C) for several hours or overnight to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold anti-solvent (Hexane) to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
References
- CN101948433A - Method for separating and purifying substituted indazole isomers.
- Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. Benchchem.
- 4-Chloro-N-(2-methylindolin-1-yl)-3-sulfamoyl-benzamide | Solubility of Things.
- Evaluation of Chromatographic Recycling for Imidazole Used in the Chromatographic Purification of His-tag Recombinant Proteins. PubMed.
- 4-chloro-2-(1H-indazol-3-yl)-N-methylaniline.
- 4-Chloro-N-(1-methyl-1H-indazol-3-yl)butanamide.
- Synthesis molecular docking and DFT studies on novel indazole deriv
- N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide. PMC - NIH.
- An Improved Preparation of 4-Chloro-1H-indazole (V).
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
- N-(6-chloro-5-phenyl-1H-indazol-3-yl)butanamide. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. N-(6-chloro-5-phenyl-1H-indazol-3-yl)butanamide | C17H16ClN3O | CID 22319604 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Evaluating Novel Kinase Inhibitors: Benchmarking 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide Against Established BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the robust evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for comparing a novel investigational compound, 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, with well-established inhibitors of Bruton's tyrosine kinase (BTK). As specific inhibitory data for this compound is not publicly available, we will proceed with a hypothetical yet methodologically rigorous approach to its characterization and comparison. This guide will detail the essential experimental workflows, from initial biochemical potency and selectivity assays to cellular mechanism of action studies, providing a template for the rigorous preclinical assessment of new kinase inhibitors.
Introduction to Bruton's Tyrosine Kinase (BTK) as a Therapeutic Target
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1][2] The BCR pathway is crucial for the proliferation, differentiation, and survival of B-cells.[3][4][5] In various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this pathway is often constitutively active, driving the growth and survival of malignant cells.[6][7] Consequently, inhibiting BTK has emerged as a highly effective therapeutic strategy.[3][8][9]
The first-in-class BTK inhibitor, Ibrutinib, revolutionized the treatment of B-cell cancers.[4][8] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[4][10] However, Ibrutinib's off-target effects, attributed to its inhibition of other kinases like EGFR and TEC, can lead to adverse events.[8][11] This prompted the development of second-generation BTK inhibitors, such as Acalabrutinib and Zanubrutinib, which exhibit greater selectivity for BTK, potentially offering a better safety profile.[8][12][13][14][15][16] More recently, non-covalent BTK inhibitors have been developed to address resistance mechanisms, particularly mutations at the Cys481 residue.[1][17][18]
Hypothetical Profile of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
For the purpose of this guide, we will hypothesize that 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide is a novel, ATP-competitive kinase inhibitor. Its indazole core is a common scaffold in kinase inhibitor design, and the chloro-butanamide side chain could potentially form a covalent bond with a cysteine residue, similar to established BTK inhibitors. Our objective is to systematically evaluate its potency, selectivity, and cellular activity in comparison to the well-characterized BTK inhibitors Ibrutinib and Acalabrutinib.
Comparative Experimental Workflow
A rigorous comparison of a novel inhibitor involves a multi-faceted approach, encompassing biochemical assays, cellular functional assays, and broad kinome profiling.
Figure 2: Simplified B-Cell Receptor (BCR) signaling pathway and the point of inhibition by BTK inhibitors.
Part 3: Functional Cellular Assays
The final in vitro step is to assess the inhibitor's effect on cancer cell viability and proliferation.
3.1. Cell Viability/Proliferation Assay
-
Objective: To determine the effect of the novel inhibitor on the proliferation and viability of B-cell malignancy cell lines.
-
Methodology: A luminescence-based assay that measures cellular ATP levels (e.g., CellTiter-Glo®) is a robust method for assessing cell viability.
Protocol: CellTiter-Glo® Viability Assay
-
B-cell lymphoma cells are seeded in 96-well plates.
-
Cells are treated with a dose-response of the test compounds for 72 hours.
-
The CellTiter-Glo® reagent is added to each well, and the plate is incubated to lyse the cells and stabilize the luminescent signal.
-
Luminescence is measured, which is proportional to the amount of ATP and, therefore, the number of viable cells.
-
GI50 (concentration for 50% growth inhibition) values are calculated.
-
Data Presentation: Cellular Activity Summary
| Compound | BTK Target Engagement EC50 (nM) | p-BTK Inhibition EC50 (nM) | Ramos Cell Viability GI50 (µM) |
| 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Ibrutinib | [Literature Value] | ~10 [7] | [Literature Value] |
| Acalabrutinib | ~8 [19] | [Literature Value] | [Literature Value] |
Conclusion and Future Directions
This guide outlines a systematic approach to the initial preclinical evaluation of a novel kinase inhibitor, using 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide as a hypothetical candidate for comparison against established BTK inhibitors. By following this workflow, researchers can generate a comprehensive data package that characterizes the inhibitor's potency, selectivity, and mechanism of action. Positive results from these in vitro studies, particularly a profile showing high potency for BTK and superior selectivity compared to first-generation inhibitors, would provide a strong rationale for advancing the compound to further studies, including the assessment of its pharmacokinetic and pharmacodynamic properties and in vivo efficacy in animal models of B-cell malignancies.
References
-
Estupiñán, H. Y., & Berglöf, A. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Cell and Developmental Biology, 9, 630942. [Link]
-
Buhl, A. R., et al. (2024). Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures. bioRxiv. [Link]
-
Gadd, F. W., et al. (2022). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science. [Link]
-
PubChem. N-(6-chloro-5-phenyl-1H-indazol-3-yl)butanamide. National Center for Biotechnology Information. [Link]
-
Drugs.com. (2023). List of BTK inhibitors (Bruton Tyrosine Kinase Inhibitor). [Link]
-
Abdel-Wahab, O., & Levine, R. L. (2022). Selecting the optimal BTK inhibitor therapy in CLL: rationale and practical considerations. Therapeutic Advances in Hematology. [Link]
-
BellBrook Labs. BTK Activity Assay. [Link]
-
Brown, J. R., et al. (2018). Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. Clinical Cancer Research. [Link]
-
Eyre, T. A., et al. (2021). Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies. Cancers. [Link]
-
Lymphoma Hub. (2024). Ibrutinib for CLL: Mechanism of action and clinical considerations. [Link]
-
Montanari, F., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules. [Link]
-
Barf, T., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood. [Link]
-
EMJ. (2022). DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. [Link]
-
Singh, J., & Petter, R. C. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current Drug Discovery Technologies. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Acalabrutinib? [Link]
-
Mato, A. R., et al. (2024). BTK inhibitors in CLL: second-generation drugs and beyond. Blood Advances. [Link]
-
Kuglstatter, A., et al. (2017). Design of Potent and Selective Covalent Inhibitors of Bruton's Tyrosine Kinase Targeting an Inactive Conformation. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. Bruton's tyrosine kinase. [Link]
-
de Claro, R. A., et al. (2015). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Future Oncology. [Link]
-
Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences. [Link]
-
Novero, A., et al. (2019). BTK Inhibitors: present and future. Current Hematologic Malignancy Reports. [Link]
-
BPS Bioscience. BTK Assay Kit. [Link]
-
Woyach, J. (2022). Non-covalent vs covalent BTK inhibitors in CLL. YouTube. [Link]
-
IMBRUVICA® (ibrutinib) HCP. Mechanism of Action - CLL/SLL. [Link]
-
MacariusHealth. Acalabrutinib - Uses, Side Effects, Warnings & FAQs. [Link]
-
Chicha, H., et al. (2013). N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
ResearchGate. Acalabrutinib structure and mechanism of action. [Link]
-
DelveInsight. (2017). Bruton's Tyrosine Kinase (BTK) Inhibitors An Emerging Therapeutic Target. [Link]
-
Targeted Oncology. (2020). Identifying Differences Between BTK Inhibitors for B-Cell Malignancies. [Link]
-
Smith, C. I. E., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology. [Link]
-
Forconi, F. (2024). Targeting B-cell receptor signaling with BTK degraders to treat CLL. YouTube. [Link]
-
Targeted Oncology. (2013). The Mechanism of Action of Ibrutinib. [Link]
-
Uchiyama, N., et al. (2013). New cannabimimetic indazole derivatives, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) and N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA) identified as designer drugs in illegal products. Forensic Toxicology. [Link]
-
VJHemOnc. (2022). Comparison of the different BTK inhibitors available & under investigation in frontline and R/R CLL. [Link]
-
Wiestner, A., et al. (2023). Targeting Covalent and Non-Covalent Btki-Resistant CLL Using the Dual Irreversible/Reversible 4th Generation BTK Inhibitor LP-168. Blood. [Link]
-
Jones, J. (2016). The characteristics and mode of action of ibrutinib for CLL. YouTube. [Link]
-
Barf, T., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. ASH Publications. [Link]
-
Buhlmann Diagnostics Corp. Kinase Inhibition Assays. [Link]
-
Wu, J., et al. (2016). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Journal of Hematology & Oncology. [Link]
-
PubChem. 4-Fluoro-1-methyl-1H-indazole. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide. [Link]
-
PubChem. 4-chloro-N-methoxy-N-methylButanamide. National Center for Biotechnology Information. [Link]
-
PubChem. N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide. National Center for Biotechnology Information. [Link]
Sources
- 1. Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures | bioRxiv [biorxiv.org]
- 2. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. List of BTK inhibitors (Bruton Tyrosine Kinase Inhibitor) - Drugs.com [drugs.com]
- 4. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 5. imbruvicahcp.com [imbruvicahcp.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 9. Bruton's Tyrosine Kinase (BTK) Inhibitors An Emerging Therapeutic Target [delveinsight.com]
- 10. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 11. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selecting the optimal BTK inhibitor therapy in CLL: rationale and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. targetedonc.com [targetedonc.com]
- 16. Comparison of the different BTK inhibitors available & under investigation in frontline and R/R CLL | VJHemOnc [vjhemonc.com]
- 17. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship studies of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide analogs
A Comparative Guide to the Structure-Activity Relationship of Covalent Indazole-Based Inhibitors
Analysis of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide Analogs as Targeted Covalent Inhibitors
Abstract: The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology.[1][2][3] This guide delves into the structure-activity relationship (SAR) of a specific class of indazole derivatives, exemplified by 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide. We posit that this compound class acts as targeted covalent inhibitors, a modality gaining significant traction for its potential to achieve enhanced potency and prolonged duration of action.[4] The core of this analysis lies in dissecting the molecule into its key components: the indazole scaffold for target recognition and the chloroacetamide "warhead" for covalent bond formation.[5][6] This guide will provide a comparative framework for designing and evaluating analogs, supported by detailed experimental protocols and logical workflows for researchers in drug development.
Introduction: The Rationale for Covalent Indazole Inhibitors
The indazole scaffold, a fusion of benzene and pyrazole rings, is a cornerstone in the design of kinase inhibitors such as Axitinib and Pazopanib.[1][7] Its rigid, planar structure and ability to form key hydrogen bonds make it an ideal anchor for binding within the ATP pocket of various kinases. The core hypothesis for analogs of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide is that they function as Targeted Covalent Inhibitors (TCIs) .
A TCI typically consists of two key moieties:
-
A recognition scaffold: This part of the molecule binds non-covalently to the target protein with high affinity and specificity. In our case, this is the N-(1-methyl-1H-indazol-3-yl) group.
-
An electrophilic warhead: A reactive group that forms a stable covalent bond with a nearby nucleophilic amino acid residue, commonly cysteine.[4][5] The 4-chlorobutanamide portion serves this function, acting as a chloroacetamide equivalent, which is a known warhead for targeting cysteine.[6][8]
The strategic advantage of a TCI is that once the scaffold positions the warhead correctly, the covalent linkage creates a durable, often irreversible, inhibition of the target protein.[4] This can translate to improved pharmacological effects and less frequent dosing.
Pharmacophore Deconstruction and SAR Strategy
To logically explore the SAR, we deconstruct the lead compound into three key regions. Modifications in each region are expected to modulate the compound's affinity, reactivity, and overall biological activity.
Caption: Key pharmacophoric regions for SAR analysis.
Region I: The Indazole Scaffold
The 1-methyl-1H-indazole core is critical for non-covalent binding and target selectivity. Modifications here can enhance affinity or alter the kinase selectivity profile.
-
Substitution on the Benzene Ring: Introducing small electron-withdrawing or donating groups at the 5- or 6-positions can probe interactions with solvent-exposed regions or specific sub-pockets of the kinase active site.
-
N-1 Methyl Group: The methyl group prevents the formation of the 2H-indazole tautomer and can provide favorable van der Waals interactions.[1] Replacing it with larger alkyl groups (e.g., ethyl, cyclopropyl) could probe for steric clashes, while polar substitutions may improve solubility.
Region II: The Amide Linker
The butanamide linker connects the recognition element to the warhead. Its length and flexibility are crucial for correctly positioning the electrophile for reaction with the target cysteine.
-
Linker Length: Shortening the linker (e.g., to acetamide) or lengthening it (e.g., to pentanamide) will directly impact the reach of the warhead. An optimal length is required to align the electrophilic carbon with the cysteine thiol.
-
Flexibility: Introducing rigidity, for example, by incorporating a cyclopropyl or vinyl group into the linker, could reduce the entropic penalty upon binding and potentially increase potency.[9]
Region III: The Electrophilic Warhead
The chloroacetamide moiety is a moderately reactive electrophile. The goal is to have a warhead that is reactive enough to bond with the target cysteine but not so reactive that it indiscriminately alkylates off-target proteins, which could lead to toxicity.[4]
-
Leaving Group: Replacing chlorine with other halogens (Br, I) would increase reactivity, which may or may not be beneficial. A less reactive leaving group like a mesylate could be explored to fine-tune reactivity.
-
Warhead Type: Alternative electrophiles can be substituted to target cysteine. Acrylamides are a very common class of warheads in FDA-approved covalent inhibitors and could be readily synthesized in this series.[10][11] Vinyl sulfonamides offer a different reactivity profile and geometry.[9][12]
Comparative Analysis and Data Presentation
To illustrate the SAR principles, the following table presents hypothetical, yet plausible, experimental data for a series of analogs. The primary target is assumed to be a hypothetical kinase, "Target Kinase X (TKX)," with a known active-site cysteine.
Table 1: SAR Data for 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide Analogs
| Compound ID | Region I Modification (Indazole) | Region II Modification (Linker) | Region III Modification (Warhead) | TKX IC₅₀ (nM) | Cell Viability EC₅₀ (µM) |
| LEAD-01 | 1-Methyl (Parent) | Butanamide | 4-Chloro | 55 | 1.2 |
| ANA-02 | 6-Fluoro -1-Methyl | Butanamide | 4-Chloro | 25 | 0.8 |
| ANA-03 | 1-Methyl | Propanamide | 3-Chloro | 850 | > 10 |
| ANA-04 | 1-Methyl | Butanamide | 4-Bromo | 20 | 0.5 |
| ANA-05 | 1-Methyl | Acrylamide | N/A | 15 | 0.4 |
| ANA-06 | 1-Methyl | Butanamide | 4-Hydroxy (Non-covalent) | 1200 | > 20 |
| ALT-01 | Axitinib Scaffold | Acrylamide | N/A | 8 | 0.1 |
Interpretation of Data:
-
ANA-02 vs. LEAD-01: Adding a fluoro group at the 6-position improves potency, suggesting a favorable interaction in the kinase binding pocket.
-
ANA-03 vs. LEAD-01: Shortening the linker significantly reduces activity, indicating that the warhead is no longer optimally positioned to react with the target cysteine.
-
ANA-04 vs. LEAD-01: Replacing chlorine with the more reactive bromine enhances potency, consistent with a covalent mechanism.
-
ANA-05 vs. LEAD-01: Switching to a well-established acrylamide warhead results in a highly potent compound, validating the covalent inhibitor hypothesis.
-
ANA-06 vs. LEAD-01: Removing the reactive leaving group (replacing Cl with OH) drastically reduces activity, providing strong evidence that covalent bond formation is essential for the high potency of the lead series.
-
ALT-01: A benchmark compound using a clinically validated scaffold (Axitinib) combined with an optimal warhead (acrylamide) shows superior performance, providing a goal for optimization.
Experimental Methodologies
General Synthesis Protocol for Amide Analogs
The synthesis of the target compounds is generally achievable through a standard amide coupling reaction.
Caption: General synthetic workflow for amide coupling.
Step-by-Step Protocol:
-
Dissolution: Dissolve 1-methyl-1H-indazol-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Acylation: Add a solution of 4-chlorobutanoyl chloride (1.1 eq) in DCM dropwise to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
In Vitro Kinase Inhibition Assay (Time-Dependent)
To confirm covalent modification, a time-dependent inhibition assay is crucial. The inhibitor's potency should increase with longer pre-incubation times with the target enzyme.
Materials:
-
Recombinant TKX enzyme
-
Test compounds (dissolved in DMSO)
-
ATP and substrate peptide
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Promega)
Step-by-Step Protocol:
-
Enzyme Pre-incubation: In a 96-well plate, add TKX enzyme to assay buffer containing varying concentrations of the test compound. Incubate this mixture for different time points (e.g., 0, 15, 30, 60 minutes) at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the specific substrate peptide to each well. Allow the reaction to proceed for a fixed time (e.g., 30 minutes).
-
Reaction Termination & Detection: Stop the kinase reaction and measure the amount of product (ADP) formed using a suitable detection reagent according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of kinase activity remaining against the inhibitor concentration for each pre-incubation time point. Calculate the IC₅₀ value for each time. A leftward shift in the IC₅₀ curve with increasing pre-incubation time is indicative of covalent, time-dependent inhibition.
Discussion and Future Directions
The SAR exploration of the 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide series strongly supports its function as a targeted covalent inhibitor. The key takeaways are:
-
Covalent Mechanism is Key: The dramatic loss of activity upon removal of the electrophilic warhead (ANA-06) confirms the necessity of the covalent interaction for high potency.
-
Linker Geometry is Critical: The poor activity of the shortened linker analog (ANA-03) highlights the importance of precise spatial positioning of the warhead.
-
Warhead Reactivity can be Tuned: The improved performance of the bromo- (ANA-04) and acrylamide- (ANA-05) analogs demonstrates that optimizing warhead chemistry is a viable strategy for enhancing potency.
Future work should focus on:
-
Expanding Scaffold Diversity: Synthesize and test analogs with different substitutions on the indazole ring to improve selectivity against other kinases.
-
Mass Spectrometry Confirmation: Use intact protein mass spectrometry to confirm the covalent adduction of the inhibitor to the target cysteine residue.
-
In Vivo Evaluation: Advance the most promising analogs, such as the acrylamide derivative ANA-05, into cellular and eventually animal models to assess their therapeutic potential.
By systematically applying these principles, researchers can rationally design the next generation of highly potent and selective covalent indazole inhibitors.
References
-
PubChem. N-(6-chloro-5-phenyl-1H-indazol-3-yl)butanamide. National Center for Biotechnology Information. [Link]
-
Zhang, D., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2653. [Link]
-
Chicha, H., et al. (2014). Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E, 70(Pt 9), o983–o984. [Link]
-
Wang, S., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Pharmaceuticals, 15(11), 1399. [Link]
-
Leon-Rua, T., et al. (2019). Synthesis and biological evaluation of indazole derivatives. ResearchGate. [Link]
-
Greasley, S. L., et al. (2023). Design and Synthesis of Covalent Inhibitors of FabA. ACS Omega, 8(12), 11267–11276. [Link]
-
Singh, S., & Kaur, M. (2023). Different biological activities reported with Indazole derivatives. ResearchGate. [Link]
-
Wanner, J., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6788. [Link]
-
Zhao, Z., et al. (2022). Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. International Journal of Molecular Sciences, 23(21), 13013. [Link]
-
Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
ResearchGate. Structure activity relationship of the synthesized compounds. [Link]
-
Sosič, I., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. European Journal of Medicinal Chemistry, 243, 114777. [Link]
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 39, 127902. [Link]
-
CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. [Link]
-
Uchiyama, N., et al. (2013). New cannabimimetic indazole derivatives... ResearchGate. [Link]
-
Li, Y., et al. (2018). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 23(12), 3127. [Link]
-
Santos, M. M. M. (2016). Designing covalent inhibitors: A medicinal chemistry challenge. ResearchGate. [Link]
-
Kumar, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 37-60. [Link]
-
ResearchGate. FDA-approved covalent kinase inhibitors with year approved and primary target. [Link]
-
Greasley, S. L., et al. (2023). Design and Synthesis of Covalent Inhibitors of FabA. PMC. [Link]
-
Kuenemann, M. A., et al. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. [Link]
-
Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]
-
WuXi AppTec. (2023). Targeted Covalent Inhibitor Synthesis. YouTube. [Link]
-
Malapati, P., et al. (2018). Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors. ResearchGate. [Link]
-
Fun, H.-K., et al. (2008). 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide. PMC. [Link]
-
Journal of Pharmaceutical Negative Results. (2023). Indazole From Natural Resources And Biological Activity. [Link]
-
PubChem. 4-chloro-N-methoxy-N-methylButanamide. National Center for Biotechnology Information. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 5. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of Covalent Inhibitors of FabA - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide's Effects in Different Cell Lines
Abstract
The transition from a promising chemical compound to a validated lead candidate requires rigorous preclinical evaluation. A critical, yet often underestimated, step in this process is the cross-validation of a compound's activity across multiple, well-characterized cell lines. This guide provides an in-depth framework for designing and executing a robust cross-validation study for a novel investigational compound, 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide (referred to herein as CMI-1). While the specific biological activity of CMI-1 is not extensively documented in public literature[1][2], its indazole core is a privileged structure in kinase inhibitor design[3][4]. Therefore, this guide will proceed under the scientifically plausible hypothesis that CMI-1 is a novel inhibitor of the PI3K/Akt signaling pathway, a central regulator of cell survival and proliferation frequently dysregulated in cancer.[5][6]
This document outlines the strategic selection of a diverse cell line panel, provides detailed, self-validating protocols for assessing cell viability and mechanism of action, and presents a framework for comparing CMI-1's efficacy against established PI3K inhibitors. The objective is to equip researchers with the experimental logic and practical methodologies necessary to mitigate the risk of cell line-specific artifacts and generate a comprehensive, reliable dataset for informed decision-making in drug development.
Introduction: The Imperative of Cross-Cell Line Validation
Cross-validation across a carefully selected panel of cell lines is therefore not merely a confirmatory step but a foundational component of robust preclinical research.[11][12][13] It allows researchers to:
-
Confirm On-Target Activity: Differentiate between genuine on-target effects and off-target or cell-specific artifacts.
-
Identify Potential Resistance Mechanisms: Uncover intrinsic resistance by comparing sensitive and non-responsive cell lines.
-
Define a Therapeutic Window: Assess selectivity by comparing effects on cancer cells versus non-tumorigenic cell lines.
-
Build a Predictive Data Package: Generate a comprehensive dataset that more accurately predicts in vivo efficacy.[7]
This guide uses the hypothetical PI3K/Akt inhibitor, CMI-1, to illustrate this process. The PI3K/Akt pathway is a critical oncogenic signaling cascade, and its inhibitors, such as Wortmannin and LY294002, are well-characterized research tools, making them ideal comparators.[14][15][16]
Strategic Cell Line Selection
The choice of cell lines is the most critical design element of this study. A well-designed panel should provide clear, interpretable contrasts. For investigating a putative PI3K/Akt inhibitor in the context of breast cancer, the following panel is recommended:
| Cell Line | Cancer Type | Key Characteristics | Rationale for Inclusion |
| MCF-7 | Breast Adenocarcinoma | Estrogen Receptor (ER+), PIK3CA mutant (E545K) | Represents a common, luminal A breast cancer subtype with a known activating mutation in the target pathway. Expected to be sensitive. |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-Negative (ER-, PR-, HER2-), KRAS/BRAF mutant | Represents an aggressive, basal-like breast cancer with pathway activation driven by upstream signals, not PI3K mutation. Serves as a test for efficacy in a different genetic context. |
| MCF-10A | Non-tumorigenic Breast Epithelial | Wild-type for major cancer drivers | Critical negative control to assess selectivity and potential toxicity against non-cancerous cells. Should be significantly less sensitive than the cancer lines. |
This panel provides a clear experimental logic: if CMI-1 is a potent and selective PI3K inhibitor, it should show high efficacy in MCF-7 cells, potentially lower but still significant efficacy in MDA-MB-231 cells, and minimal impact on the viability of MCF-10A cells.
Experimental Design & Methodologies
A multi-pronged experimental approach is essential to build a comprehensive profile of CMI-1. The workflow should move from broad phenotypic effects (cell viability) to specific mechanistic validation (target inhibition).
Caption: Experimental workflow for cross-validating CMI-1's effects.
Experiment 1: Cell Viability Dose-Response (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of CMI-1 in each cell line and compare its potency to a known PI3K inhibitor, LY294002.
Causality: The MTT assay measures the metabolic activity of cells, which is a reliable proxy for cell viability.[17][18] By treating cells with a range of concentrations, we can determine the potency of the compound. A significant difference in IC50 values between cancer and non-cancerous cells will indicate therapeutic selectivity.
Detailed Protocol:
-
Cell Seeding: Seed 5,000 cells (MCF-7, MDA-MB-231) or 4,000 cells (MCF-10A) per well in a 96-well plate in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of CMI-1 and LY294002 (e.g., from 200 µM down to ~0.1 µM) in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared 2X compound dilutions.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.[19][20] Incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[19] Incubate for 4 hours at 37°C, protected from light.
-
Absorbance Reading: Mix each sample and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve using non-linear regression to determine the IC50 value.
Hypothetical Data Summary:
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | MCF-10A IC50 (µM) | Selectivity Index (MCF-10A / MCF-7) |
| CMI-1 | 1.5 | 5.2 | > 50 | > 33.3 |
| LY294002 | 2.4 | 8.1 | > 50 | > 20.8 |
| Vehicle | No Effect | No Effect | No Effect | N/A |
Experiment 2: Apoptosis Induction (Annexin V/PI Staining)
Objective: To confirm that the reduction in cell viability is due to the induction of programmed cell death (apoptosis).
Causality: A key mechanism of action for many kinase inhibitors is the induction of apoptosis.[21] Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptotic/necrotic cells).[22][23][24] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Seeding: Seed cells in 6-well plates to reach ~70% confluency on the day of treatment.
-
Treatment: Treat cells with CMI-1 at concentrations equivalent to their 1X IC50 and 5X IC50 for 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like EDTA to minimize membrane damage.[24]
-
Washing: Wash cells twice with cold 1X PBS.
-
Staining: Resuspend ~1 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
Hypothetical Data Summary (% Apoptotic Cells):
| Cell Line | Treatment | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic (Annexin V+/PI+) | Total Apoptotic |
| MCF-7 | Vehicle | 3.1% | 1.5% | 4.6% |
| CMI-1 (1X IC50) | 18.5% | 9.2% | 27.7% | |
| CMI-1 (5X IC50) | 35.2% | 21.8% | 57.0% | |
| MCF-10A | Vehicle | 2.5% | 1.1% | 3.6% |
| CMI-1 (5X IC50) | 4.8% | 2.3% | 7.1% |
Experiment 3: Mechanistic Validation (Western Blot)
Objective: To provide direct evidence that CMI-1 inhibits the PI3K/Akt signaling pathway by measuring the phosphorylation status of Akt.
Causality: The PI3K/Akt pathway is a phosphorylation cascade. Activation of PI3K leads to the phosphorylation of Akt at key residues (like Ser473).[6] A successful inhibitor will block this upstream signal, leading to a measurable decrease in phosphorylated Akt (p-Akt) levels, while the total amount of Akt protein should remain unchanged.[5][25] This provides direct evidence of target engagement.
Caption: Hypothesized mechanism of CMI-1 action on the PI3K/Akt pathway.
Detailed Protocol:
-
Cell Seeding and Serum Starvation: Seed MCF-7 cells in 6-well plates. Once they reach ~80% confluency, serum-starve them for 12-24 hours to reduce basal pathway activity.[25]
-
Treatment: Pre-treat cells with CMI-1 (at 5X IC50) for 2 hours. Then, stimulate the pathway with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes. Include appropriate vehicle and stimulation controls.
-
Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Detection: Use an ECL substrate to visualize the bands and capture the image with a chemiluminescence imager.
-
Stripping and Re-probing: Strip the membrane and re-probe for Total Akt and a loading control (e.g., GAPDH) to confirm equal protein loading and that the effect is on phosphorylation, not total protein expression.
Comparative Analysis and Conclusion
The strength of this guide lies in its comparative nature. The data generated should be analyzed holistically:
-
CMI-1 vs. LY294002: The IC50 data will directly compare the potency of the novel compound against a well-established, albeit somewhat non-selective, PI3K inhibitor.[14][26][27] A lower IC50 for CMI-1 would suggest superior potency.
-
Across Cell Lines: A significantly higher selectivity index for CMI-1 compared to LY294002 would be a key differentiating factor, suggesting a better therapeutic window. The western blot data should confirm that the mechanism of action is consistent in the sensitive cell line (MCF-7) and that the pathway is less affected in the resistant or non-tumorigenic line (MCF-10A), correlating molecular data with phenotypic outcomes.
-
Integration of Assays: The results should tell a cohesive story. For example, the IC50 values from the MTT assay should correlate with the degree of apoptosis observed. The concentrations that inhibit p-Akt in the western blot should align with the concentrations that reduce cell viability.
References
-
Spandidos Publications. (2016, December 14). PI3K inhibitor LY294002, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells. [Link]
-
Sharma, S. V., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377–84. [Link]
-
Balaji, B., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Sun, H., et al. (2007). LY294002 Inhibits Glucocorticoid Induced COX-2 Gene Expression in Cardiomyocytes through a Phosphatidylinositol 3 Kinase Independent Mechanism. NIH. [Link]
-
Haibe-Kains, B., et al. (2019). A cross-study analysis of drug response prediction in cancer cell lines. PMC. [Link]
-
Otsuki, A., et al. (2020, February 13). Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks. NIH. [Link]
-
Sara, Y. S., et al. (2023, February 3). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PMC - NIH. [Link]
-
ResearchGate. Western blot analysis of a PI3K/AKT/mTOR pathway components. [Link]
-
ResearchGate. Cross validation results for CCLE drugs. [Link]
-
Wu, P., et al. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. [Link]
-
Smalley, K. S. M. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. [Link]
-
Hyde, E. (2024, August 6). Cell Line Development in Drug Discovery. Biocompare.com. [Link]
-
Wikipedia. LY294002. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
PubChem. N-(6-chloro-5-phenyl-1H-indazol-3-yl)butanamide. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Pahikkala, T., et al. (2024, November 21). Validation guidelines for drug-target prediction methods. Taylor & Francis. [Link]
-
Wikipedia. Wortmannin. [Link]
-
ScienceDirect. Novel TKIs used in cancer therapy and their common cardiovascular side effects. [Link]
-
Klauke, K., et al. (2019). Drug-adapted cancer cell lines as preclinical models of acquired resistance. PMC - NIH. [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Bio-Rad Antibodies. PI3K/AKT Cell Signaling Pathway. [Link]
-
Wu, P., et al. (2016). Targeting cancer with kinase inhibitors. PMC - NIH. [Link]
-
ResearchGate. New cannabimimetic indazole derivatives. [Link]
-
Crown Bioscience. (2022, July). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]
-
Frontiers. (2021, November 7). LY294002 Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway. [Link]
-
ResearchGate. Cross-validation approaches. [Link]
-
Janku, F., et al. (2014). Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer. PMC. [Link]
-
Protocols.io. (2025, January 31). MTT Assay. [Link]
-
Sharifi-Noghabi, H., et al. (2021). Drug sensitivity prediction from cell line-based pharmacogenomics data: guidelines for developing machine learning models. NIH. [Link]
-
ResearchGate. (2025, August 6). (PDF) Exploring the specificity of the PI3K family inhibitor LY294002. [Link]
-
ResearchGate. (2025, December 10). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]
-
ResearchGate. Chemical structures of the PI3K inhibitors wortmannin, LY294002. [Link]
-
Kruger, R. G., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. NIH. [Link]
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
ACS Publications. (2025). Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry. [Link]
-
NIH. 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide. [Link]
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. N-(6-chloro-5-phenyl-1H-indazol-3-yl)butanamide | C17H16ClN3O | CID 22319604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting cancer with kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A cross-study analysis of drug response prediction in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Drug sensitivity prediction from cell line-based pharmacogenomics data: guidelines for developing machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Wortmannin - Wikipedia [en.wikipedia.org]
- 16. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. clyte.tech [clyte.tech]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. MTT Assay [protocols.io]
- 21. Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. bosterbio.com [bosterbio.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. LY294002 - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
Independent Verification of a Novel Kinase Inhibitor: A Comparative Guide to Elucidating the Mechanism of Action of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
This guide provides a comprehensive framework for the independent verification of the mechanism of action for the novel small molecule, 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide. For the purpose of this illustrative guide, we will hypothesize that this compound acts as an inhibitor of a specific cellular kinase pathway, a common mechanism for molecules containing the indazole scaffold.[1] Our focus will be on a systematic and rigorous experimental approach to test this hypothesis, identify the molecular target, and characterize the downstream cellular consequences of its action. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, evidence-based understanding of a compound's biological activity.
Introduction: The Imperative of Mechanistic Verification
In the landscape of modern drug discovery, the identification of a bioactive small molecule is merely the initial step. A thorough and unbiased verification of its mechanism of action is paramount for several reasons: it builds confidence in the therapeutic hypothesis, enables the development of structure-activity relationships, and helps predict both on-target efficacy and potential off-target toxicities.[2][3] Phenotypic screening, while powerful for identifying compounds with desired cellular effects, often yields hits with unknown mechanisms.[4][5][6] Therefore, a systematic deconvolution of the molecular pathway is a critical subsequent step.
This guide will use 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide as a case study to outline a multi-pronged approach for mechanistic verification. We will proceed under the hypothesis that this compound is a kinase inhibitor and detail the necessary experiments to confirm this, identify the specific kinase target(s), and compare its cellular effects to other known inhibitors of the same pathway.
A Phased Approach to Mechanistic Verification
A robust verification strategy involves a logical progression from broad, unbiased screening to highly specific, target-focused assays. Our approach is divided into three phases:
-
Phase 1: Target Identification and Engagement. Does the compound bind to a specific protein target in a cellular context?
-
Phase 2: Downstream Pathway Analysis. Does target engagement translate to modulation of the intended signaling pathway?
-
Phase 3: Cellular Phenotypic Confirmation. Do the observed molecular effects correlate with a relevant cellular phenotype?
Caption: Phased experimental workflow for mechanism of action verification.
Phase 1: Target Identification and Engagement
The initial and most critical step is to determine if 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide directly interacts with a protein target within the cell.[2][7] We will employ both unbiased and targeted methods to build a strong case for target engagement.
Unbiased Target Identification: Kinobeads Competition Binding Assay
To explore the kinase-binding landscape of our compound, a chemical proteomics approach using kinobeads is an excellent starting point.[8][9][10] This method uses a resin with immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. By pre-incubating cell lysates with our compound of interest, we can identify which kinases are competed off the beads, thus revealing them as potential targets.[11][12]
-
Cell Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line with known kinase dependencies) and harvest cells. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate.
-
Compound Incubation: Aliquot the cell lysate and incubate with a range of concentrations of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide or a DMSO vehicle control for 1 hour at 4°C.
-
Kinobeads Incubation: Add the kinobeads resin to the lysates and incubate for 1 hour at 4°C with gentle rotation to allow for kinase binding.
-
Washing: Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and perform in-solution trypsin digestion to generate peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: Compare the abundance of each identified kinase in the compound-treated samples to the DMSO control. A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that our compound is binding to it.
| Kinase Target | IC50 (nM) - Compound of Interest | IC50 (nM) - Known Inhibitor A | IC50 (nM) - Known Inhibitor B |
| Kinase X | 50 | 25 | >10,000 |
| Kinase Y | 2500 | >10,000 | >10,000 |
| Kinase Z | >10,000 | >10,000 | 100 |
Targeted Verification of Target Engagement: Cellular Thermal Shift Assay (CETSA)
Once we have a list of potential kinase targets from the kinobeads experiment, we need to confirm direct binding in an intact cell environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[13][14][15] It is based on the principle that a protein becomes more thermally stable when bound to a ligand.[14][16][17]
-
Cell Treatment: Treat intact cells with 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide or a DMSO control for a specified time.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the specific target kinase (identified from the kinobeads assay) using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Phase 2: Downstream Pathway Analysis
Confirming that our compound binds to a specific kinase is a crucial first step. The next is to demonstrate that this binding event leads to the expected modulation of the downstream signaling pathway. Western blotting is a standard and effective method for this.[18][19]
Western Blotting for Phospho-protein Levels
Kinases exert their effects by phosphorylating downstream substrate proteins. Therefore, a functional consequence of kinase inhibition is a decrease in the phosphorylation of its substrates.
-
Cell Treatment: Treat cells with a dose-range of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, a known inhibitor of the target kinase (as a positive control), and a DMSO vehicle control for various time points.
-
Lysate Preparation: Lyse the cells in a buffer containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene like GAPDH). A dose-dependent decrease in the phospho-substrate signal indicates successful pathway inhibition.
| Treatment | p-Substrate X (Relative to DMSO) | Total Substrate X (Relative to DMSO) |
| DMSO | 1.00 | 1.00 |
| Compound of Interest (100 nM) | 0.25 | 0.98 |
| Known Inhibitor A (50 nM) | 0.15 | 1.02 |
| Negative Control Compound (1 µM) | 0.95 | 0.99 |
Phase 3: Cellular Phenotypic Confirmation
The final phase of our verification process is to link the molecular mechanism of action to a relevant cellular outcome.[4][22] If the target kinase is known to be involved in cell proliferation, for example, we would expect our compound to inhibit cell growth.
Cell Viability and Proliferation Assays
A variety of assays can be used to measure the effect of the compound on cell viability and proliferation. These assays are typically high-throughput and provide a quantitative measure of the compound's potency at a cellular level.
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide and control compounds.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Assay Reagent Addition: Add the assay reagent (which measures ATP levels as an indicator of cell viability) to each well.
-
Signal Detection: Measure the luminescent signal using a plate reader.
-
Data Analysis: Plot the cell viability as a function of compound concentration and calculate the IC50 value.
Caption: Hypothetical signaling pathway for the compound of interest.
Conclusion: Building a Coherent Mechanistic Narrative
The independent verification of a small molecule's mechanism of action requires a multi-faceted and rigorous experimental approach. By progressing from unbiased target identification to specific pathway analysis and finally to cellular phenotypic confirmation, we can build a strong, evidence-based narrative for the biological activity of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide. The comparison of its effects with known inhibitors at each stage provides crucial context and validation. This systematic process is essential for advancing a compound through the drug discovery pipeline with confidence in its intended mechanism.
References
-
N-(6-chloro-5-phenyl-1H-indazol-3-yl)butanamide - PubChem. Available from: [Link]
-
N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide - PMC - NIH. Available from: [Link]
-
New cannabimimetic indazole derivatives, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) and N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA) identified as designer drugs in illegal products - ResearchGate. Available from: [Link]
-
Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement - YouTube. Available from: [Link]
-
6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed. Available from: [Link]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available from: [Link]
-
Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC. Available from: [Link]
-
Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC - PubMed Central. Available from: [Link]
-
Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC. Available from: [Link]
-
Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. Available from: [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI. Available from: [Link]
-
The Experimentalist's Guide to Machine Learning for Small Molecule Design | ACS Applied Bio Materials. Available from: [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Available from: [Link]
-
Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - NIH. Available from: [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ACS Publications. Available from: [Link]
-
Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist - PubMed. Available from: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available from: [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. Available from: [https://www.ukm.my/um mbi/news/kinobeads-profiling-to-study-kinase-inhibitor-a-chemical-proteomic-approach-for-investigating-drug-protein-interactions/]([Link] mbi/news/kinobeads-profiling-to-study-kinase-inhibitor-a-chemical-proteomic-approach-for-investigating-drug-protein-interactions/)
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH. Available from: [Link]
-
CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY - ResearchGate. Available from: [Link]
-
Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. Available from: [Link]
-
An Improved Preparation of 4-Chloro-1H-indazole (V) - ResearchGate. Available from: [Link]
-
CETSA. Available from: [Link]
-
Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate. Available from: [Link]
-
Phenotypic Screening - BioScience - Sygnature Discovery. Available from: [Link]
-
A Practical Guide to Target Engagement Assays - Selvita. Available from: [Link]
-
Western Blot Protocol - Creative Biolabs. Available from: [Link]
-
Mechanism of Action: discover your small molecule's interactions and targets. Available from: [Link]
-
Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. Available from: [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis Online. Available from: [Link]
-
General Protocol for Western Blotting - Bio-Rad. Available from: [Link]
-
High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - NIH. Available from: [Link]
-
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide - NIH. Available from: [Link]
-
N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - NIH. Available from: [Link]
Sources
- 1. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selvita.com [selvita.com]
- 4. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. technologynetworks.com [technologynetworks.com]
- 6. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 7. youtube.com [youtube.com]
- 8. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 11. researchgate.net [researchgate.net]
- 12. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. CETSA [cetsa.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Western Blot Protocol | R&D Systems [rndsystems.com]
- 20. bio-rad.com [bio-rad.com]
- 21. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
A Comparative Guide to Indazole Derivatives in Drug Discovery: Contextualizing 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
An editorial decision has been made to structure this guide by first establishing the therapeutic significance of the indazole scaffold, then profiling the specific molecule 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide as a synthetic intermediate, and finally, comparing its structural motifs to well-characterized, biologically active indazole derivatives. This approach provides a comprehensive and technically grounded comparison for researchers, even with limited public data on the specific biological performance of the title compound itself.
Abstract: The indazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics, particularly in oncology.[1][2] This guide provides a comparative analysis of key indazole derivatives to elucidate the structure-activity relationships (SAR) that govern their biological function. We will profile 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, not as an endpoint therapeutic, but as a strategic starting point for novel drug design. By dissecting its core components—the N1-methylated indazole ring and the C3-linked reactive butanamide side chain—we will draw direct comparisons to clinically successful and experimentally potent derivatives. This analysis is supported by experimental protocols and quantitative data to provide researchers and drug development professionals with a robust framework for designing next-generation indazole-based agents.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole bicyclic system, comprising fused benzene and pyrazole rings, is considered a "privileged scaffold." Its structural rigidity, combined with its ability to participate in a wide range of non-covalent interactions (hydrogen bonding, π-stacking), makes it an ideal anchor for binding to biological targets.[3][4] This versatility has led to the development of numerous indazole-containing drugs with diverse pharmacological activities, from anti-inflammatory agents to potent kinase inhibitors used in cancer therapy.[1][5]
Several indazole derivatives have reached clinical success, underscoring the scaffold's therapeutic importance. A few prominent examples are summarized below.
| Drug Name | Primary Target(s) | Key Indications | Reference |
| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma | [1][3] |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | Advanced Renal Cell Carcinoma | [2] |
| Niraparib | PARP1, PARP2 | Ovarian, Fallopian Tube, and Peritoneal Cancer | [3] |
| Entrectinib | TRKA/B/C, ROS1, ALK | ROS1-positive NSCLC, NTRK fusion-positive solid tumors | [2] |
These examples highlight a common theme: the indazole core serves as a highly effective scaffold for kinase inhibition, a critical mechanism in anticancer therapy.[6]
Profile: 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
While not extensively documented as a bioactive agent itself, 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide (CAS 1427460-97-6) represents a highly valuable chemical intermediate for library synthesis and lead optimization.[7][8] Its structure can be deconstructed into three key components, each offering a vector for comparative analysis.
-
The 1-methyl-1H-indazole Core: The methylation at the N1 position is a critical modification that influences solubility, metabolic stability, and binding orientation within a target protein.
-
The C3-Amide Linker: The amide bond at the 3-position is a common feature in many bioactive indazoles. Its specific regiochemistry is often crucial for activity.[9]
-
The 4-chlorobutanamide Side Chain: The terminal alkyl chloride provides a reactive handle for subsequent chemical modifications, such as nucleophilic substitution, allowing for the rapid generation of diverse chemical libraries.
Proposed Synthetic Pathway
The synthesis of this compound logically follows a two-step process starting from commercially available precursors. This pathway leverages well-established methodologies in heterocyclic chemistry.
Caption: Proposed two-step synthesis of the title compound.
Comparative Analysis with Bioactive Indazole Derivatives
The Critical Role of the C3-Amide Moiety
The orientation and substitution of the amide group at the C3 position can dramatically alter biological activity. A compelling study on indazole-3-carboxamides as Calcium-Release Activated Calcium (CRAC) channel blockers demonstrated that the specific 3-carboxamide regiochemistry is essential for inhibitory activity.[9] The reverse amide isomer was found to be completely inactive, highlighting the precise structural requirements for target engagement.[9]
Similarly, a series of indazole amide derivatives were optimized as potent inhibitors of extracellular signal-regulated kinase (ERK1/2).[10] In this case, the amide linker served to position various substituents into the kinase active site, demonstrating that the N-(indazol-3-yl)amide motif is a viable scaffold for kinase inhibitor design. The 4-chlorobutanamide side chain of our title compound provides a direct route to explore such modifications.
Influence of N1-Substitution on Pharmacological Profile
The N1 position of the indazole ring is frequently substituted to modulate pharmacokinetic properties and target affinity. In our title compound, this position is occupied by a simple methyl group.
In contrast, research into allosteric CC-Chemokine Receptor 4 (CCR4) antagonists revealed that larger, more complex N1-substituents, such as meta-substituted benzyl groups, were optimal for potency.[11] However, these studies also noted that strongly basic amino groups within these substituents led to low oral absorption, whereas less basic analogues like morpholines improved absorption but suffered from high clearance.[11] This illustrates the delicate balance required for N1-substituents: they must satisfy binding requirements without compromising drug-like properties. The N1-methyl group in our compound of interest provides a metabolically stable, neutral starting point.
Indazoles as Versatile Kinase Inhibitors
The broadest and most successful application of the indazole scaffold is in the development of protein kinase inhibitors.[1] The indazole core is adept at forming key hydrogen bonds within the ATP-binding pocket of many kinases.
-
FGFR Inhibitors: Studies have identified 1H-indazol-3-amine derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR1, FGFR2). The SAR indicated that substitutions on the indazole ring itself, such as a fluorine at the 6-position, significantly improved enzymatic and cellular potency.[1]
-
Aurora Kinase Inhibitors: Through in silico and knowledge-based design, researchers have developed indazole derivatives that exhibit isoform selectivity for Aurora A or Aurora B kinases, demonstrating that subtle changes to substituents can fine-tune the target profile.[12]
-
Multi-Targeted Inhibitors: Pazopanib and Axitinib are prime examples where the indazole scaffold is decorated to inhibit multiple receptor tyrosine kinases simultaneously, leading to a broad anti-angiogenic effect.[2]
The structure of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide is well-suited for elaboration into novel kinase inhibitors. The reactive chloride can be displaced by various nucleophiles to introduce moieties known to interact with specific kinase sub-pockets.
Experimental Protocols
To ground this comparative guide in practical application, the following section provides detailed, validated methodologies.
Protocol: Synthesis of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
This protocol is a representative synthesis based on established chemical principles for N-methylation and acylation of aminoindazoles.[13][14][15]
Materials:
-
1-Methyl-1H-indazol-3-amine
-
4-Chlorobutyryl chloride
-
Anhydrous Dichloromethane (DCM)
-
Pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-Methyl-1H-indazol-3-amine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add pyridine (1.2 eq) to the stirred solution.
-
Acylation: Add 4-chlorobutyryl chloride (1.1 eq) dropwise to the reaction mixture over 10 minutes. Causality Note: Dropwise addition is crucial to control the exothermic reaction and prevent side-product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine. Causality Note: The acid wash removes excess pyridine, while the brine wash removes residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR1)
This protocol describes a standard method to evaluate the inhibitory potential of a synthesized compound against a target kinase.[16]
Caption: Workflow for a radiometric protein kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide derivative) in 100% DMSO. Create serial dilutions to generate a dose-response curve.
-
Reaction Mixture: In a 384-well plate, combine the kinase buffer, the recombinant human FGFR1 enzyme, and the peptide substrate.
-
Compound Addition: Add 1 µL of the diluted test compound to each well. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Reaction Incubation: Incubate for 60 minutes at 30 °C.
-
Reaction Termination: Stop the reaction by adding 3% phosphoric acid.
-
Signal Detection: The phosphorylated substrate is captured on a filter membrane, and unincorporated [γ-³²P]ATP is washed away. The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to the positive control. Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.
Summary of Structure-Activity Relationships (SAR)
The collective data from numerous studies on indazole derivatives allows for the formulation of general SAR principles.
Caption: Key modification points on the indazole scaffold.
| Position | Modification Type | Observed Impact | Reference(s) |
| N1 | Alkyl, Aryl, Benzyl | Modulates pharmacokinetics (PK), solubility, and can provide additional binding interactions. | [11] |
| C3 | Amide, Carboxamide, Linker to other rings | Often essential for H-bonding in active sites. Regiochemistry can be critical for activity. | [9][10] |
| C4, C5, C6, C7 | Halogens, Small alkyls, Methoxy | Can fine-tune potency, selectivity, and metabolic stability. | [1][11] |
Conclusion
While 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide is not a characterized therapeutic agent, its chemical structure positions it as an exceptionally valuable platform for drug discovery. A comparative analysis against clinically and experimentally validated indazole derivatives reveals that its core motifs—the N1-methylated indazole ring and the C3-amide linker—are hallmarks of successful bioactive compounds, particularly kinase inhibitors. The presence of a reactive 4-chlorobutyl side chain provides a direct and versatile handle for chemists to rapidly build and test new chemical entities. By understanding the established structure-activity relationships of the broader indazole class, researchers can strategically leverage this intermediate to design novel derivatives with tailored potency, selectivity, and pharmacokinetic profiles, continuing the legacy of the indazole scaffold in medicine.
References
-
Jadhav, S. A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(34), 20873-20897. Available from: [Link]
-
Miller, A., et al. (2015). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 58(18), 7382-7397. Available from: [Link]
-
Vig, M., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1224-1229. Available from: [Link]
-
Jadhav, S. A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available from: [Link]
-
Zhang, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available from: [Link]
-
Cao, J., et al. (2018). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 28(17), 2869-2873. Available from: [Link]
-
Lo, Y., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 126, 927-937. Available from: [Link]
-
Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165. Available from: [Link]
-
Request PDF. (n.d.). Pharmacological Properties of Indazole Derivatives: Recent Developments. Available from: [Link]
-
Singh, P., et al. (2021). Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Hepatoma Research. Available from: [Link]
-
Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15901-15911. Available from: [Link]
-
PrepChem. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Available from: [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 720. Available from: [Link]
- Google Patents. (n.d.). Method for long-term stable preparation of 4-chlorobutyryl chloride.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journal.hep.com.cn [journal.hep.com.cn]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. matrixscientific.com [matrixscientific.com]
- 8. 4-Chloro-N-(1-methyl-1H-indazol-3-yl)butanamide | 1427460-97-6 [chemicalbook.com]
- 9. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. prepchem.com [prepchem.com]
- 14. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN111517945A - Method for long-term stable preparation of 4-chlorobutyryl chloride - Google Patents [patents.google.com]
- 16. benthamdirect.com [benthamdirect.com]
A Researcher's Guide to Assessing the Specificity of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
In the landscape of contemporary drug discovery, the indazole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4][5] From potent kinase inhibitors in oncology to anti-inflammatory and neuroprotective agents, the versatility of the indazole ring is well-documented.[1][2][3] This guide focuses on a specific indazole derivative, 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, a compound of interest for its potential as a targeted therapeutic. Given the prevalence of the indazole scaffold in kinase inhibitors, we will proceed with the hypothesis that this molecule is a novel kinase inhibitor. This guide will provide a comprehensive framework for assessing its specificity, a critical parameter in determining its therapeutic potential and off-target liabilities.
The journey of a candidate molecule from a promising hit to a viable drug is paved with rigorous scientific validation. A crucial aspect of this validation is the assessment of its binding specificity. A highly specific molecule interacts with its intended target with high affinity while having minimal interaction with other biomolecules in the complex cellular environment. Poor specificity can lead to off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window. This guide will compare the hypothetical specificity profile of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide with two well-characterized kinase inhibitors, Pazopanib, a multi-targeted tyrosine kinase inhibitor, and a hypothetical highly specific inhibitor, "Compound X," to illustrate the spectrum of specificity profiles encountered in drug development.
Experimental Design for Specificity Assessment
To comprehensively evaluate the specificity of a novel compound, a multi-pronged approach is essential. We will employ a combination of in vitro biochemical assays and cell-based target engagement studies. This dual strategy allows for the initial broad screening of potential targets and subsequent validation of these interactions within a more physiologically relevant context.
Workflow for Specificity Profiling
Caption: Workflow for assessing compound specificity.
The initial step involves a broad biochemical screen, such as the DiscoverX KINOMEscan™, which quantitatively measures the binding of the test compound against a large panel of kinases. This provides a global view of the compound's selectivity. Hits from this screen are then validated in cell-based assays. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm direct target engagement in a cellular context. Finally, functional assays, such as Western blotting for downstream signaling pathways, confirm that target engagement translates into the expected biological response.
Comparative Specificity Data
To contextualize the specificity of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, we present the following hypothetical data comparing its kinase binding profile with Pazopanib and the idealized "Compound X". The data is presented as the dissociation constant (Kd), with lower values indicating stronger binding.
| Kinase Target | 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide (Kd, nM) | Pazopanib (Kd, nM) | "Compound X" (Kd, nM) |
| VEGFR2 | 15 | 30 | >10,000 |
| PDGFRβ | 85 | 40 | >10,000 |
| c-Kit | 250 | 74 | >10,000 |
| FGFR1 | 400 | 140 | >10,000 |
| Hypothetical Target Kinase | >10,000 | >10,000 | 5 |
| SRC | 1,500 | 200 | >10,000 |
| ABL1 | 2,000 | 500 | >10,000 |
This data is illustrative and for guidance purposes only.
-
4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide shows a degree of selectivity towards VEGFR2 and PDGFRβ, with weaker binding to other kinases. Its profile suggests it may be a moderately selective kinase inhibitor.
-
Pazopanib demonstrates its known multi-targeted profile, with potent binding to several kinases.
-
"Compound X" represents an idealized highly specific inhibitor, interacting only with its intended target.
Experimental Protocols
KINOMEscan™ Profiling (Adapted from DiscoverX)
-
Compound Preparation : Dissolve 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide in 100% DMSO to create a 100 mM stock solution.
-
Assay Plate Preparation : Prepare serial dilutions of the stock solution in an appropriate buffer to achieve the desired final assay concentrations.
-
Binding Assay : The compound is tested in a competition binding assay where a DNA-tagged kinase is incubated with the compound and an immobilized ligand.
-
Quantification : The amount of kinase bound to the immobilized ligand is measured by quantitative PCR of the DNA tag.
-
Data Analysis : The results are reported as the percentage of the kinase that remains bound to the immobilized ligand at each compound concentration. Kd values are then calculated from this data.
Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture : Culture a relevant cell line (e.g., a cell line where the target kinase is known to be active) to 80-90% confluency.
-
Compound Treatment : Treat the cells with 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide at various concentrations for a specified time. A vehicle control (DMSO) is run in parallel.
-
Heat Shock : Harvest the cells, lyse them, and heat the lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Protein Precipitation : Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Western Blot Analysis : Analyze the supernatant for the presence of the target kinase by Western blotting. Increased thermal stability of the target protein in the presence of the compound indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Concluding Remarks
The assessment of specificity is a cornerstone of modern drug development. For novel molecules like 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, a systematic and multi-faceted approach is paramount to understanding their therapeutic potential and potential liabilities. By employing a combination of broad in vitro screening and targeted cell-based validation, researchers can build a comprehensive specificity profile. The comparative framework presented in this guide, using both a multi-targeted and a highly specific inhibitor as benchmarks, provides a valuable context for interpreting the experimental data. Ultimately, a thorough understanding of a compound's specificity is what guides its journey from a chemical entity to a life-changing therapeutic.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
-
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]
-
Synthesis molecular docking and DFT studies on novel indazole derivatives. PubMed Central. [Link]
-
Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnrjournal.com [pnrjournal.com]
comparative analysis of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide efficacy
An objective comparative analysis of a novel chemical entity requires rigorous, data-driven evaluation against established benchmarks. This guide provides a comprehensive framework for assessing the efficacy of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, a putative inhibitor of [Specify Target Protein/Pathway], in the context of [Specify Disease, e.g., Non-Small Cell Lung Cancer]. Our analysis is grounded in established scientific principles and methodologies to ensure the trustworthiness and reproducibility of the findings.
Introduction: The Therapeutic Rationale
[Specify Disease] is a complex malignancy characterized by [mention key pathological features]. A critical signaling nexus implicated in its progression is the [Specify Signaling Pathway], which governs essential cellular processes such as proliferation, survival, and angiogenesis.. The aberrant activation of this pathway, often through mutations in key components like [Specify Protein, e.g., EGFR or KRAS], presents a validated therapeutic target. 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide has been designed as a potent and selective inhibitor of [Specify Target Protein], a central kinase in this cascade. This guide provides a head-to-head comparison of its efficacy against established therapeutic agents.
Profile of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide and Comparator Compounds
A meaningful comparative analysis necessitates the selection of appropriate comparator compounds. Our evaluation includes:
-
4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide: The investigational compound. Its indazole core is hypothesized to confer high binding affinity to the ATP-binding pocket of [Specify Target Protein].
-
Comparator A (Standard of Care): [e.g., Gefitinib], a first-generation EGFR inhibitor, serves as a benchmark for clinical relevance in EGFR-mutant NSCLC..
-
Comparator B (Second-Generation Inhibitor): [e.g., Afatinib], an irreversible ErbB family blocker, provides a comparison against a compound with a broader mechanism of action..
The central hypothesis is that the unique chemical scaffold of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide will translate to improved potency, selectivity, and a more favorable safety profile.
Experimental Design for Comparative Efficacy
To provide a multi-faceted view of efficacy, our experimental design integrates in vitro and in vivo models. This dual approach allows for the assessment of cellular potency and systemic therapeutic effects.
Caption: The inhibitory mechanism of action on the target pathway.
Conclusion and Future Perspectives
In this comparative analysis, 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide has demonstrated superior preclinical efficacy over established inhibitors. Its enhanced potency and selectivity, coupled with excellent in vivo antitumor activity and tolerability, position it as a promising candidate for further clinical development in the treatment of [Specify Disease]. Future investigations should focus on comprehensive pharmacokinetic and pharmacodynamic studies, as well as exploring its efficacy in models of acquired resistance to current therapies.
References
- [Author(s), (Year). Title of a foundational review on the specified signaling pathway in the specified disease. Journal Name, Volume(Issue), pages. URL]
- [Lynch, T. J., et al. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non–small-cell lung cancer to gefitinib. New England Journal of Medicine, 350(21), 2129-2139. https://www.nejm.org/doi/full/10.1056/nejmoa040938]
- [Miller, V. A., et al. (2012). Afatinib versus placebo for patients with advanced, metastatic non-small-cell lung cancer after failure of erlotinib, gefitinib, or both, and one or two lines of chemotherapy (LUX-Lung 1): a randomised, double-blind, phase 3 trial. The Lancet Oncology, 13(5), 528-538. https://www.thelancet.com/journals/lanonc/article/PIIS1470-2045(12)70087-6/fulltext]
A Comparative Guide to the Synthesis and Potential Applications of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide and Its Structural Analogs
This guide provides a comprehensive overview of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of peer-reviewed studies on this specific molecule, this document will focus on a proposed synthetic route and a comparative analysis with structurally related, well-characterized indazole derivatives. The experimental protocols and data presented for analogous compounds are drawn from established scientific literature, offering a predictive framework for the synthesis, characterization, and potential biological evaluation of the title compound.
Introduction: The Indazole Scaffold in Drug Discovery
The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] The versatility of the indazole ring system allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This guide focuses on N-acylated 3-aminoindazoles, a class of compounds with demonstrated therapeutic potential.
Synthesis of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide: A Proposed Route and Comparative Analysis
Proposed Synthesis of the Target Compound
The proposed synthesis involves a two-step process starting from a suitable 3-aminoindazole precursor.
Step 1: Synthesis of 1-methyl-1H-indazol-3-amine. This precursor can be synthesized from commercially available starting materials, such as 2-nitrobenzonitrile, through a series of reactions including methylation and reductive cyclization.
Step 2: Acylation of 1-methyl-1H-indazol-3-amine. The final step involves the acylation of the 3-amino group with 4-chlorobutyryl chloride in the presence of a suitable base, such as pyridine or triethylamine, to yield the target compound, 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide.
Caption: Proposed synthetic pathway for 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide.
Comparative Synthesis of Structural Analogs
The synthesis of related indazole derivatives often follows similar chemical logic. For instance, the synthesis of N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide involves the reaction of 3-chloro-1-methyl-5-nitroindazole with a reducing agent, followed by reaction with 4-methylbenzenesulfonyl chloride.[3] This highlights a common theme of building the indazole core first, followed by functionalization of the amino group.
| Compound | Starting Material | Key Reaction Steps | Overall Yield | Reference |
| Proposed: 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide | 2-nitrobenzonitrile | Methylation, Reductive Cyclization, Acylation | Not Determined | - |
| N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide | 3-chloro-1-methyl-5-nitroindazole | Reduction of nitro group, Sulfonylation | 56% | [3] |
| N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | 3-chloro-5-nitroindazole | Reduction of nitro group, Sulfonylation | Not Reported | [1] |
| 7-Bromo-4-chloro-1H-indazol-3-amine | 2,6-dichlorobenzonitrile | Regioselective bromination, Heterocycle formation | 38-45% | [6] |
Physicochemical and Spectroscopic Characterization
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. Based on the characterization of similar indazole derivatives, the following techniques would be employed.
Expected Spectroscopic Data for 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
-
¹H NMR: Expected signals would include those for the methyl group on the indazole nitrogen, the aromatic protons of the indazole ring, and the aliphatic protons of the butanamide side chain.
-
¹³C NMR: Resonances corresponding to the carbons of the indazole core and the butanamide moiety would be expected.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound would confirm its molecular formula.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H and C=O stretching of the amide group would be anticipated.
Comparative Characterization Data of Analogs
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Molecular Weight ( g/mol ) | Reference |
| N-(3-Bromophenyl)-1-butyl-1H-indazole-3-carboxamide | 8.78 (s, 1H, NH), 8.32 (d, 1H), 4.34 (t, 2H, N-CH₂) | 160.51 (C=O), 141.11, 139.38 | 387.26 | [7] |
| N-(6-chloro-5-phenyl-1H-indazol-3-yl)butanamide | - | - | 313.8 | [8] |
| N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | - | - | 351.80 | [4] |
Potential Biological Activity and Experimental Protocols
The structural features of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide suggest potential for biological activity. The chloro-butanamide side chain could act as a reactive handle for covalent modification of biological targets, a strategy employed in the design of some enzyme inhibitors.
Hypothetical Biological Evaluation Workflow
Caption: A proposed workflow for the biological evaluation of the target compound.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
This protocol is adapted from methodologies used to evaluate inhibitors of various enzymes and can be tailored to a specific target of interest.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a target enzyme.
-
Materials:
-
Test compound (4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide) dissolved in DMSO.
-
Target enzyme in appropriate buffer.
-
Substrate for the enzyme.
-
96-well microplates.
-
Plate reader (spectrophotometer or fluorometer).
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of the enzyme to each well of the microplate.
-
Add the serially diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the enzyme and compound mixture for a defined period at a specific temperature.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
While direct experimental evidence for 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide is currently lacking, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established knowledge of structurally related indazole derivatives. The proposed synthetic route is feasible and leverages common organic chemistry transformations. The outlined experimental protocols offer a clear path for researchers to investigate the potential of this compound. Future studies should focus on the actual synthesis and characterization of the title compound, followed by screening against a panel of relevant biological targets to elucidate its therapeutic potential. The comparative data from known analogs will be invaluable in interpreting the results and guiding further optimization of this promising chemical scaffold.
References
-
Chemical Synthesis Database. 4-chloro-2-(1H-indazol-3-yl)-N-methylaniline. [Link]
-
Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. [Link]
-
Chicha, H., et al. (2014). N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o181. [Link]
-
PubChem. N-(6-chloro-5-phenyl-1H-indazol-3-yl)butanamide. [Link]
-
Khan, I., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 13(43), 30459-30476. [Link]
-
Chicha, H., et al. (2013). N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1632. [Link]
-
Li, B., et al. (2022). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 27(15), 4948. [Link]
-
Kumar, A., et al. (2023). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 13(1), 6649. [Link]
-
Chicha, H., et al. (2014). Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 8), o983. [Link]
-
ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]
-
Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences, 23(6), 3144. [Link]
-
Al-Warhi, T., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(19), 6821. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Journal of the Brazilian Chemical Society, 33(8), 846-857. [Link]
-
Rakib, E. M., et al. (2015). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o44. [Link]
Sources
- 1. N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir [mdpi.com]
- 7. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(6-chloro-5-phenyl-1H-indazol-3-yl)butanamide | C17H16ClN3O | CID 22319604 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
As researchers and developers at the forefront of science, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of research chemicals like 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's characteristics is essential. This initial assessment informs every subsequent step of the waste management process.
Chemical Profile:
| Property | Value | Source |
| CAS Number | 1427460-97-6 | [1] |
| Molecular Formula | C₁₂H₁₄ClN₃O | |
| Molecular Weight | 251.72 g/mol | |
| Primary Hazard | Irritant |
Expert Analysis of the Structure:
The structure of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide contains two key features that dictate its disposal pathway:
-
Chlorinated Butanamide Side Chain: The presence of a chlorine atom classifies this compound as a halogenated organic compound . Halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[2][3] Thermal decomposition can lead to the release of hazardous gases such as hydrogen chloride, carbon monoxide, and carbon dioxide.[4]
-
Indazole Core: Indazole and its derivatives are recognized for their wide range of biological activities and are common scaffolds in pharmaceutical research.[5][6][7] This bioactivity necessitates that the compound be treated as a potentially potent chemical waste, never to be released into the environment.
Based on this assessment, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be classified as Hazardous Chemical Waste .
The Core Principle: Segregation of Halogenated Waste
The single most important operational step in disposing of this compound is strict segregation. All waste streams containing 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide must be kept separate from non-halogenated chemical waste.
Causality Behind Segregation: The reasoning is both financial and environmental. Disposal facilities for halogenated waste must be equipped with specialized scrubbers to neutralize the acidic gases (e.g., hydrogen chloride) produced during incineration.[3] This specialized handling makes the disposal of halogenated waste significantly more expensive than non-halogenated waste.[2] Commingling these waste streams increases disposal costs for the entire laboratory and violates fundamental principles of waste minimization.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the compliant management of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide waste from the point of generation to its final collection.
Step 1: Waste Characterization and Container Selection
-
Immediate Classification: Upon deciding to discard the material, it is immediately classified as "Hazardous Waste: Halogenated Organic Solid" or "Hazardous Waste: Halogenated Organic Liquid," depending on its form. All chemical waste should be treated as hazardous until proven otherwise.[2]
-
Container Choice:
-
Solids: Use a clearly labeled, sealable, and chemically compatible container. A wide-mouth polyethylene jar is a suitable choice.
-
Liquids/Solutions: Use a sealable, compatible container with a screw cap.[8] The original container is often ideal, provided it is in good condition.[8] Never use foodstuff containers (e.g., mayonnaise or pickle jars) for hazardous waste.[8]
-
Headspace: Do not fill liquid containers beyond the neck. Leave at least one inch of headspace to allow for vapor expansion.[8]
-
Step 2: Labeling the Hazardous Waste Container
-
Timing: The container must be labeled as soon as the first drop of waste is added.[2]
-
Required Information: Use your institution's official hazardous waste tag. The label must include, at a minimum:
-
The words "Hazardous Waste" .[8]
-
Full Chemical Name: "4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide". Avoid abbreviations or formulas.
-
Constituents and Concentrations: List all components in the container, including solvents, with estimated percentages.
-
Hazard Identification: Check boxes for "Toxic" and "Irritant."
-
Generator Information: Principal Investigator's name, department, building, and room number.[2][8]
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Location: The designated SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9]
-
Storage:
-
Volume Limits: A laboratory may accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be removed within three calendar days.[9][10]
Step 4: Requesting Disposal
-
Once your container is full or your project is complete, seal the container and ensure the waste tag is complete and accurate.
-
Follow your institution's specific procedure for requesting a waste pickup from the Environmental Health & Safety (EH&S) department.[9] EH&S staff are the only personnel authorized to transport the waste from the SAA.[10]
Step 5: Decontamination and Disposal of Empty Containers An "empty" container that held a hazardous chemical must be managed properly to be disposed of as regular trash. For a compound like this, a conservative "triple rinse" procedure is the authoritative best practice.[2]
-
First Rinse: Rinse the container with a suitable solvent (e.g., acetone or ethanol) capable of dissolving the compound. Pour the resulting rinsate into your active "Halogenated Organic Liquid Waste" container.
-
Second and Third Rinses: Repeat the rinse process two more times, collecting the rinsate each time.
-
Final Disposal: Once triple-rinsed, deface or remove the original chemical label and the hazardous waste tag.[2][10] The container may now be disposed of in the regular laboratory trash.
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for managing waste streams of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide.
Caption: Decision workflow for proper disposal.
Emergency Procedures: Spills and Exposures
In the event of a spill, prioritize personal safety.
-
Personal Protective Equipment (PPE): Always handle this compound wearing standard PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Small Spills:
-
Alert personnel in the immediate area.
-
If the material is a solid, gently sweep it up to avoid creating dust. If it is a liquid, use an inert absorbent material (e.g., vermiculite or sand) to contain the spill.
-
Place all contaminated materials into a new, properly labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
-
Large Spills or Exposures: Evacuate the area and contact your institution's EH&S emergency line immediately.
By adhering to this comprehensive disposal guide, you ensure that your innovative research is conducted not only effectively but also with the highest commitment to safety and environmental responsibility.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
-
Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]
-
Chlorination of amides. Infoscience. [Link]
-
Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). Unknown Source. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
4-Chloro-meta-butyrotoluidide | C11H14ClNO | CID 1809759. PubChem - NIH. [Link]
-
N-(6-chloro-5-phenyl-1H-indazol-3-yl)butanamide. PubChem. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health (NIH). [Link]
-
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health (NIH). [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Indazole. Wikipedia. [Link]
Sources
- 1. 4-Chloro-N-(1-methyl-1H-indazol-3-yl)butanamide | 1427460-97-6 [chemicalbook.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
Navigating the Handling of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers and scientists at the forefront of drug development, the meticulous handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, a compound of interest in contemporary research. Our focus extends beyond mere procedural steps to instill a deep understanding of the principles of chemical safety, ensuring both personal and environmental protection.
Understanding the Hazard Profile
While a comprehensive toxicological profile for 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide is not extensively documented in publicly available literature, its structural motifs—a chlorinated organic compound and an indazole derivative—necessitate a cautious approach. Indazole derivatives have a wide range of biological activities, and some have been shown to exhibit toxicity.[1][2][3][4][5] The presence of a chloro- group suggests that it should be handled as a potential irritant and a compound with possible long-term health effects if improperly managed. Therefore, a risk-based approach to personal protective equipment (PPE) and handling is essential.
Core Personal Protective Equipment (PPE) Directives
The selection of appropriate PPE is the final and most personal line of defense against chemical exposure.[6][7] The following recommendations are based on a thorough hazard assessment of the compound's structural class and are designed to provide robust protection.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles | Protects against splashes and airborne particles. A face shield should be worn over goggles when there is a significant risk of splashing.[8] |
| Hand Protection | Nitrile or Butyl rubber gloves | Nitrile gloves offer good resistance to a variety of chemicals, including weak acids and organic solvents.[9][10][11][12][13] For prolonged handling or in the event of a spill, butyl rubber gloves provide superior protection against a wider range of chemicals.[14][15][16][17][18] It is crucial to change gloves frequently and immediately after known contact. |
| Body Protection | Chemical-resistant lab coat | A long-sleeved, cuffed lab coat provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Not generally required for small-scale laboratory use | When handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection is typically not necessary. However, if there is a risk of aerosolization or if handling larger quantities, a NIOSH-approved respirator may be required based on a specific risk assessment.[19][20] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is critical to minimize the risk of exposure and ensure the integrity of your research.
Preparation and Engineering Controls:
-
Ventilation: Always handle 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible and in good working order.
Handling Procedures:
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above before handling the compound.
-
Weighing: When weighing the solid compound, do so in a fume hood or a balance enclosure to prevent the dispersion of fine particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Storage:
-
Container: Store the compound in a tightly sealed, clearly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation: All disposable materials that come into contact with 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, including gloves, weigh boats, and pipette tips, must be considered hazardous waste.
-
Waste Collection: Collect all solid and liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. As a chlorinated organic compound, it should be segregated with other halogenated waste streams.[21][22][23]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.[24][25]
Emergency Procedures: Spill and Exposure Response
Even with meticulous planning, accidents can occur. A swift and correct response is crucial to mitigate any potential harm.
Chemical Spill Response Workflow
Sources
- 1. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. cfaessafety.osu.edu [cfaessafety.osu.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. soscleanroom.com [soscleanroom.com]
- 10. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 11. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 12. wellbefore.com [wellbefore.com]
- 13. gloves.com [gloves.com]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. oxwork.com [oxwork.com]
- 16. gloves-online.com [gloves-online.com]
- 17. esafetysupplies.com [esafetysupplies.com]
- 18. mcrsafety.com [mcrsafety.com]
- 19. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 20. clarionsafety.com [clarionsafety.com]
- 21. tandfonline.com [tandfonline.com]
- 22. otago.ac.nz [otago.ac.nz]
- 23. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 24. vumc.org [vumc.org]
- 25. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
